Product packaging for Fmoc-Thr(PO3H2)-OH(Cat. No.:CAS No. 883726-90-7)

Fmoc-Thr(PO3H2)-OH

货号: B1445389
CAS 编号: 883726-90-7
分子量: 421.3 g/mol
InChI 键: OKIKUSCYAJQLRR-DIFFPNOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fmoc-Thr(PO3H2)-OH ( 883726-90-7) is a protected, phosphorylated amino acid derivative that serves as an essential building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and an unprotected phosphate moiety on the threonine side chain . The Fmoc protecting group is selectively and rapidly removed under mild basic conditions using reagents like piperidine, without affecting acid-labile side-chain protections or the peptide-resin linkage, making it ideal for the iterative chain elongation of peptides . The primary research value of this compound lies in the precise incorporation of phosphothreonine into synthetic peptide sequences. Phosphorylation of threonine is a critical post-translational modification (PTM) that acts as a molecular switch in eukaryotic cells, regulating fundamental processes such as signal transduction, cell growth, and metabolism . Synthetic phosphopeptides produced using this building block are indispensable tools for studying kinase and phosphatase activity, developing phospho-specific antibodies, and investigating the structural and functional consequences of phosphorylation in various diseases . For optimal coupling efficiency during SPPS, especially given the potential for side reactions from the unprotected phosphate, the use of potent activating agents such as HBTU or HATU with DIEA is recommended . This compound is offered for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20NO8P B1445389 Fmoc-Thr(PO3H2)-OH CAS No. 883726-90-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKUSCYAJQLRR-DIFFPNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(PO3H2)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and utilization of Nα-Fmoc-O-phospho-L-threonine (Fmoc-Thr(PO3H2)-OH), a critical building block for the synthesis of phosphopeptides. Given the inherent challenges in the direct application of this reagent in solid-phase peptide synthesis (SPPS), this document also details the more prevalent use of its monobenzyl-protected analogue, Fmoc-Thr(PO(OBzl)OH)-OH, and discusses strategies to mitigate common side reactions.

Chemical Properties and Structure

This compound is a derivative of the amino acid threonine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a phosphate group on the side-chain hydroxyl.

Structure:

Figure 1: Chemical structure of this compound.
Quantitative Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that comprehensive experimental data for this specific compound, particularly regarding its solubility and pKa values, is not widely available in the literature. Much of the practical knowledge is derived from studies on its monobenzyl-protected analogue and other phosphoamino acids.

PropertyValueSource
Molecular Formula C₁₉H₂₀NO₈PCalculated
Molecular Weight 421.3 g/mol [1]
CAS Number 883726-90-7[1]
Appearance White to off-white solidTypical for Fmoc-amino acids
Solubility Data not available-
pKa Values Data not available-
¹H NMR Data Data not available-
¹³C NMR Data Data not available-
Mass Spectrometry Data not available-

Experimental Protocols

The direct use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the unprotected phosphate group. This can lead to poor solubility, sluggish coupling reactions, and the formation of piperidinium salts during Fmoc deprotection, which can interfere with subsequent coupling steps.[2]

Therefore, the recommended and more commonly employed strategy involves the use of a monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH . The benzyl group is sufficiently stable to the basic conditions of Fmoc deprotection but can be readily cleaved during the final trifluoroacetic acid (TFA) treatment.

Recommended Protocol: Solid-Phase Peptide Synthesis using Fmoc-Thr(PO(OBzl)OH)-OH

This protocol outlines the key steps for the incorporation of a phosphothreonine residue into a peptide sequence on a solid support using the monobenzyl-protected building block.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • Other required Fmoc-amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Workflow:

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection resin Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Thr(PO(OBzl)OH)-OH HATU, DIPEA in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->resin Repeat for next amino acid final_peptide_resin Final Protected Peptide-Resin wash2->final_peptide_resin After final coupling cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) final_peptide_resin->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification final_product Purified Phosphopeptide purification->final_product

Figure 2: General workflow for SPPS of a phosphopeptide.

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling of Fmoc-Thr(PO(OBzl)OH)-OH:

    • Pre-activate a solution of Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and DIPEA (6-8 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the phosphate as well as other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

The Challenge of β-Elimination

A significant side reaction when working with phosphoserine and phosphothreonine derivatives is β-elimination, which is promoted by the basic conditions of Fmoc deprotection.[3] This reaction leads to the formation of dehydroamino acids. For phosphothreonine, this results in the formation of dehydroaminobutyric acid.

The use of the monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH, helps to mitigate this issue as the partially acidic nature of the phosphodiester is thought to reduce the lability of the proton at the α-carbon.[4] However, β-elimination can still occur, particularly with prolonged exposure to piperidine or at elevated temperatures (e.g., in microwave-assisted SPPS).[5]

Strategies to Minimize β-Elimination:

  • Use of Milder Bases for Fmoc Deprotection:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Very low concentrations of DBU (e.g., 0.5%) in DMF can effectively remove the Fmoc group while significantly suppressing β-elimination, even at elevated temperatures.[6]

    • Cyclohexylamine: A solution of 50% cyclohexylamine in DCM has been shown to be effective for Fmoc removal with minimal β-elimination, especially for N-terminal phosphoserine residues.[5]

  • Optimized Deprotection Times: Minimizing the exposure time to the basic deprotection solution can help reduce the extent of β-elimination.

Beta_Elimination cluster_main Fmoc Deprotection of Phosphothreonine start Fmoc-pThr-Peptide-Resin piperidine + 20% Piperidine/DMF start->piperidine desired Desired Product: H₂N-pThr-Peptide-Resin piperidine->desired Major Pathway side_reaction Side Reaction: β-Elimination piperidine->side_reaction Minor Pathway byproduct Dehydroaminobutyric acid-Peptide-Resin side_reaction->byproduct

Figure 3: Competing reactions during Fmoc deprotection of phosphothreonine.

Role of Threonine Phosphorylation in Signaling Pathways

Phosphorylation of threonine residues is a key regulatory mechanism in a multitude of cellular signaling pathways, controlling protein activity, localization, and interaction with other molecules. The incorporation of phosphothreonine into synthetic peptides is crucial for studying these pathways, developing kinase inhibitors, and generating phospho-specific antibodies.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of ERK1/2 requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-E-Y motif by an upstream kinase, MEK.[7]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P (Thr & Tyr) ERK_P pERK (active) ERK->ERK_P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_P->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Figure 4: Simplified MAPK/ERK signaling pathway.
Akt (Protein Kinase B) Signaling Pathway

The Akt signaling pathway is crucial for promoting cell survival, growth, and proliferation. Full activation of Akt requires phosphorylation at two key sites: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[8]

Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Akt_P pAkt (active) Akt->Akt_P Downstream Downstream Targets (e.g., GSK3β, FoxO) Akt_P->Downstream P Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response

Figure 5: Overview of the Akt signaling pathway.
Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is dependent on binding to regulatory proteins called cyclins. CDKs phosphorylate their substrates on serine or threonine residues, often followed by a proline. The phosphorylation of specific threonine residues in the activation loop of CDKs themselves is also a critical step for their activation. For example, CDK2 is activated by phosphorylation on threonine 160.[9]

CDK_Signaling Cyclin Cyclin Cyclin_CDK Cyclin-CDK Complex (inactive) Cyclin->Cyclin_CDK CDK CDK CDK->Cyclin_CDK CAK CDK-Activating Kinase (CAK) Cyclin_CDK->CAK Active_Cyclin_CDK Active Cyclin-CDK Complex CAK->Active_Cyclin_CDK P (Threonine) Substrate Substrate Protein Active_Cyclin_CDK->Substrate P (Ser/Thr) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle

Figure 6: General mechanism of CDK activation and substrate phosphorylation.

Conclusion

This compound is a valuable reagent for the synthesis of phosphopeptides, which are indispensable tools for studying cellular signaling. However, its direct application in SPPS is hampered by challenges related to its unprotected phosphate group. The use of the monobenzyl-protected analogue, Fmoc-Thr(PO(OBzl)OH)-OH, in conjunction with optimized coupling and deprotection strategies, provides a more robust and reliable method for the synthesis of threonine-phosphorylated peptides. A thorough understanding of the potential side reactions, particularly β-elimination, and the strategies to mitigate them is essential for the successful synthesis of these important biomolecules.

References

An In-Depth Technical Guide to the Application of Fmoc-Thr(PO3H2)-OH in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fmoc-Thr(PO3H2)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-phospho-L-threonine, is a critical building block in the field of chemical biology and drug discovery. Its primary application lies in the solid-phase peptide synthesis (SPPS) of peptides containing phosphothreonine, a key post-translational modification that governs a vast array of cellular signaling processes. The ability to synthesize phosphopeptides with high fidelity allows researchers to investigate the roles of protein phosphorylation, develop tools to study kinase and phosphatase activity, and screen for potential therapeutic agents that target these crucial enzyme families. This guide provides a comprehensive overview of the use of this compound in research, including its applications, the technical challenges associated with its use, and detailed experimental protocols.

Introduction to Phosphothreonine and its Significance

Threonine phosphorylation, catalyzed by protein kinases, is a fundamental mechanism for regulating protein function, localization, and interaction with other proteins. Dysregulation of threonine phosphorylation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, synthetic phosphopeptides that mimic or inhibit these phosphorylation events are invaluable tools for:

  • Studying signaling pathways: Elucidating the downstream effects of specific phosphorylation events.

  • Characterizing kinase and phosphatase activity: Serving as specific substrates for enzyme assays.

  • Developing kinase inhibitors: Acting as tools in high-throughput screening campaigns to identify new drug candidates.[1][2][3][4][5]

  • Generating antibodies: Raising phospho-specific antibodies for use in a variety of research applications.

The Role of this compound in Phosphopeptide Synthesis

This compound is an amino acid derivative where the alpha-amino group is protected by a base-labile Fmoc group, and the side chain hydroxyl group is phosphorylated. This "building block" approach allows for the direct incorporation of phosphothreonine into a growing peptide chain during Fmoc-based SPPS.

However, the presence of the unprotected phosphate group (PO3H2) presents significant challenges during synthesis. The dianionic nature of the phosphate at neutral pH and its chemical reactivity can lead to several complications.

Challenges in Using this compound

The primary difficulties encountered when using this compound in SPPS are:

  • Lower Coupling Efficiency: The negatively charged phosphate group can interfere with the coupling reaction, leading to incomplete acylation of the preceding amino acid. This necessitates the use of more potent coupling reagents and longer reaction times.

  • β-Elimination: Under the basic conditions required for Fmoc deprotection (typically using piperidine), the phosphate group can be eliminated, leading to the formation of a dehydroamino acid residue in the peptide chain. This is a more significant issue for phosphoserine than for phosphothreonine.[6][7]

  • Pyrophosphate Formation: In sequences with adjacent phosphothreonine residues, the formation of pyrophosphate linkages between the side chains can occur, leading to undesired byproducts.[8][9]

To mitigate these challenges, alternative strategies employing protected phosphothreonine derivatives have been developed.

Comparison with Protected Phosphothreonine Derivatives

The most common alternative to the unprotected this compound is the use of derivatives where the phosphate group is protected, typically with a benzyl group (Fmoc-Thr(PO(OBzl)OH)-OH) or a pivaloyloxymethyl (POM) group.

FeatureThis compoundFmoc-Thr(PO(OBzl)OH)-OH
Phosphate Protection NoneMonobenzyl ester
Coupling Efficiency Lower, often requires stronger coupling reagents and longer reaction times.Higher, the partially protected phosphate is less disruptive to the coupling reaction.
Side Reactions Prone to β-elimination and pyrophosphate formation.β-elimination is reduced but can still occur, especially with microwave heating.[7]
Deprotection No additional deprotection step required for the phosphate group.Benzyl group is removed during the final TFA cleavage step.
Cost Generally more cost-effective.Higher cost due to additional synthetic steps.

Quantitative Comparison of Coupling Yields

While comprehensive quantitative data is often sequence-dependent, studies have shown significant improvements in coupling efficiency with protected derivatives. For instance, in a sterically challenging coupling of a phosphothreonine residue to a valine residue on the solid support, the use of Fmoc-Thr(PO(OBzl)OH)-OH with an optimized protocol increased the coupling yield from 80% to 100%.[9]

Experimental Protocols

Synthesis of the this compound Building Block

The synthesis of N-Fmoc-O-phospho-L-threonine typically starts from Fmoc-L-threonine. A common approach involves a phosphitylating agent followed by oxidation. While several methods exist, a representative, scalable one-pot synthesis has been developed for the analogous phosphoserine derivative, which can be adapted for phosphothreonine. This process generally involves the reaction of the protected amino acid with a phosphorylating agent in the presence of a catalyst, followed by purification.[9]

Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol outlines the manual synthesis of a model phosphopeptide using this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Note: Due to the challenges associated with this building block, optimized conditions are crucial.

    • Dissolve 2 equivalents of this compound and 2 equivalents of a suitable coupling agent (e.g., HATU) in DMF.

    • Add 4 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated solution to the resin and allow to react for 4-6 hours, or overnight if necessary.

    • Double coupling may be required for difficult sequences.

    • Wash the resin extensively with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the phosphopeptide by mass spectrometry.

High-Throughput Kinase Inhibitor Screening Assay

This protocol provides a general workflow for a high-throughput screening (HTS) assay to identify kinase inhibitors using a synthetic phosphothreonine-containing peptide.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by a specific kinase. The amount of phosphorylated peptide is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Purified kinase of interest

  • Synthetic peptide substrate containing a threonine residue (e.g., biotinylated for capture)

  • ATP

  • Kinase reaction buffer

  • Test compounds (chemical library)

  • Detection reagent (e.g., phospho-specific antibody conjugated to a reporter, or an ADP detection kit)

  • Microplates (e.g., 384-well)

  • Plate reader

Procedure:

  • Assay Setup:

    • In a microplate, add the kinase, peptide substrate, and kinase reaction buffer to each well.

    • Add the test compounds from the chemical library to individual wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detection:

    • Antibody-based detection: If using a biotinylated peptide, capture it on a streptavidin-coated plate. Add a phospho-threonine specific antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. Add the appropriate substrate and measure the signal.

    • ADP detection: Add the ADP detection reagent, which typically involves a coupled enzyme reaction that produces a luminescent or fluorescent signal proportional to the amount of ADP generated.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

    • Identify "hits" (compounds that show significant inhibition).

  • Hit Confirmation and Characterization:

    • Confirm the activity of the hits in a dose-response experiment to determine their IC50 values.

    • Perform secondary assays to determine the mechanism of inhibition and selectivity.

Visualizing Workflows and Pathways

Solid-Phase Phosphopeptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash Coupling->Wash2 pThr_Coupling 4. pThr Incorporation (this compound, HATU, DIPEA) Wash2->pThr_Coupling Wash3 Wash pThr_Coupling->Wash3 Repeat Repeat Steps 2-4 Wash3->Repeat Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for solid-phase synthesis of a phosphothreonine-containing peptide.

Kinase Inhibitor Screening Workflow

Kinase_Inhibitor_Screening cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Kinase Kinase Add_Reagents 1. Add Kinase, Substrate, Buffer Kinase->Add_Reagents Substrate Peptide Substrate (with Thr) Substrate->Add_Reagents Buffer Reaction Buffer Buffer->Add_Reagents Add_Compounds 2. Add Test Compounds Add_Reagents->Add_Compounds Add_ATP 3. Initiate with ATP Add_Compounds->Add_ATP Incubate 4. Incubate Add_ATP->Incubate Stop 5. Stop Reaction Incubate->Stop Detect 6. Detect Phosphorylation Stop->Detect Analyze 7. Analyze Data (% Inhibition) Detect->Analyze Identify_Hits 8. Identify Hits Analyze->Identify_Hits

References

An In-depth Technical Guide to Fmoc-Protected Phosphothreonine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein phosphorylation is a ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The reversible phosphorylation of serine, threonine, and tyrosine residues, catalyzed by protein kinases, acts as a molecular switch that modulates protein function, localization, and interaction with other proteins. Consequently, synthetic phosphopeptides are indispensable tools for elucidating the roles of protein phosphorylation in health and disease, and they hold significant promise in the development of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of Fmoc-protected phosphothreonine derivatives, which are essential building blocks for the solid-phase peptide synthesis (SPPS) of phosphothreonine-containing peptides.[5] We will delve into the core principles of their application, from the selection of appropriate derivatives and coupling strategies to deprotection and final peptide analysis, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their endeavors.

Core Concepts: The Chemistry of Fmoc-Phosphothreonine Derivatives

The introduction of phosphothreonine into a peptide sequence via Fmoc-SPPS presents unique challenges due to the lability of the phosphate group and the potential for side reactions. The most commonly employed strategy involves the use of Fmoc-Thr(PO(OBzl)OH)-OH, where one of the phosphate hydroxyl groups is protected by a benzyl group.[6] This mono-protection strategy is a compromise to prevent β-elimination, a significant side reaction that can occur with fully protected phosphate triesters upon treatment with piperidine during Fmoc deprotection.[6]

The acidic nature of the remaining phosphate hydroxyl group can, however, lead to complications during coupling and subsequent Fmoc deprotection steps.[5][6] These issues can be mitigated through careful selection of coupling reagents and optimization of reaction conditions.

Table 1: Properties of Common Fmoc-Phosphoamino Acid Derivatives

DerivativeMolecular Weight ( g/mol )Key CharacteristicsRecommended Coupling ReagentsPotential Issues
Fmoc-Thr(PO(OBzl)OH)-OH 511.47[7]Monobenzyl protected; stable to piperidine.[6]Uronium-based (HBTU, HATU, PyBOP®).[6]Partially protected phosphate can interfere with coupling; can form salts with piperidine.[6]
Fmoc-Ser(PO(OBzl)OH)-OH497.44Monobenzyl protected; stable to piperidine.[8]Uronium-based (HBTU, HATU, PyBOP®).[8]Prone to β-elimination, especially at the N-terminal position and with microwave heating.[5][9]
Fmoc-Tyr(PO(OBzl)OH)-OH561.52Monobenzyl protected.[6]Uronium-based (HBTU, HATU).[6]Partially protected phosphate can interfere with coupling.[6]
Fmoc-Tyr(PO(NMe₂)₂)-OH563.58Fully protected phosphate; improved solubility.[6]Standard methods (PyBOP®, TBTU, DIPCDI/HOBt).[6]Requires acid-catalyzed hydrolysis for deprotection.[6]

Experimental Protocols

Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is optimized for the efficient incorporation of the phosphothreonine residue while minimizing side reactions. The use of a uronium-based coupling reagent like HATU is recommended.[6]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and HATU (2.5-4.5 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to the amino acid/HATU mixture. An increased amount of DIPEA can be beneficial.[6]

  • Allow the mixture to pre-activate for 5 minutes at 0°C.[10]

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test or TNBS test.[11] If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Table 2: Recommended Reagent Equivalents for Coupling

ReagentStandard CouplingMicrowave-Assisted Coupling[10]
Fmoc-Protected Amino Acid3-5 eq.5 eq.
Coupling Reagent (e.g., HATU)2.5-4.5 eq.4.5 eq.
Base (e.g., DIPEA)6-8 eq.8 eq.
Fmoc Deprotection

Standard Fmoc deprotection is achieved using piperidine. However, for phosphoserine and phosphothreonine residues, especially at the N-terminus, alternative methods may be required to prevent β-elimination.[9]

Standard Protocol:

  • Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[10]

  • Wash the resin thoroughly with DMF.

Alternative Protocol to Minimize β-Elimination: For sensitive sequences, particularly with N-terminal phosphoserine, using a milder base like 50% cyclohexylamine in DCM has been shown to suppress β-elimination.[9] Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, but it may catalyze aspartimide formation.[12]

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the phosphothreonine residue.

Materials:

  • Peptidyl-resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • DODT (3,6-Dioxa-1,8-octanedithiol) - optional, for peptides containing sensitive residues.

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5).[13] For peptides containing arginine protected with Mtr, extended cleavage times may be necessary.[13]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Purification and Analysis

Crude phosphopeptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The analysis and characterization are most commonly performed using mass spectrometry (MS).[14][15]

Enrichment of Phosphopeptides: Due to the often low abundance of phosphopeptides in complex mixtures, enrichment strategies are frequently employed prior to MS analysis. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for selectively capturing phosphopeptides.[1][16][17]

Table 3: Common Analytical Techniques for Phosphopeptide Characterization

TechniquePurposeKey Considerations
RP-HPLC Purification of crude peptide.Use of ion-pairing agents (e.g., TFA) is standard. Gradient optimization is crucial for separating closely eluting species.
Mass Spectrometry (ESI-MS, MALDI-MS) Molecular weight determination and sequence verification.[14][15]Phosphopeptides can exhibit poor ionization efficiency. Tandem MS (MS/MS) is used to confirm the sequence and pinpoint the phosphorylation site.[15]
IMAC Enrichment of phosphopeptides from complex mixtures.[1]Binds phosphopeptides containing pSer, pThr, or pTyr. Helps to increase the likelihood of detecting low-abundance phosphoproteins.[1]

Visualizations

Experimental Workflow for Phosphopeptide Synthesis

sps_workflow cluster_cycles Peptide Elongation Cycles resin Start: Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 phospho_coupling Fmoc-pThr Coupling (HATU/DIPEA) wash1 Wash (DMF/DCM) deprotection1->wash1 Repeat for each cycle coupling Amino Acid Coupling (HATU/DIPEA) coupling->deprotection1 wash1->coupling deprotection2 Fmoc Deprotection (20% Piperidine/DMF) phospho_coupling->deprotection2 cleavage Cleavage & Deprotection (TFA/TIS/H2O) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: Workflow for Fmoc-based solid-phase synthesis of a phosphothreonine-containing peptide.

MAPK/Erk Signaling Pathway

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates (Ser) erk Erk1/2 mek->erk Phosphorylates (Thr, Tyr) transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylates gene_expression Gene Expression (Cell Proliferation, Differentiation) transcription_factors->gene_expression Regulates

Caption: Simplified MAPK/Erk signaling cascade, where MEK phosphorylates Erk on threonine and tyrosine residues.[18]

Conclusion

The chemical synthesis of phosphopeptides, particularly those containing phosphothreonine, is a cornerstone of modern chemical biology and drug discovery. While challenges such as potential side reactions and purification difficulties exist, the use of well-characterized building blocks like Fmoc-Thr(PO(OBzl)OH)-OH, coupled with optimized synthesis and analysis protocols, enables the routine production of these vital research tools.[19] This guide provides a foundational understanding and practical protocols to assist researchers in successfully synthesizing and utilizing phosphothreonine-containing peptides in their studies of cellular signaling and for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to Phosphopeptide Synthesis Using Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a cornerstone of modern biochemical and pharmaceutical research, providing essential tools for investigating signal transduction pathways, kinase activity, and the development of targeted therapeutics. Reversible phosphorylation of serine, threonine, and tyrosine residues is a critical regulatory mechanism in countless cellular processes.[1] The ability to chemically synthesize peptides with precisely placed phosphate groups allows for the detailed study of these mechanisms.

Solid-Phase Peptide Synthesis (SPPS), particularly using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, is the predominant method for this purpose.[2][3] Synthesis can be approached in two ways: post-synthetic ('global') phosphorylation of a completed peptide chain, or the direct incorporation of a pre-phosphorylated amino acid 'building block' during chain elongation.[4][5] This guide focuses on the latter approach, specifically the use of Nα-Fmoc-O-phospho-L-threonine, or Fmoc-Thr(PO3H2)-OH, a cost-effective and direct method for introducing phosphothreonine.

However, the use of this building block presents unique challenges, primarily due to its unprotected phosphate group, which can interfere with standard synthesis protocols.[1][6] This document provides a detailed technical overview of the challenges, optimized experimental protocols, and key data for the successful synthesis of phosphopeptides using this compound.

Core Challenges in this compound Chemistry

The primary difficulty in using this compound stems from its unprotected, acidic phosphate side chain. This feature, while eliminating the need for a final phosphate deprotection step, complicates the synthesis in several ways:

  • Sluggish Coupling Reactions: The negatively charged phosphate group can lead to electrostatic repulsion and interfere with standard coupling chemistries, resulting in slow and inefficient amide bond formation.[6]

  • Piperidine Salt Formation: During the Fmoc deprotection step, the basic piperidine solution can form a salt with the acidic phosphate group. This captured piperidine can then react with and neutralize the activated amino acid in the subsequent coupling step, reducing the effective concentration of the acylating species and leading to incomplete coupling.[1]

  • β-Elimination: Under the basic conditions required for Fmoc removal, phosphoserine and, to a lesser extent, phosphothreonine residues are susceptible to β-elimination of the phosphate group.[5][7] While derivatives with phosphate protecting groups like monobenzyl esters can minimize this risk, it remains a consideration.[8][9]

Overcoming these challenges requires careful optimization of the coupling conditions, particularly the choice of reagents and the amount of base used.

Experimental Protocols and Methodologies

Successful incorporation of this compound relies on a robust protocol designed to maximize coupling efficiency while minimizing side reactions. The following sections detail a generalized methodology for manual or automated solid-phase synthesis.

Diagram: General SPPS Workflow

SPPS_Workflow Resin 1. Resin Swelling (e.g., DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash_1->Coupling Wash_2 5. Washing (DMF, DCM) Coupling->Wash_2 Loop Repeat for Each Amino Acid Wash_2->Loop n cycles Final_Deprotection 6. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Loop->Final_Deprotection Purification 7. Purification & Analysis (RP-HPLC, Mass Spec) Final_Deprotection->Purification Coupling_Strategy cluster_reactants Reactants Resin Peptide-Resin (-NH2) Coupling Coupling Step: Amide Bond Formation Resin->Coupling pThr This compound Activation Activation Step: Formation of OAt-Active Ester pThr->Activation HATU HATU (Activator) HATU->Activation DIPEA DIPEA (Base) (15-20 eq.) DIPEA->Activation  Deprotonates  -COOH & -PO3H2 Activation->Coupling Product Coupled Phosphopeptide Coupling->Product Kinase_Pathway Protein_Unphos Protein-Thr Protein_Phos Protein-pThr (Active/Inactive) Protein_Unphos->Protein_Phos Phosphorylation Protein_Phos->Protein_Unphos Dephosphorylation Kinase Kinase Kinase->Protein_Phos ADP ADP Kinase->ADP Phosphatase Phosphatase Phosphatase->Protein_Unphos Pi Pi Phosphatase->Pi ATP ATP ATP->Kinase

References

The Role of Fmoc-Thr(PO3H2)-OH in Elucidating Protein Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Fmoc-Thr(PO3H2)-OH in the study of protein kinase activity. Protein kinases, which catalyze the phosphorylation of serine, threonine, and tyrosine residues, are central to cellular signaling and are prominent targets for drug discovery. The ability to synthesize peptides containing phosphothreonine is crucial for developing specific substrates and tools to investigate kinase function, kinetics, and inhibition. This document details the synthesis of phosphothreonine-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS), protocols for their use in kinase activity assays, and the quantitative data derived from such studies.

The Synthetic Challenge and the Fmoc-Based Solution

The direct incorporation of a phosphothreonine residue into a peptide sequence during SPPS presents significant chemical challenges. The unprotected phosphate group can interfere with coupling reactions. To circumvent these issues, a protected version of the amino acid is used. For the synthesis of phosphothreonine-containing peptides, the monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH , is the building block of choice.[1] This approach prevents side reactions like β-elimination that can occur with fully protected phosphate triesters under the basic conditions used for Fmoc group removal (piperidine treatment).[1]

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group is base-labile, while the side-chain protecting groups are typically acid-labile, allowing for an orthogonal synthesis strategy.[2][3] This method is compatible with a wide range of peptide sequences and modifications, making it a versatile tool for creating bespoke kinase substrates.[3]

Synthesis of Phosphothreonine-Containing Peptides

The synthesis of peptides containing phosphothreonine using Fmoc-Thr(PO(OBzl)OH)-OH requires optimized coupling protocols to overcome the steric hindrance and potential side reactions associated with this bulky and charged building block.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Phosphothreonine Peptide

This protocol outlines the manual synthesis of a generic phosphothreonine-containing peptide on a resin support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (4 equivalents), HATU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) to activate the amino acid. Add the activated mixture to the resin and agitate for 1-2 hours.

    • For Fmoc-Thr(PO(OBzl)OH)-OH: Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (2.5 equivalents) and HATU (2.5 equivalents) in DMF. Add DIPEA (5 equivalents) and immediately add to the resin.[4] Allow to couple for 2-4 hours due to the sluggish nature of the reaction.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the benzyl and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Application in Protein Kinase Activity Assays

Synthetic phosphothreonine-containing peptides are invaluable tools for studying the activity of protein kinases. They can be used as specific substrates to measure enzyme kinetics, screen for inhibitors, and characterize kinase signaling pathways.

Signaling Pathway Involving Threonine Phosphorylation

The Rho-associated kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction. ROCK is a serine/threonine kinase that phosphorylates numerous substrates, including the myosin light chain (MLC), leading to increased contractility. The diagram below illustrates a simplified representation of this pathway.

ROCK_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Effects RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Binds and Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Thr) MLCP MLC Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization pMLC Phospho-MLC (pThr) MLC->pMLC MLCP->pMLC Dephosphorylates Contraction Acto-myosin Contraction pMLC->Contraction

Caption: A simplified diagram of the Rho-kinase (ROCK) signaling pathway.

Experimental Workflow for a Radiometric Kinase Assay

A common method for quantifying kinase activity is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Kinase Protein Kinase Mix Reaction Mixture Kinase->Mix Peptide Synthetic Peptide (containing Thr) Peptide->Mix ATP [γ-³²P]ATP + MgCl₂ ATP->Mix Buffer Assay Buffer Buffer->Mix Incubation Incubate at 30°C Mix->Incubation Phosphorylation ³²P-Phosphopeptide + ADP Incubation->Phosphorylation Stop Stop Reaction (e.g., add acid) Phosphorylation->Stop Spot Spot onto P81 Paper Stop->Spot Wash Wash Paper (to remove free [γ-³²P]ATP) Spot->Wash Scintillation Scintillation Counting Wash->Scintillation Quantify Quantify ³²P Incorporation (cpm) Scintillation->Quantify Analysis Calculate Kinase Activity (pmol/min/mg) Quantify->Analysis

Caption: General experimental workflow for a radiometric protein kinase assay.

Detailed Protocol: In Vitro Kinase Assay

This protocol is adapted for determining the kinetic parameters of a kinase using a synthetic threonine-containing peptide substrate.

Materials:

  • Purified recombinant protein kinase

  • Synthetic peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer, a fixed amount of protein kinase, and [γ-³²P]ATP.

  • Vary Substrate Concentration: Set up a series of reactions with varying concentrations of the synthetic peptide substrate.

  • Initiate Reaction: Initiate the phosphorylation reaction by adding the master mix to the peptide solutions.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reactions by spotting an aliquot of each reaction mixture onto a P81 phosphocellulose paper. The peptide, being positively charged, will bind to the negatively charged paper.

  • Washing: Wash the P81 papers multiple times with the wash buffer to remove unreacted [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity (in counts per minute, cpm) using a scintillation counter.

  • Data Analysis: Convert cpm to moles of phosphate incorporated per unit time (e.g., pmol/min). Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Quantitative Data Presentation

The use of synthetic peptides allows for the precise determination of a kinase's kinetic properties for a specific substrate sequence. The following table presents kinetic data for several threonine-containing peptide substrates phosphorylated by Rho-Associated Kinase 2 (ROCK2), demonstrating the utility of this approach.[5][6]

Peptide Substrate IDSequenceKₘ (µM)Vₘₐₓ (pmol/min/mg)
R4Gln-Arg-Arg-Ala-Thr -Val-Ala1.714.9
R22Lys-Lys-Arg-Pro-Gln-Arg-Ala-Thr -Asn-Val-Phe2.113.5
R133Arg-Ser-Arg-Arg-Thr -Ser-Leu3.38.6
R134Arg-Ser-Arg-Arg-Ala-Thr -Ser-Leu1.812.1
R135Arg-Ser-Arg-Arg-Thr -Ala-Ser-Leu2.510.3

Data adapted from a study on ROCK2 peptide substrates.[5][6] The synthesis of such peptides is routinely achieved via Fmoc-based SPPS.

Conclusion

This compound, through its protected derivative Fmoc-Thr(PO(OBzl)OH)-OH, is an indispensable reagent for the synthesis of phosphothreonine-containing peptides. These synthetic peptides serve as powerful and precise tools for the detailed investigation of protein kinase activity. They enable researchers to perform quantitative kinetic studies, screen for specific inhibitors, and dissect complex signaling pathways. The combination of solid-phase peptide synthesis and robust kinase assay methodologies provides a clear and effective path for advancing our understanding of protein phosphorylation and for the development of novel therapeutics targeting the human kinome.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Thr(PO₃H₂)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-Thr(PO₃H₂)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of phosphothreonine residues into peptides. The study of protein phosphorylation is paramount in understanding cellular signaling pathways, and the availability of high-quality phosphorylated amino acid derivatives is essential for this research. The solubility and stability of these reagents are crucial factors that directly impact the efficiency of peptide synthesis, the purity of the final product, and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Fmoc-Thr(PO₃H₂)-OH, alongside detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Solubility Characteristics

The solubility of Fmoc-Thr(PO₃H₂)-OH is governed by the interplay of its structural components: the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the polar and ionizable phosphate group, and the threonine backbone. The bulky, aromatic Fmoc group generally imparts good solubility in organic solvents commonly used in peptide synthesis. However, the presence of the free phosphate group, which can exist in various ionization states, introduces significant polarity and the potential for intermolecular hydrogen bonding, which can affect its solubility profile.

While specific quantitative solubility data for Fmoc-Thr(PO₃H₂)-OH in various solvents is not extensively published, a general understanding can be extrapolated from data on other Fmoc-amino acids and the general principles of solubility.

Qualitative Solubility of Fmoc-Amino Acids in Common Solvents

The following table summarizes the general solubility of Fmoc-amino acids in solvents frequently used in peptide synthesis. It is important to note that the solubility of Fmoc-Thr(PO₃H₂)-OH may differ due to its phosphate group.

SolventAbbreviationGeneral Fmoc-Amino Acid SolubilityExpected Solubility of Fmoc-Thr(PO₃H₂)-OH
N,N-DimethylformamideDMFGenerally highExpected to be soluble, but may be less so than non-phosphorylated counterparts.
Dimethyl sulfoxideDMSOGenerally highExpected to be soluble.
N-Methyl-2-pyrrolidoneNMPGenerally highExpected to be soluble.
DichloromethaneDCMVariable, some Fmoc-amino acids have limited solubility.Likely to have limited solubility due to the polar phosphate group.
WaterH₂OGenerally low for most non-polar Fmoc-amino acids.Solubility is expected to be pH-dependent due to the ionizable phosphate group.
AcetonitrileACNVariableExpected to have limited solubility.

Factors Influencing Solubility:

  • Solvent Polarity: A solvent that can effectively solvate both the hydrophobic Fmoc group and the hydrophilic phosphate group will provide the best solubility.

  • pH (for aqueous solutions): The ionization state of the phosphate group (and the carboxylic acid) is pH-dependent, which will significantly impact aqueous solubility.

  • Temperature: Solubility generally increases with temperature, although this can also accelerate degradation.

  • Presence of Salts: The ionic strength of a solution can influence the solubility of charged molecules.

Stability Profile

The stability of Fmoc-Thr(PO₃H₂)-OH is a critical consideration for its storage and handling, as well as for its successful application in peptide synthesis. Degradation can lead to impurities in the final peptide and lower synthesis yields.

Potential Degradation Pathways:

  • Hydrolysis of the Phosphate Ester: The phosphate ester bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of Fmoc-threonine and inorganic phosphate.

  • Fmoc Group Instability: The Fmoc protecting group is labile to basic conditions, which is the basis for its removal during SPPS. Premature deprotection can occur if the material is exposed to basic environments.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.

Recommended Storage and Handling:

To ensure the integrity of Fmoc-Thr(PO₃H₂)-OH, proper storage and handling are essential. Based on information from various suppliers, the following conditions are recommended:

ParameterRecommendationCitation
Storage Temperature -20°C or 2-8°C. Long-term storage at -20°C is generally preferred.[1][2]
Storage Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle in a dry, inert atmosphere whenever possible.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Fmoc-Thr(PO₃H₂)-OH.

Protocol 1: Determination of Equilibrium Solubility

This protocol describes a method to determine the equilibrium solubility of Fmoc-Thr(PO₃H₂)-OH in a given solvent using the shake-flask method followed by HPLC analysis.

Materials:

  • Fmoc-Thr(PO₃H₂)-OH

  • Solvents of interest (e.g., DMF, DMSO, NMP, water at various pH values)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-Thr(PO₃H₂)-OH to a series of vials, each containing a known volume of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of Fmoc-Thr(PO₃H₂)-OH of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and record the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of Fmoc-Thr(PO₃H₂)-OH in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in mg/mL or Molarity.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result start Start add_excess Add excess Fmoc-Thr(PO3H2)-OH to solvent in vials start->add_excess equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Withdraw supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify concentration hplc->quantify calibrate Generate calibration curve with standards calibrate->hplc calculate Calculate solubility (mg/mL or M) quantify->calculate end End calculate->end G Workflow for Stability Assessment cluster_setup Setup cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Start prepare_solutions Prepare solutions of This compound in different pH buffers start->prepare_solutions incubate Incubate at various temperatures prepare_solutions->incubate sample Withdraw samples at defined time points incubate->sample hplc Analyze by stability-indicating HPLC sample->hplc quantify Quantify remaining This compound hplc->quantify plot Plot concentration vs. time quantify->plot kinetics Determine degradation kinetics and rate constants plot->kinetics report Report stability profile kinetics->report end End report->end G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_deprotection Base-catalyzed Deprotection cluster_thermal Thermal Degradation Fmoc_Thr_P This compound (Intact Molecule) Fmoc_Thr Fmoc-Threonine Fmoc_Thr_P->Fmoc_Thr Acid/Base Phosphate Inorganic Phosphate Fmoc_Thr_P->Phosphate Acid/Base Thr_P H-Thr(PO3H2)-OH Fmoc_Thr_P->Thr_P Base (e.g., Piperidine) DBF Dibenzofulvene Fmoc_Thr_P->DBF Base (e.g., Piperidine) Decomp Decomposition Products Fmoc_Thr_P->Decomp Heat

References

Fmoc-Thr(PO3H2)-OH: A Technical Guide for Researchers in Phosphopeptide Synthesis and Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Thr(PO3H2)-OH, a critical building block for the synthesis of phosphothreonine-containing peptides. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the study of cellular signaling pathways.

Core Compound Data

This compound is a derivative of the amino acid threonine, featuring a phosphonate group on its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amine. These features make it suitable for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for creating custom peptides for biological research.

PropertyValueReference
CAS Number 883726-90-7[1]
Molecular Formula C19H20NO8P[1]
Molecular Weight 421.34 g/mol [1]

The Role of Phosphothreonine in Cellular Signaling

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3] Kinases catalyze the addition of phosphate groups to serine, threonine, or tyrosine residues, while phosphatases remove them. This dynamic interplay acts as a molecular switch, modulating protein activity and interaction networks.[2][4] The synthesis of peptides containing phosphothreonine is therefore essential for dissecting these signaling pathways, developing kinase inhibitors, and creating tools to probe protein-protein interactions.[2][5]

G cluster_0 Cellular Signaling Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Binds Kinase_Cascade_Start Kinase 1 (Activated) Receptor->Kinase_Cascade_Start Activates Kinase_Cascade_Mid Kinase 2 (Phosphorylated) Kinase_Cascade_Start->Kinase_Cascade_Mid Phosphorylates Target_Protein Target Protein with Threonine Kinase_Cascade_Mid->Target_Protein Phosphorylates Threonine Phosphorylated_Protein Phosphorylated Protein (pThr) Target_Protein->Phosphorylated_Protein Cellular_Response Cellular Response (e.g., Gene Expression) Phosphorylated_Protein->Cellular_Response Initiates G cluster_workflow SPPS Workflow for pThr Peptides Resin_Prep 1. Resin Swelling Swell resin (e.g., Rink Amide) in DMF. Fmoc_Deprotection 2. Fmoc Deprotection Treat with 20% piperidine in DMF. Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing Wash resin with DMF. Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of this compound Activate with HATU/HBTU and DIPEA. Couple for an extended time (e.g., 2-4 hours). Washing_1->Coupling Washing_2 5. Washing Wash resin with DMF. Coupling->Washing_2 Kaiser_Test 6. Kaiser Test Check for complete coupling. Washing_2->Kaiser_Test Kaiser_Test->Coupling If incomplete, recouple Chain_Elongation 7. Chain Elongation Repeat steps 2-6 for subsequent amino acids. Kaiser_Test->Chain_Elongation If complete Cleavage 8. Cleavage and Deprotection Treat with TFA cocktail (e.g., TFA/TIS/H2O). Chain_Elongation->Cleavage Purification 9. Purification Purify peptide using RP-HPLC. Cleavage->Purification

References

In-Depth Technical Guide: Fmoc-Thr(PO3H2)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, purity, and application of N-α-Fmoc-O-phospho-L-threonine (Fmoc-Thr(PO3H2)-OH), a critical building block for the synthesis of phosphopeptides. Phosphorylation of threonine residues is a key post-translational modification that governs a multitude of cellular processes, making synthetic phosphopeptides invaluable tools in proteomics, drug discovery, and signal transduction research.[1][2]

Commercial Availability and Purity

The accessibility and purity of this compound are crucial considerations for its successful application in solid-phase peptide synthesis (SPPS). While several vendors offer this reagent, obtaining precise, lot-specific purity data often requires direct inquiry. The following table summarizes publicly available information from prominent suppliers. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for detailed purity information.

SupplierProduct NumberStated PurityAnalytical MethodAvailability
Biosynth FF111333Inquiry requiredNot specifiedInquire for details
Aapptec AFT115 (Fmoc-Thr(HPO3Bzl)-OH)Lot-specific (request CoA)Not specifiedIn stock (benzyl-protected version)[3]
Sigma-Aldrich (Merck) 852070 (Fmoc-Thr(PO(OBzl)OH)-OH)≥95.0% (HPLC)HPLCInquire for details
CEM -Not directly listed, but offer other Fmoc-amino acids with ≥99.0% HPLC purityHPLCInquire for details[4]
Santa Cruz Biotechnology sc-220003 (Fmoc-pTyr-OH)≥98%Not specifiedIn stock (tyrosine analog)[5]
Cayman Chemical 10006323 (Fmoc-pTyr-OH)≥98%Not specifiedIn stock (tyrosine analog)[5]

Note: Information for the directly comparable this compound is limited. Data for the benzyl-protected threonine and the analogous phosphotyrosine derivatives are included for reference, as they often share similar analytical and handling protocols.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Phosphothreonine-Containing Peptides

The incorporation of this compound into a peptide sequence via Fmoc-SPPS requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions. The unprotected phosphate group can interfere with standard coupling procedures.

Materials:

  • This compound

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purity Analysis of this compound

High-Performance Liquid Chromatography (HPLC):

RP-HPLC is the standard method for assessing the purity of Fmoc-amino acids.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a common starting point.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ³¹P NMR are powerful tools for structural confirmation and purity assessment.

  • ¹H NMR: The spectrum should show characteristic peaks for the Fmoc group protons (around 7.3-7.8 ppm), the threonine backbone protons, and the methyl group of threonine. The integration of these signals can provide information on purity.

  • ³¹P NMR: A single peak in the ³¹P NMR spectrum confirms the presence of the phosphate group and can indicate the presence of phosphorus-containing impurities. The chemical shift will be dependent on the pH and the solvent used.[6][7]

Mass Spectrometry (MS):

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound.

Visualizations

Signaling Pathway Involving Phosphothreonine

phosphothreonine_signaling cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK phosphorylates (Thr/Tyr) TranscriptionFactor Transcription Factor (e.g., Elk-1) ERK->TranscriptionFactor phosphorylates (Ser/Thr) GeneExpression Gene Expression Changes TranscriptionFactor->GeneExpression regulates

Caption: A simplified MAPK/ERK signaling pathway where threonine phosphorylation plays a key role.

Experimental Workflow for Phosphopeptide Synthesis

sps_workflow Start Start with Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Repeat->Fmoc_Deprotection n cycles Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Phosphopeptide Purification->End

Caption: A general workflow for the solid-phase synthesis of a phosphothreonine-containing peptide.

Logical Relationship of Purity Analysis

purity_analysis cluster_methods Analytical Methods cluster_results Purity Assessment Compound This compound HPLC HPLC Compound->HPLC NMR NMR (¹H, ³¹P) Compound->NMR MS Mass Spectrometry Compound->MS Purity Chemical Purity (%) HPLC->Purity Identity Structural Confirmation NMR->Identity MW Molecular Weight Verification MS->MW

References

A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of phosphothreonine (pThr) into synthetic peptides is a cornerstone of modern chemical biology and drug discovery. It enables the precise study of phosphorylation-dependent signaling pathways, the development of targeted therapeutics, and the production of highly specific antibodies. This in-depth technical guide outlines the fundamental principles, experimental protocols, and critical considerations for the successful solid-phase peptide synthesis (SPPS) of phosphothreonine-containing peptides.

Core Principles: Two Primary Strategies

The incorporation of phosphothreonine into a growing peptide chain on a solid support is primarily achieved through two distinct strategies: the "Building Block" approach and the "Global Phosphorylation" approach . Each method presents a unique set of advantages and challenges.

The Building Block Approach

This is the most widely adopted and generally more reliable method for synthesizing phosphopeptides. It involves the direct incorporation of a pre-phosphorylated and protected phosphothreonine amino acid derivative during the standard SPPS cycles.

The building block of choice for Fmoc-based SPPS is Fmoc-Thr(PO(OBzl)OH)-OH . The monobenzyl protection of the phosphate group is critical as it minimizes the risk of β-elimination, a common and problematic side reaction that can occur with fully protected phosphate triesters upon treatment with piperidine for Fmoc deprotection.[1][2] This side reaction leads to the formation of a dehydroalanine residue, resulting in an undesired and difficult-to-separate impurity. The remaining acidic proton on the phosphate, however, can lead to the formation of piperidinium salts during Fmoc deprotection, which may slightly reduce coupling efficiency in subsequent steps, particularly in the synthesis of multiphosphorylated peptides.

The Global Phosphorylation Approach

In this strategy, a standard threonine residue is incorporated into the peptide sequence with its hydroxyl side chain either unprotected or protected with a temporary group that can be selectively removed on the solid support. Following the completion of peptide chain assembly, the threonine residue is phosphorylated on the resin before cleavage and final deprotection.[3][4]

This method offers the advantage of using standard, less expensive threonine derivatives during synthesis. However, it can be challenging to achieve complete and specific phosphorylation on the resin, and the phosphorylation reagents can lead to side reactions with other sensitive amino acid residues.[3] Reagents such as dibenzylphosphochloridate or phosphoramidites are typically employed for on-resin phosphorylation.[3][4]

Strategic Comparison: Building Block vs. Global Phosphorylation

dot

cluster_0 Building Block Approach cluster_1 Global Phosphorylation Approach cluster_2 Key Considerations start_bb Start SPPS couple_pThr Couple Fmoc-Thr(PO(OBzl)OH)-OH start_bb->couple_pThr Incorporate pThr continue_spps_bb Continue SPPS couple_pThr->continue_spps_bb Elongate Peptide bb_adv Advantages: - High Specificity - Good Yields couple_pThr->bb_adv bb_disadv Disadvantages: - Cost of Building Block - Piperidinium Salt Formation couple_pThr->bb_disadv cleavage_bb Cleavage & Deprotection (TFA) continue_spps_bb->cleavage_bb Final Step end_bb Purified Phosphopeptide cleavage_bb->end_bb Purify start_gp Start SPPS with Thr complete_spps_gp Complete Peptide Chain start_gp->complete_spps_gp Incorporate Thr phosphorylate On-Resin Phosphorylation complete_spps_gp->phosphorylate Post-Synthesis Modification cleavage_gp Cleavage & Deprotection phosphorylate->cleavage_gp Final Step gp_adv Advantages: - Lower Cost Amino Acid phosphorylate->gp_adv gp_disadv Disadvantages: - Incomplete Phosphorylation - Potential Side Reactions phosphorylate->gp_disadv end_gp Purified Phosphopeptide cleavage_gp->end_gp Purify

Caption: A comparison of the "Building Block" and "Global Phosphorylation" strategies for incorporating phosphothreonine in SPPS.

Quantitative Data Summary

The efficiency of phosphothreonine incorporation is highly dependent on the chosen coupling reagents and reaction conditions. The following tables summarize typical quantitative parameters for the building block approach using Fmoc-Thr(PO(OBzl)OH)-OH.

ParameterValue/RangeNotes
Fmoc-Thr(PO(OBzl)OH)-OH Equivalents 2 - 5 eq.Relative to the resin loading. Higher equivalents are recommended for difficult couplings or multiphosphorylated peptides.[5]
Coupling Reagent Equivalents 2 - 5 eq.Typically used in a 1:1 ratio with the phosphothreonine building block.[5]
Base (DIPEA) Equivalents 4 - 15 eq.An excess of DIPEA is crucial to neutralize the acidic proton on the phosphate and facilitate efficient coupling.[5]
Coupling Time (Room Temperature) 1 - 2 hoursCan be extended for sterically hindered sequences.
Coupling Time (Microwave-Assisted) 5 - 10 minutesMicrowave heating can significantly reduce coupling times but may increase the risk of β-elimination during subsequent deprotection steps.[5]
Fmoc Deprotection (Piperidine) 10 - 20 minutesStandard conditions of 20% piperidine in DMF are generally effective. For microwave-assisted synthesis, it is often recommended to perform this step at room temperature to minimize side reactions.[3][5]
Final Benzyl Deprotection (TFA) 1 - 2 hoursThe benzyl protecting group is efficiently removed during the final cleavage from the resin with a standard TFA cocktail.

Experimental Protocols

Protocol 1: Incorporation of Phosphothreonine using the Building Block Approach (Manual Synthesis)

This protocol describes the manual incorporation of a single phosphothreonine residue into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid resin (0.1 mmol)

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • Coupling reagent (e.g., HBTU, HATU, or TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Workflow Diagram:

dot

start Start: Fmoc-protected peptide-resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 activation 3. Prepare Coupling Solution: Fmoc-pThr-OH, HBTU, DIPEA in DMF wash1->activation coupling 4. Coupling (1-2 hours, room temperature) activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 ninhydrin 6. Ninhydrin Test (Check for completion) wash2->ninhydrin ninhydrin->coupling If incomplete, recouple continue_spps Continue with next amino acid ninhydrin->continue_spps If complete end End of pThr incorporation continue_spps->end

Caption: Workflow for the incorporation of phosphothreonine using the building block approach.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (e.g., 5 equivalents) and the coupling reagent (e.g., HBTU, 4.95 equivalents) in a minimal amount of DMF. Add DIPEA (e.g., 10-15 equivalents) and vortex briefly.

  • Coupling Reaction: Immediately add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Once the phosphothreonine residue is successfully coupled, proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the benzyl protecting group from the phosphate as well as other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Global Phosphorylation of a Resin-Bound Peptide

This protocol provides a general outline for the phosphorylation of a threonine residue on the solid support.

Materials:

  • Fully assembled peptide-resin containing an unprotected threonine residue

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole in acetonitrile

  • Oxidizing solution (e.g., tert-butyl hydroperoxide or m-chloroperoxybenzoic acid in DCM)

  • DCM, anhydrous

  • DMF, anhydrous

Workflow Diagram:

dot

start Start: Completed peptide-resin with unprotected Thr wash_anhydrous 1. Wash with anhydrous DCM start->wash_anhydrous phosphitylation 2. Phosphitylation: Dibenzyl N,N-diisopropylphosphoramidite + 1H-Tetrazole wash_anhydrous->phosphitylation wash1 3. Wash (DCM, Acetonitrile) phosphitylation->wash1 oxidation 4. Oxidation (e.g., t-BuOOH) wash1->oxidation wash2 5. Wash (DCM, DMF) oxidation->wash2 cleavage 6. Cleavage & Deprotection wash2->cleavage end End of global phosphorylation cleavage->end

Caption: Workflow for the global phosphorylation of a threonine residue on the solid support.

Procedure:

  • Resin Preparation: Ensure the fully synthesized peptide-resin is washed thoroughly with DCM and dried. The synthesis must be performed under anhydrous conditions from this point forward.

  • Phosphitylation: Swell the resin in anhydrous DCM. In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole in anhydrous acetonitrile. Add this solution to the resin and agitate for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Washing: Drain the reaction mixture and wash the resin with anhydrous acetonitrile (3x) and anhydrous DCM (3x).

  • Oxidation: Add the oxidizing solution to the resin and agitate for 30-60 minutes at room temperature. This converts the phosphite triester to the more stable phosphate triester.

  • Washing: Drain the oxidizing solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Final Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol as described in Protocol 1. The benzyl groups on the newly formed phosphate will be removed by TFA.

  • Purification: Purify the crude phosphopeptide using RP-HPLC.

Critical Considerations and Troubleshooting

  • β-Elimination: This is the most significant side reaction, particularly when using fully protected phosphothreonine or when applying heat during the synthesis with monobenzyl-protected building blocks.[7] To minimize this, avoid high temperatures during Fmoc deprotection when using microwave-assisted synthesis.

  • Incomplete Coupling: The bulky and charged nature of the phosphothreonine building block can lead to slower coupling kinetics.[8] Always monitor coupling reactions with a ninhydrin test and be prepared to perform a second coupling if necessary, especially when synthesizing sequences with multiple adjacent phosphorylation sites.[3]

  • Purification: Phosphopeptides can be more hydrophilic than their non-phosphorylated counterparts, which may require adjustments to the RP-HPLC gradient. The inclusion of a low concentration of an ion-pairing agent like TFA in the mobile phase is standard.[6]

  • Storage: Purified phosphopeptides should be stored lyophilized at -20°C or below to prevent hydrolysis of the phosphate group.

By carefully selecting the appropriate synthetic strategy and optimizing the reaction conditions, researchers can reliably produce high-quality phosphothreonine-containing peptides, paving the way for deeper insights into the complex world of protein phosphorylation.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Thr(PO3H2)-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the solid-phase synthesis of phosphothreonine-containing peptides using Fmoc-Thr(PO3H2)-OH. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful synthesis, purification, and analysis of the target phosphopeptide.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The synthesis of phosphopeptides is an indispensable tool for studying the roles of protein kinases and phosphatases, developing kinase inhibitors, and creating tools for immunological studies.[1][2] The use of pre-phosphorylated Fmoc-amino acid building blocks, such as Fmoc-Thr(PO(OBzl)OH)-OH, in Fmoc-based solid-phase peptide synthesis (SPPS) is a widely adopted and effective strategy.[3][4] This approach offers advantages over postsynthetic phosphorylation by providing better control over the position of the phosphate group and avoiding side reactions associated with modifying the peptide on the resin.

This protocol focuses on the use of this compound, often with a benzyl protecting group on the phosphate for enhanced stability and coupling efficiency during synthesis.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
Fmoc-Thr(PO(OBzl)OH)-OHPeptide synthesis gradeSigma-Aldrich, Novabiochem
Rink Amide Resin100-200 mesh, ~0.5 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
PiperidineReagent gradeVarious
N,N-Diisopropylethylamine (DIEA)Peptide synthesis gradeVarious
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis gradeVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Triisopropylsilane (TIPS)Reagent gradeVarious
Dichloromethane (DCM)ACS gradeVarious
Acetonitrile (ACN)HPLC gradeVarious
Diethyl etherAnhydrousVarious
Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels

  • Shaker/Vortexer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Synthesis Workflow

The overall workflow for the solid-phase synthesis of a phosphothreonine-containing peptide is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Wash3 Washing Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol

1. Resin Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[5]

2. Initial Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for the time specified in the table below.

  • Drain the deprotection solution and repeat the treatment once.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Deprotection StepReagentTimeNumber of Treatments
Fmoc Removal20% Piperidine in DMF5-10 min2

3. Amino Acid Coupling

This protocol describes the coupling of the first amino acid and subsequent amino acids, including Fmoc-Thr(PO(OBzl)OH)-OH.

  • In a separate vial, dissolve the Fmoc-amino acid (including the phosphothreonine building block) and the coupling agent (e.g., HATU) in DMF.

  • Add DIEA to the activation mixture and mix briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for the time specified in the table below.

  • To monitor the completion of the coupling reaction, a Kaiser test or other ninhydrin-based test can be performed.[2][5] If the test is positive (indicating free amines), the coupling step should be repeated.

  • After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times).

Coupling Step ReagentsEquivalents (relative to resin substitution)Coupling Time
Fmoc-Amino Acid3-51-2 hours
HATU2.9-4.51-2 hours
DIEA6-101-2 hours

Note on Phosphothreonine Coupling: The negatively charged phosphate group of this compound can hinder coupling efficiency. The use of a benzyl-protected derivative like Fmoc-Thr(PO(OBzl)OH)-OH is highly recommended.[4] An increased amount of DIEA is often necessary to facilitate the coupling of phosphorylated amino acids.[2]

4. Iterative Deprotection and Coupling Cycles

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled on the resin.

Coupling_Deprotection_Cycle cluster_cycle Iterative Synthesis Cycle Start Deprotected Peptide-Resin (Free N-terminal Amine) Coupling Fmoc-AA / HATU / DIEA Coupling Start->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Wash1->Start Wash2 DMF Wash Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End End->Deprotection Next Cycle

Caption: The iterative cycle of deprotection and coupling in SPPS.

5. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

6. Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups, including the benzyl group from the phosphothreonine residue.

  • Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail as detailed in the table below. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for the specified time.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Cleavage Cocktail ComponentVolume PercentagePurposeCleavage Time
Trifluoroacetic acid (TFA)92-95%Cleavage and deprotection2-4 hours
Triisopropylsilane (TIPS)2.5-5%Cation scavenger2-4 hours
Water2.5-5%Cation scavenger2-4 hours

7. Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the phosphopeptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final phosphopeptide as a white powder.

Potential Challenges and Solutions

  • β-Elimination: Phosphoserine and phosphothreonine residues are susceptible to β-elimination under the basic conditions of Fmoc deprotection.[6] While the use of a benzyl protecting group on the phosphate mitigates this, for particularly sensitive sequences, using a milder base like 0.5-1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for deprotection at elevated temperatures can be beneficial.[6]

  • Incomplete Coupling: The steric hindrance and charge of the phosphothreonine building block can lead to incomplete coupling.[6] To address this, double coupling or using a higher excess of reagents may be necessary. Monitoring each coupling step with a ninhydrin test is crucial.

  • Pyrophosphate Formation: When using Fmoc-Tyr(PO3H2)-OH without phosphate protection, there is a risk of pyrophosphate formation.[4] This highlights the advantage of using phosphate-protected derivatives like Fmoc-Thr(PO(OBzl)OH)-OH.

References

Application Notes and Protocols for Coupling Fmoc-Thr(PO3H2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of phosphorylated amino acids, such as phosphothreonine (pThr), into peptides is crucial for studying a wide array of biological processes, including signal transduction, cell cycle regulation, and apoptosis. The use of Fmoc-Thr(PO3H2)-OH in Solid-Phase Peptide Synthesis (SPPS) offers a direct method for synthesizing phosphopeptides. However, the unprotected phosphate group presents unique challenges that necessitate optimized coupling conditions to achieve high yields and purity. These application notes provide a detailed overview of the recommended coupling conditions, a comparison of common coupling reagents, and a comprehensive experimental protocol for the successful incorporation of this compound into synthetic peptides.

The primary challenge in coupling this compound lies in the presence of the free phosphate group, which can interfere with standard coupling chemistries. This interference can lead to sluggish reactions and the formation of side products.[1] Furthermore, during the Fmoc deprotection step with piperidine, the acidic phosphate group can form a salt with the basic piperidine. This piperidinium salt can then react with the incoming activated amino acid, effectively reducing its concentration and leading to incomplete coupling.[1]

To overcome these challenges, specific strategies must be employed, including the choice of appropriate coupling reagents, optimization of base equivalents, and, in some cases, the use of specialized protocols such as piperidine-DIPEA exchange.

Data Presentation: Comparison of Coupling Reagents

The selection of a suitable coupling reagent is critical for the efficient incorporation of this compound. Uronium-based reagents are generally preferred over carbodiimide-based methods due to their higher reactivity and lower propensity for side reactions with the unprotected phosphate group. Phosphonium-based reagents are typically not recommended as they can undergo undesired reactions with the phosphate side chain.

While direct quantitative comparison data for this compound is limited in the literature, the following table summarizes the recommended coupling reagents and their typical performance based on data from closely related compounds like Fmoc-Tyr(PO3H2)-OH and Fmoc-Thr(PO(OBzl)OH)-OH.

Coupling ReagentRecommended Equivalents (vs. Amino Acid)Base (Equivalents vs. Amino Acid)Typical Coupling TimeReported Coupling Efficiency/YieldNotes
HATU 1.0 - 1.5DIPEA (3.0 - 20.0)1 - 4 hoursHighGenerally considered the most effective reagent, especially for difficult couplings. Reacts faster and with less epimerization than HBTU.[2] A significant excess of DIPEA is crucial for high yields.[1]
HBTU 1.0 - 1.5DIPEA (3.0 - 10.0)1 - 4 hoursGood to HighA very efficient coupling reagent with low racemization.[2]
TBTU 1.0 - 1.5DIPEA (3.0 - 10.0)1 - 4 hoursGoodSimilar to HBTU in performance.
DIC/HOBt 1.0 - 1.5DIPEA (2.0)2 - 12 hoursModerate to LowGenerally sluggish and may lead to side reactions involving the phosphate group. Not the preferred method.

Note: The quantitative efficiency can be sequence-dependent and may require optimization for each specific peptide. For the sterically challenging coupling of the related Fmoc-Thr(PO(OBzl)OH)-OH to a valine residue, increasing the DIPEA excess from 3-fold to a higher ratio was shown to boost the incorporation from 80% to 100%.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the coupling of this compound during SPPS.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for the incorporation of a single phosphothreonine residue or for sequences where piperidine salt formation is not anticipated to be a major issue.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (10-20 equivalents) to the amino acid/HATU solution and mix briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1 to 4 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a capping step with acetic anhydride can be performed to block the unreacted amino groups before proceeding to the next coupling cycle. Alternatively, a double coupling can be performed.

Protocol 2: Double Coupling Strategy for Difficult Sequences

For sterically hindered couplings or if the initial coupling is incomplete, a double coupling protocol is recommended.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Repeat the coupling reaction (Protocol 1, step 3) with a freshly prepared activation mixture.

  • Monitor the completion of the second coupling using the Kaiser test.

  • Proceed with the washing steps as described in Protocol 1.

Protocol 3: Piperidine-DIPEA Exchange for Multi-phosphorylated Peptides

This protocol is recommended when synthesizing peptides containing multiple phosphothreonine residues to prevent the accumulation of piperidinium salts on the phosphate groups.

Procedure:

  • Perform the Fmoc deprotection as described in Protocol 1, step 2.

  • After the final DMF wash, perform the following exchange steps:

    • Prepare a solution of 10% DIPEA in DMF.

    • Add the DIPEA/DMF solution to the resin and agitate for 1 minute.

    • Drain the solution.

    • Repeat the DIPEA/DMF wash two more times.[1]

  • Wash the resin with DMF (3 x 1 min).

  • Proceed with the coupling reaction as described in Protocol 1, step 3.

Mandatory Visualization

SPPS_Workflow_for_Fmoc_Thr_PO3H2_OH start Start: Fmoc-AA-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 exchange 4. Piperidine-DIPEA Exchange (Optional) wash1->exchange couple 6. Coupling wash1->couple Standard Protocol wash2 5. Wash (DMF) exchange->wash2 wash2->couple activate Activate: This compound + HATU + DIPEA activate->couple monitor 7. Monitor Coupling (Kaiser Test) couple->monitor wash3 8. Wash (DMF/DCM) monitor->wash3 Negative double_couple Double Couple monitor->double_couple Positive next_cycle Next Coupling Cycle wash3->next_cycle end End: H-Thr(PO3H2)-Peptide-Resin wash3->end Final Residue next_cycle->deprotect double_couple->couple

Caption: Workflow for this compound coupling in SPPS.

Signaling_Pathway_Example ext_signal External Signal receptor Receptor Kinase ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 activates protein_x Protein X kinase1->protein_x phosphorylates Thr p_protein_x pThr-Protein X (Active) downstream Downstream Signaling p_protein_x->downstream response Cellular Response downstream->response

Caption: Example of a signaling pathway involving threonine phosphorylation.

References

Application Notes and Protocols for the Efficient Incorporation of Fmoc-Thr(PO(OH)₂)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of phosphoproteins and their roles in these pathways often relies on the use of synthetic phosphopeptides. The incorporation of phosphorylated amino acids, such as Fmoc-Thr(PO(OH)₂)-OH, into synthetic peptides via solid-phase peptide synthesis (SPPS) presents unique challenges due to the bulky, charged nature of the phosphate group and the potential for side reactions. The choice of coupling reagent is paramount to achieving high coupling efficiency and minimizing side reactions.

These application notes provide a comprehensive overview of the best coupling reagents for the incorporation of Fmoc-Thr(PO(OH)₂)-OH, detailed experimental protocols, and a summary of expected outcomes.

Best Coupling Reagents for Fmoc-Thr(PO(OH)₂)-OH Incorporation

The successful incorporation of Fmoc-protected phosphoamino acids is highly dependent on the activation method. Modern uronium and phosphonium salt-based coupling reagents are generally preferred over carbodiimides alone due to their higher reactivity and the lower incidence of side reactions.

Key Recommendations:

  • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly effective for coupling sterically hindered amino acids like phosphothreonine.[1][2] HATU is often considered superior for particularly difficult couplings.[3][4] TBTU and HBTU have also been described as reagents of choice for incorporating phosphorylated amino acids.[2]

  • Phosphonium Reagents: PyAOP is a highly effective phosphonium-based reagent, particularly for coupling N-methylated amino acids, and can be a good choice for challenging couplings in general.[5]

  • Additives: The use of additives like HOAt and OxymaPure can enhance coupling efficiency and reduce racemization.[2] COMU, which incorporates an OxymaPure moiety, is a safer alternative to potentially explosive HOBt- and HOAt-based reagents.[6]

  • Base Selection: The choice and amount of base (e.g., DIPEA or Collidine) are critical. An excess of base is often required to neutralize the acidic phosphate group and facilitate the coupling reaction.

Data Presentation: Comparison of Coupling Reagents

While direct, side-by-side quantitative comparisons for Fmoc-Thr(PO(OH)₂)OH are limited in the literature, the following table summarizes the qualitative and semi-quantitative performance of commonly used coupling reagents based on published data and expert consensus.

Coupling ReagentReagent TypeRelative Efficiency for Phosphoamino AcidsAdvantagesDisadvantagesRecommended For
HATU Uronium/AminiumVery HighHigh reactivity, effective for sterically hindered residues.[3][4]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[5]Difficult sequences, multi-phosphorylated peptides.
HBTU/TBTU Uronium/AminiumHighGood efficiency, well-established, cost-effective.[2][7]Potential for guanidinylation, less reactive than HATU.[5]Routine incorporation of single phosphoamino acids.
COMU Uronium/AminiumVery HighHigh reactivity comparable to HATU, non-explosive byproducts, good solubility.[1][6]Higher cost than HBTU.General use, especially where safety is a primary concern.
PyAOP PhosphoniumHighHigh efficiency, particularly for N-methylated amino acids, no guanidinylation side reaction.[5]Can be more expensive.Sterically hindered couplings and prevention of guanidinylation.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective, low risk of racemization with Oxyma.[2]Generally lower reactivity than uronium/phosphonium salts.Standard couplings where cost is a major factor.

Mandatory Visualization

Signaling Pathways Involving Phosphothreonine

Threonine phosphorylation is a key event in many signaling cascades. Below are representations of the MAPK/ERK and PI3K/Akt pathways, where threonine phosphorylation plays a pivotal role in signal propagation.

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and differentiation, involves a cascade of phosphorylations, including the critical phosphorylation of ERK on threonine and tyrosine residues by MEK.

Caption: The PI3K/Akt pathway, crucial for cell survival and growth, is activated by the phosphorylation of Akt at Threonine 308 by PDK1 and Serine 473 by mTORC2.

Experimental Workflow

The following diagram outlines the general workflow for the incorporation of Fmoc-Thr(PO(OH)₂)-OH in solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Amino Acid Activation: Fmoc-Thr(PO(OBzl)OH)-OH + Coupling Reagent + Base in DMF wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete, Recouple next_cycle Next Coupling Cycle monitoring->next_cycle Coupling Complete next_cycle->deprotection cleavage Final Cleavage & Deprotection next_cycle->cleavage Final Residue end Purification & Analysis cleavage->end

Caption: General workflow for the solid-phase synthesis of phosphopeptides, highlighting the key steps of deprotection, activation, coupling, and monitoring.

Experimental Protocols

Note on Protecting Groups: For the synthesis, it is highly recommended to use Fmoc-Thr(PO(OBzl)OH)-OH, where one of the phosphate hydroxyls is protected with a benzyl group. This minimizes side reactions associated with the free phosphate. The benzyl group is typically removed during the final TFA cleavage.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for difficult sequences or when maximal coupling efficiency is desired.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIPEA (6-10 equivalents) to the activation mixture and immediately add the solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: HBTU-Mediated Coupling

This protocol is a reliable and cost-effective method for the routine incorporation of phosphothreonine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, pre-activate Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents) with HBTU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-3 hours at room temperature.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Chain Elongation: Proceed to the next cycle of the synthesis.

Protocol 3: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to HBTU and HATU.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents) and COMU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Immediately add the mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-3 hours at room temperature.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Chain Elongation: Continue with the peptide synthesis.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The incorporation of phosphoamino acids can be sluggish. If a single coupling is incomplete, a second coupling with fresh reagents is recommended. For sequences with multiple adjacent phosphorylated residues, a double-coupling strategy for each phosphoamino acid may be necessary.

  • β-Elimination: The phosphate group is susceptible to base-catalyzed β-elimination, especially during Fmoc deprotection. Using a weaker base or shorter deprotection times can mitigate this side reaction. However, this must be balanced with ensuring complete Fmoc removal.

  • Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate coupling and deprotection steps.[8][9] However, care must be taken as elevated temperatures can increase the risk of side reactions like β-elimination and racemization.[10] Optimized microwave protocols with controlled temperature are essential.

  • Final Cleavage: A standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) is typically sufficient to remove the benzyl protecting group from the phosphate and cleave the peptide from the resin.

Conclusion

The successful incorporation of Fmoc-Thr(PO(OH)₂)-OH is a critical step in the synthesis of phosphopeptides for biological research. The use of modern uronium/aminium or phosphonium salt coupling reagents such as HATU, HBTU, and COMU is highly recommended. Careful optimization of the reaction conditions, including the choice of base and reaction time, is essential to achieve high yields and purity. The protocols provided in these application notes offer a solid foundation for researchers to successfully synthesize threonine-phosphorylated peptides for their studies.

References

Application Notes and Protocols for Fmoc-Thr(PO(OH)2)-OH Coupling using HATU and DIPEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of phosphoproteins and their roles in these pathways often necessitates the chemical synthesis of phosphopeptides. The incorporation of phosphorylated amino acids, such as Fmoc-Thr(PO(OH)2)-OH, into a peptide sequence during solid-phase peptide synthesis (SPPS) presents unique challenges. This document provides detailed application notes and protocols for the efficient coupling of Fmoc-Thr(PO(OH)2)-OH using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine).

Principles and Challenges in Phosphopeptide Synthesis

The synthesis of phosphopeptides using the Fmoc-SPPS strategy requires careful consideration of the unique properties of the phosphoamino acid building blocks.

Key Principles:

  • Activation: HATU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid of the incoming Fmoc-amino acid, forming a reactive OAt-ester intermediate. This intermediate readily reacts with the free amine of the resin-bound peptide chain to form a peptide bond.

  • Base: DIPEA, a sterically hindered tertiary amine, is used as a non-nucleophilic base to deprotonate the carboxylic acid of the Fmoc-amino acid and neutralize the proton released during the coupling reaction. Its bulky nature minimizes side reactions.

Challenges Associated with Fmoc-Thr(PO(OH)2)-OH Coupling:

  • Piperidine Salt Formation: During the Fmoc deprotection step with piperidine, the free phosphate group of the incorporated phosphothreonine can form a salt with the basic piperidine. This can interfere with the subsequent coupling reaction by neutralizing the activated amino acid.

  • Reduced Coupling Efficiency: The negatively charged phosphate group can lead to electrostatic repulsion and steric hindrance, making the coupling of the subsequent amino acid more challenging.

  • β-Elimination: Under basic conditions, phosphoserine and phosphothreonine residues are susceptible to β-elimination of the phosphate group, leading to the formation of dehydroalanine and dehydroaminobutyric acid, respectively. While this is a greater concern with older coupling methods, the use of efficient and rapid coupling reagents like HATU helps to minimize this side reaction.

To overcome these challenges, an excess of both the coupling reagent and the base is often employed to drive the reaction to completion and to counteract the effects of piperidine salt formation.

Application Notes

Reagent Stoichiometry and Coupling Efficiency
  • Standard Protocol: A common starting point for the coupling of phosphoamino acids is a molar excess of the amino acid, coupling reagent, and a significant excess of the base relative to the resin loading.

  • Effect of DIPEA Concentration: Increasing the equivalents of DIPEA is often beneficial for coupling phosphoamino acids. This is attributed to the need to neutralize the acidic phosphate group and any residual piperidine from the deprotection step. For the coupling of a protected phosphothreonine derivative, Fmoc-Thr(PO(OBzl)OH)-OH, increasing the DIPEA concentration has been shown to improve coupling yields from 80% to 100%. While this is for a protected version, the principle of requiring additional base for efficient coupling of phosphorylated residues is transferable.

Table 1: Representative Coupling Conditions for Phosphoamino Acids using HATU/DIPEA

Fmoc-Amino AcidEquivalents of Amino AcidEquivalents of HATUEquivalents of DIPEACoupling Time (hours)Observed Yield/PurityReference
Fmoc-Thr(PO(OBzl)OH)-OH--Increased-Increase from 80% to 100%
General Phosphoamino Acids55151-2High Purity[1]
General Amino Acids (Microwave)32.981 min-[2]
General Amino Acids (Microwave)54.585 min-[3]

Note: The data in this table is compiled from various sources and may not represent a direct comparative study. Researchers should optimize conditions for their specific peptide sequence.

Monitoring the Coupling Reaction

The completion of the coupling reaction should be monitored to ensure the desired peptide is synthesized with high fidelity. The most common methods are:

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete.

  • TNBS Test (Trinitrobenzenesulfonic Acid Test): An alternative colorimetric test for primary amines.

  • LC-MS Analysis of a Test Cleavage: A small amount of the resin can be cleaved and analyzed by LC-MS to confirm the correct mass of the growing peptide chain.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-Thr(PO(OH)2)-OH

This protocol is a general guideline for the manual coupling of Fmoc-Thr(PO(OH)2)-OH onto a solid-phase resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(PO(OH)2)-OH

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test solutions

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-Thr(PO(OH)2)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-15 equivalents) to the activated amino acid solution and mix briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: Automated Microwave-Assisted Coupling

Microwave-assisted SPPS can significantly reduce coupling times. The following is a representative protocol.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Fmoc-Thr(PO(OH)2)-OH, HATU, and DIPEA in DMF.

  • Automated Synthesis Cycle:

    • Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 30 seconds at 75°C).

    • Washing: Wash the resin with DMF.

    • Coupling:

      • Dispense the Fmoc-Thr(PO(OH)2)-OH (3-5 equivalents), HATU (2.9-4.5 equivalents), and DIPEA (6-8 equivalents) solutions to the reaction vessel.

      • Apply microwave irradiation for 2-5 minutes at a controlled temperature (e.g., 75°C)[3].

    • Washing: Wash the resin with DMF.

Visualizations

Workflow for Phosphopeptide Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Thr(PO(OH)2)-OH HATU, DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive next_cycle Proceed to Next Cycle monitoring->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection Another cycle cleavage Final Cleavage & Deprotection next_cycle->cleavage Final cycle end End: Purified Phosphopeptide cleavage->end

Caption: General workflow for solid-phase synthesis of phosphopeptides.

Relevant Signaling Pathway: The PI3K/Akt Pathway

Threonine phosphorylation is a key event in many signaling cascades. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, involves the phosphorylation of Akt at Threonine 308.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylates Thr308 p_akt p-Akt (Thr308, Ser473) mtorc2 mTORC2 mtorc2->akt Phosphorylates Ser473 downstream Downstream Targets (Cell Survival, Proliferation) p_akt->downstream Activation

Caption: Simplified PI3K/Akt signaling pathway highlighting threonine phosphorylation.

References

Application Notes and Protocols: Fmoc-Thr(PO3H2)-OH in the Synthesis of Kinase Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific serine, threonine, or tyrosine residues in substrate proteins. The study of kinase activity and the identification of their substrates are crucial for understanding disease mechanisms and for the development of targeted therapeutics. The synthesis of phosphopeptides that mimic kinase substrates is an essential tool for these investigations. This document provides detailed application notes and protocols for the use of Fmoc-protected phosphothreonine, specifically Fmoc-Thr(PO(OBzl)OH)-OH, in the solid-phase peptide synthesis (SPPS) of kinase substrates.

Overview of Phosphopeptide Synthesis using Fmoc-Thr(PO(OBzl)OH)-OH

The Fmoc/tBu strategy is the most common approach for solid-phase peptide synthesis of phosphopeptides due to its milder cleavage conditions compared to the Boc/Bzl strategy. For the incorporation of phosphothreonine, the use of a protected form is necessary to prevent side reactions during synthesis. Fmoc-Thr(PO(OBzl)OH)-OH is a widely used building block where the phosphate group is protected by a benzyl group, which can be removed during the final cleavage from the resin.

Challenges in Phosphopeptide Synthesis

The synthesis of phosphopeptides, particularly those containing phosphoserine and phosphothreonine, can be challenging. The partially protected phosphate group can interfere with the coupling reaction. Additionally, phosphoserine and phosphothreonine residues are susceptible to β-elimination under the basic conditions used for Fmoc deprotection.[1] Careful selection of coupling reagents and optimized protocols are therefore essential for successful synthesis.

Data Presentation

KinaseIC50 (nM)Substrate Type
Protein Kinase C (PKC)3Serine/Threonine
p60v-src tyrosine protein kinase6Tyrosine
Protein Kinase A (PKA)7Serine/Threonine
CaM Kinase II20Serine/Threonine
Cyclin-Dependent Kinase 2 (CDK2)VariesSerine/Threonine

Table 1: Inhibitory concentrations (IC50) of Staurosporine against various protein kinases.[2][3][4] This data is useful for control experiments in kinase assays utilizing synthetic phosphothreonine substrates.

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol describes the manual synthesis of a model phosphothreonine-containing peptide using Fmoc-Thr(PO(OBzl)OH)-OH.

Materials:

  • NovaSyn® TGR resin

  • Fmoc-protected amino acids (including Fmoc-Thr(PO(OBzl)OH)-OH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Piperidine

  • 1-O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add NMP to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the NMP.

    • Add a 20% solution of piperidine in NMP to the resin.

    • Agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with NMP (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (5.0 eq.), HBTU (5.0 eq.), and HOBt (5.0 eq.) in a minimal amount of NMP.

    • Add DIPEA (10.0 eq.) to the amino acid mixture and mix well.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for at least 2 hours. For the coupling of Fmoc-Thr(PO(OBzl)OH)-OH, an extended coupling time (overnight) may be beneficial.[5]

    • Drain the coupling solution and wash the resin with NMP (3-5 times).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with NMP, followed by DCM, and then MeOH.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA:H2O:TIS (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.[4]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% aqueous acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol for a General Kinase Assay using a Synthetic Phosphothreonine Peptide Substrate

This protocol provides a general framework for a kinase assay using a synthesized phosphothreonine-containing peptide.

Materials:

  • Purified kinase of interest

  • Synthesized phosphothreonine peptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Kinase inhibitor (e.g., Staurosporine for control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphothreonine-specific antibody)

  • Microplate reader

Procedure:

  • Prepare Kinase Reaction:

    • In a microplate well, combine the kinase reaction buffer, the synthesized peptide substrate (at a concentration near its Km, if known), and the purified kinase.

    • For inhibitor studies, add the desired concentration of the inhibitor. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the Reaction:

    • Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be near its Km for the specific kinase.

  • Incubate:

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by heating.

  • Detection:

    • Quantify the kinase activity by measuring either the amount of ADP produced (e.g., using the ADP-Glo™ assay) or the amount of phosphorylated peptide (e.g., using a phosphothreonine-specific antibody in an ELISA or Western blot format).

  • Data Analysis:

    • Calculate the kinase activity for each condition. For inhibitor studies, plot the kinase activity as a function of inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways where threonine phosphorylation by kinases is a critical regulatory step.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (Thr & Tyr) ERK_n ERK ERK->ERK_n Translocates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: The ERK/MAPK signaling pathway, a key regulator of cell proliferation and differentiation.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, Bad) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Regulates

Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F CyclinD_CDK46->E2F Releases CyclinE Cyclin E CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2_E CDK2 CDK2_E->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes CyclinA Cyclin A CyclinA_CDK2 Cyclin A-CDK2 CyclinA->CyclinA_CDK2 CDK2_A CDK2 CDK2_A->CyclinA_CDK2 CyclinA_CDK2->DNA_Replication Promotes CyclinB Cyclin B CyclinB_CDK1 Cyclin B-CDK1 CyclinB->CyclinB_CDK1 CDK1 CDK1 CDK1->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Caption: The Cyclin-CDK signaling pathway, which governs the eukaryotic cell cycle.

Experimental Workflow

The following diagram outlines the general workflow from the synthesis of a phosphothreonine-containing peptide to its use in a kinase assay.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Kinase Assay Resin Solid Support (Resin) Coupling Fmoc-SPPS (Coupling Cycles with Fmoc-Thr(PO(OBzl)OH)-OH) Resin->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis AssaySetup Assay Setup: - Kinase - Peptide Substrate - Buffer, ATP Analysis->AssaySetup Use of purified phosphopeptide Inhibition Addition of Kinase Inhibitor (for IC50 determination) AssaySetup->Inhibition Incubation Incubation (e.g., 30 min at 30°C) Inhibition->Incubation Detection Detection of Phosphorylation (e.g., ADP-Glo, ELISA) Incubation->Detection DataAnalysis Data Analysis (IC50 Curve Fitting) Detection->DataAnalysis

Caption: General workflow for the synthesis and application of phosphothreonine-containing kinase substrates.

Conclusion

The use of Fmoc-Thr(PO(OBzl)OH)-OH in solid-phase peptide synthesis provides a robust method for generating phosphothreonine-containing peptides. These synthetic substrates are invaluable tools for studying kinase function, validating kinase substrates, and screening for kinase inhibitors. While the synthesis requires careful optimization to overcome challenges such as coupling efficiency and potential side reactions, the detailed protocols and understanding of the underlying chemistry provided in these application notes will enable researchers to successfully produce and utilize these important reagents in their studies of cellular signaling and drug discovery.

References

Application Notes and Protocols: A Comparative Study of Manual vs. Automated Synthesis of Phosphopeptides with Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, a ubiquitous post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of biological processes. The study of phosphoproteins and their roles in health and disease relies heavily on the availability of synthetic phosphopeptides. The incorporation of phosphorylated amino acids, such as phosphothreonine, into a peptide sequence presents unique synthetic challenges. The lability of the phosphate group, particularly the risk of β-elimination under the basic conditions used for Fmoc deprotection, necessitates carefully optimized protocols.[1][2]

This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the production of phosphopeptides using Fmoc-Thr(PO3H2)-OH. We present a summary of quantitative data, detailed experimental protocols for both methodologies, and visual representations of the workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs. The Fmoc/tBu strategy is the most commonly used approach for SPPS.[3]

Data Presentation

The choice between manual and automated synthesis often involves a trade-off between throughput, cost, and hands-on time. The following table summarizes key quantitative metrics for the synthesis of a model phosphopeptide containing this compound, compiled from various studies.

ParameterManual SynthesisAutomated SynthesisSource
Crude Purity Variable, operator-dependent>50% for multi-phosphorylated peptides[4][5]
Synthesis Time (10-mer) Days~14 hours[4][5]
Yield Generally lower, susceptible to handling lossesGenerally higher and more consistent[6]
Reproducibility Lower, operator-dependentHigh[6][7]
Hands-on Time HighLow
Cost per Peptide Lower initial investmentHigher initial investment[8]

Experimental Protocols

Manual Solid-Phase Phosphopeptide Synthesis

Manual synthesis offers a cost-effective option for small-scale synthesis and for laboratories where investment in automated synthesizers is not justified.[8] It allows for a high degree of flexibility and control over each step of the synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Sintered glass funnel or peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a sintered glass funnel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (e.g., 94:1:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Phosphopeptide Synthesis

Automated peptide synthesizers offer significant advantages in terms of throughput, reproducibility, and reduced hands-on time.[3] Modern instruments can perform all the steps of SPPS, including reagent delivery, washing, and deprotection, with high precision. Microwave-assisted automated synthesis can further accelerate the process.[5]

Materials and Instrumentation:

  • Automated peptide synthesizer (e.g., microwave-assisted)

  • Fmoc-Rink Amide MBHA resin

  • This compound and other Fmoc-amino acids pre-packed in vials

  • Reagent bottles for DMF, DCM, piperidine, coupling reagents, and cleavage cocktail

  • HPLC system for purification

Protocol:

  • Instrument Setup:

    • Load the appropriate resin into the reaction vessel.

    • Place the vials of Fmoc-amino acids, including this compound, in the correct positions on the synthesizer.

    • Fill the reagent bottles with the required solvents and reagents.

  • Sequence Programming: Enter the desired peptide sequence and select the synthesis protocol on the instrument's software. Specify the use of this compound at the appropriate position.

  • Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:

    • Fmoc Deprotection: Delivery of 20% piperidine in DMF to the reaction vessel, followed by mixing and draining.

    • Washing: A series of washes with DMF to remove residual piperidine.

    • Coupling: Delivery of the activated Fmoc-amino acid solution (e.g., using HATU/DIEA or DIC/Oxyma) to the reaction vessel. Microwave heating can be applied to accelerate the coupling reaction.

    • Washing: A series of washes with DMF to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage:

    • Once the sequence is complete, the synthesizer can be programmed to perform the final Fmoc deprotection.

    • The peptide is then cleaved from the resin and the side-chain protecting groups are removed using a pre-programmed cleavage protocol with a suitable cocktail (e.g., TFA-based). The cleaved peptide is collected in a designated vial.

  • Purification: The collected crude peptide is then purified offline using RP-HPLC.

Visualizations

The following diagrams illustrate the key workflows and concepts in phosphopeptide synthesis.

Manual_Phosphopeptide_Synthesis_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Phosphopeptide Purification->End

Caption: Manual Phosphopeptide Synthesis Workflow.

Automated_Phosphopeptide_Synthesis_Workflow Start Start: Load Resin, Reagents, Sequence Synthesizer Automated Synthesizer Start->Synthesizer Cycle Automated Synthesis Cycle: - Fmoc Deprotection - Washing - Coupling (Microwave option) - Washing Synthesizer->Cycle Cycle->Cycle Cleavage Automated Cleavage Cycle->Cleavage Synthesis Complete Collection Crude Peptide Collection Cleavage->Collection Purification Offline Purification (RP-HPLC) Collection->Purification End End: Pure Phosphopeptide Purification->End

Caption: Automated Phosphopeptide Synthesis Workflow.

Manual_vs_Automated_Comparison cluster_manual Manual Synthesis cluster_automated Automated Synthesis Manual Operator Dependent - High Flexibility - Lower Throughput - Prone to Variation M_Adv Advantages: - Low Initial Cost - Full Control Manual->M_Adv M_Disadv Disadvantages: - Time Consuming - Lower Reproducibility Manual->M_Disadv Automated Instrument Controlled - High Throughput - High Reproducibility - Standardized Protocols A_Adv Advantages: - High Speed - High Reproducibility - Low Hands-on Time Automated->A_Adv A_Disadv Disadvantages: - High Initial Cost - Less Flexibility Automated->A_Disadv Phosphopeptide Phosphopeptide Synthesis Phosphopeptide->Manual Phosphopeptide->Automated

Caption: Manual vs. Automated Synthesis Comparison.

Conclusion

Both manual and automated methods are viable for the synthesis of phosphopeptides using this compound. The choice of method depends on the specific requirements of the research, including the scale of synthesis, the number of peptides required, and the available budget and instrumentation. While manual synthesis provides a low-cost and flexible option, automated synthesis offers superior speed, reproducibility, and efficiency, particularly for the synthesis of multiple or complex phosphopeptides.[4][7] The protocols and data presented in this application note serve as a guide for researchers to make an informed decision and to successfully synthesize high-quality phosphopeptides for their studies in cellular signaling and drug development.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides containing phosphothreonine (pThr) is a critical process in studying cellular signaling, developing kinase inhibitors, and creating novel therapeutics. The final and most crucial steps in solid-phase peptide synthesis (SPPS) are the cleavage of the peptide from the resin and the removal of all protecting groups. For phosphopeptides, these steps present unique challenges, primarily the susceptibility of the phosphate group to side reactions, most notably β-elimination. This document provides detailed protocols and application notes to successfully cleave and deprotect phosphothreonine-containing peptides, ensuring high purity and yield.

Core Challenges

The primary challenge in the cleavage and deprotection of pThr-containing peptides is the base-lability of the phosphate protecting group, which can lead to β-elimination, especially during the N-α-Fmoc deprotection steps throughout the synthesis.[1][2][3] During the final acidic cleavage from the resin, the main concerns are preventing the re-attachment of protecting groups to sensitive residues and ensuring the complete removal of all protecting groups.

Protecting Group Strategies

An orthogonal protection strategy is essential for the successful synthesis of phosphopeptides.[4][5] This ensures that the protecting groups for the N-terminus, side chains, and the phosphate group can be removed under distinct conditions without affecting each other.

  • N-α-Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is standard. However, the choice of base for its removal is critical to prevent β-elimination of the phosphothreonine residue.[2][3]

  • Phosphothreonine Phosphate Protection: The mono-benzyl (Bzl) protecting group is widely used in Fmoc-SPPS as it minimizes the risk of β-elimination.[6][7] Other options include tert-butyl (tBu) groups.[8][9]

  • Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf) are commonly used for other amino acid side chains and are removed during the final cleavage step.[10]

Data Presentation: Comparison of Cleavage Cocktails and Deprotection Conditions

The choice of cleavage cocktail and deprotection conditions significantly impacts the final purity and yield of the phosphopeptide. The following table summarizes various conditions and their outcomes as reported in the literature.

Cleavage Cocktail Composition (v/v/v)ScavengersPeptide Sequence ContextCleavage Time & TemperatureOutcome/PurityReference
95% TFA / 2.5% Water / 2.5% TISTriisopropylsilane (TIS)General purpose for most peptide sequences.90 minutes, Room TempHigh purity crude material.[11]
92% TFA / 3% TIPS / 5% TDWTriisopropylsilane (TIPS), Water (TDW)Peptides with multiple phosphorylation sites.5-7 hours, Room TempCrude purities ranged from 7.7% to 37.2% for multi-phosphorylated peptides.[2][12]
88% TFA / 5% Phenol / 5% Water / 2% TISPhenol, Triisopropylsilane (TIS)Good for scavenging trityl groups.Not SpecifiedDoes not adequately protect Cys and Met from oxidation.[13]
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole, Ethanedithiol (EDT), AnisoleMinimizes attachment of Trp-containing peptides to the linker.Not SpecifiedRecommended for sulfonyl-protected Arg.[13]

Table 1: Comparison of common cleavage cocktails for phosphopeptide synthesis.

Fmoc Deprotection BaseConcentrationTemperatureKey FindingsReference
Piperidine20% in DMFRoom TempCan lead to significant β-elimination, especially at elevated temperatures.[2]
DBU0.5% in DMF90°CRapid Fmoc deprotection with minimal β-elimination.[2]
Cyclohexylamine50% in DCMNot SpecifiedComplete suppression of β-elimination.[3]
Morpholine10% in DMF90°CEffective in suppressing β-elimination at high temperatures.[2]

Table 2: Comparison of bases for Fmoc deprotection to minimize β-elimination.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a pThr-Containing Peptide

This protocol is suitable for most phosphothreonine-containing peptides synthesized on an acid-labile resin (e.g., Wang or Rink Amide).

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining:

    • Trifluoroacetic acid (TFA): 95% (e.g., 1.9 mL for 2 mL total)

    • Deionized Water: 2.5% (e.g., 0.05 mL)

    • Triisopropylsilane (TIS): 2.5% (e.g., 0.05 mL) Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[13] Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues protected with Pmc or Mtr may require longer cleavage times.[10]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide.

  • Resin Wash: Wash the resin with a small volume of fresh TFA and then with DCM to recover any remaining peptide. Combine the filtrates.

  • Peptide Precipitation: In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture at a low speed (e.g., 3000 x g) for 5 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Protocol 2: Purification of the Cleaved Phosphopeptide

Materials:

  • Crude, dried phosphopeptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Centrifuge the sample to remove any insoluble material.

  • HPLC Purification: Inject the dissolved peptide onto the equilibrated C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes). Monitor the elution at 220 nm or 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peptide peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the phosphopeptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified phosphopeptide as a white powder.

Visualizations

Cleavage_and_Deprotection_Workflow Start Dried Peptide-Resin Cleavage Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Incubation Incubate at RT (2-4 hours) Cleavage->Incubation Filtration Filter to Remove Resin Incubation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Decant Precipitation->Centrifugation Washing Wash Pellet with Cold Ether Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying Purification RP-HPLC Purification Drying->Purification Lyophilization Lyophilize Pure Fractions Purification->Lyophilization End Purified Phosphopeptide Lyophilization->End

Caption: General workflow for phosphopeptide cleavage, deprotection, and purification.

Beta_Elimination_Prevention cluster_synthesis Fmoc-SPPS Cycle for Phosphopeptide Fmoc_pThr Fmoc-pThr(Bzl)-Resin Deprotection Fmoc Deprotection Fmoc_pThr->Deprotection Piperidine Standard Base: 20% Piperidine in DMF Deprotection->Piperidine High Risk Milder_Base Recommended Base: e.g., 0.5% DBU in DMF Deprotection->Milder_Base Low Risk Beta_Elimination β-Elimination (Side Product) Piperidine->Beta_Elimination Desired_Product H-pThr(Bzl)-Resin (Desired Product) Milder_Base->Desired_Product

Caption: Logic diagram for minimizing β-elimination during Fmoc deprotection.

Conclusion

The successful cleavage and deprotection of phosphothreonine-containing peptides are achievable with careful consideration of the peptide sequence and the selection of appropriate reagents and conditions. The primary side reaction, β-elimination, can be minimized by using milder bases for Fmoc deprotection during synthesis. For the final cleavage and global deprotection, a standard TFA cocktail with appropriate scavengers is generally effective. The protocols provided herein serve as a comprehensive guide for researchers to obtain high-quality phosphopeptides for their studies.

References

purification of phosphopeptides synthesized with Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Purification of Synthetic Phosphopeptides

Topic: Purification of Phosphopeptides Synthesized with Fmoc-Thr(PO₃H₂)-OH

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, proteomics, and drug discovery.

Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Synthetic phosphopeptides, particularly those containing phosphothreonine (pThr), are invaluable tools for investigating these pathways, serving as substrates for kinases and phosphatases, as binding partners in interaction studies, and as standards in mass spectrometry.

The synthesis of phosphopeptides using Fmoc-Thr(PO₃H₂)-OH in Solid-Phase Peptide Synthesis (SPPS) presents unique purification challenges.[2][3] While the synthesis is straightforward, the final crude product often contains a mixture of the desired full-length phosphopeptide, truncated sequences (deletion sequences), and incompletely deprotected peptides. The highly polar nature of the phosphate group significantly alters the chromatographic behavior of the peptide compared to its non-phosphorylated counterpart, necessitating specialized purification strategies.

This document provides detailed protocols for the purification of synthetic phosphopeptides, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary method, and discusses ancillary enrichment techniques such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography, which can be employed for complex crude mixtures.

Purification Strategies Overview

The optimal purification strategy depends on the purity of the crude peptide and the desired final purity.

  • Reversed-Phase HPLC (RP-HPLC): This is the gold standard for purifying synthetic peptides. It separates peptides based on their hydrophobicity. The presence of the negatively charged phosphate group generally reduces a peptide's retention time on a C18 column compared to its non-phosphorylated version. Careful optimization of the mobile phase gradient is crucial for achieving high resolution.

  • Immobilized Metal Affinity Chromatography (IMAC): IMAC exploits the affinity of the negatively charged phosphate group for positively charged metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a resin.[4] It is a powerful enrichment technique to separate phosphopeptides from non-phosphorylated impurities.[4][5] Fe-IMAC has been shown to be particularly efficient for the enrichment of multiply phosphorylated peptides.[6]

  • Titanium Dioxide (TiO₂) Chromatography: This is a type of metal oxide affinity chromatography (MOAC) with a high affinity and selectivity for phosphopeptides.[7][8] Loading samples in acidic conditions containing additives like 2,5-dihydroxybenzoic acid (DHB) can dramatically enhance selectivity by preventing the binding of non-phosphorylated, acidic peptides.[7]

The logical workflow typically involves an initial purification by RP-HPLC. If the separation is challenging due to co-eluting non-phosphorylated impurities, an orthogonal enrichment step with IMAC or TiO₂ can be introduced prior to a final polishing step with RP-HPLC.

cluster_purification Purification Strategy Selection Start Crude Synthetic Phosphopeptide Decision Is Crude Purity High (>70%)? Start->Decision RPHPLC Primary RP-HPLC Purification Decision->RPHPLC Yes Enrichment Enrichment Step (IMAC or TiO₂) Decision->Enrichment No End Pure Phosphopeptide (>95%) RPHPLC->End Final_RPHPLC Polishing by RP-HPLC Enrichment->Final_RPHPLC Final_RPHPLC->End

Caption: Logical workflow for selecting a phosphopeptide purification strategy.

Data Presentation: Comparison of Enrichment Methods

While RP-HPLC is the primary tool for synthetic peptides, enrichment methods are widely characterized in phosphoproteomics. The data below, derived from complex biological samples, illustrates the relative performance and selectivity of common enrichment materials. This can help guide the choice of an optional pre-purification step.

Enrichment MethodMatrixSelectivity for PhosphopeptidesKey AdvantagesCommon Elution BufferReference
Fe-IMAC Iron (Fe³⁺) chelated resin>90%Excellent for mono- and multi-phosphorylated peptides; high capacity and reproducibility in HPLC column format.Ammonium Hydroxide (NH₄OH), pH > 10.5[6]
Ti-IMAC Titanium (Ti⁴⁺) chelated resinHighReported to be better for basophilic phosphopeptides.Ammonium Hydroxide (NH₄OH), pH > 10.5[6]
TiO₂ Titanium Dioxide particlesVery High (>90%)Highly selective, robust, tolerant to many buffers. Additives (DHB, phthalic acid) improve selectivity.Alkaline solutions (e.g., NH₄OH), pH ≥ 10.5[7][8][9]
ZrO₂ Zirconium Dioxide particlesHighMay perform better for singly phosphorylated peptides compared to TiO₂.Phosphate-containing buffers or alkaline pH[10]

Experimental Protocols

Protocol 1: General Crude Peptide Preparation

This protocol assumes the peptide has been synthesized on a rink amide or Wang resin via Fmoc SPPS and is ready for cleavage and purification.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).

  • Reaction: Add the cleavage cocktail to the resin-bound peptide and allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a 50-fold excess of cold diethyl ether.

  • Pelleting: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide.

  • Washing: Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove scavengers.

  • Drying: Air-dry the peptide pellet to remove residual ether. Do not dry under high vacuum for extended periods as this can make the peptide difficult to dissolve.

  • Dissolution: Dissolve the crude peptide in a suitable solvent for purification, typically a mixture of Buffer A (e.g., 0.1% TFA in water) and a small amount of organic solvent like acetonitrile.

Protocol 2: RP-HPLC Purification
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with 95% Buffer A and 5% Buffer B for at least 30 minutes at the desired flow rate.

  • Sample Injection:

    • Dissolve the crude peptide in Buffer A (or a minimal amount of a stronger solvent if solubility is an issue) and filter through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated column.

  • Gradient Elution:

    • Develop a linear gradient to elute the peptide. A typical starting gradient for a phosphopeptide might be 5% to 50% Buffer B over 45 minutes.

    • Optimization Note: Because phosphopeptides are more polar, they will elute earlier than their non-phosphorylated counterparts. A shallower gradient may be required to resolve the target peptide from impurities.

  • Fraction Collection:

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Analysis:

    • Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the fraction(s) containing the desired phosphopeptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Protocol 3: Fe-IMAC Enrichment (Optional Pre-Purification)

This protocol is adapted for enriching a synthetic phosphopeptide from a complex crude mixture.[6]

  • Reagent Preparation:

    • Loading/Wash Buffer (Solvent A): 0.1% TFA in 30% acetonitrile/water.[11]

    • Elution Buffer (Solvent B): 0.5% (v/v) Ammonium Hydroxide (NH₄OH) in water (pH ~11).[6]

  • Column/Tip Preparation:

    • Use a pre-packed Fe-IMAC spin tip or column.

    • Equilibrate the resin by washing twice with 200 µL of Loading/Wash Buffer.

  • Sample Loading:

    • Dissolve the crude peptide in Loading/Wash Buffer and adjust the pH to 2.5-3.0.[11]

    • Load the sample onto the equilibrated resin. Incubate for 30 minutes with gentle agitation to ensure binding.[5]

  • Washing:

    • Wash the resin three times with 200 µL of Loading/Wash Buffer to remove non-phosphorylated peptides and other impurities.

  • Elution:

    • Elute the bound phosphopeptide by adding 100 µL of Elution Buffer. Incubate for 5 minutes and then collect the eluate by centrifugation. Repeat the elution step for maximum recovery.

  • Post-Enrichment Processing:

    • Immediately acidify the eluate with formic acid or TFA to neutralize the high pH.

    • Desalt the sample using a C18 StageTip or similar reversed-phase cleanup method before proceeding to RP-HPLC or mass spectrometry analysis.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from a cleaved synthetic peptide to the final, purified product, incorporating the key decision points and quality control steps.

cluster_workflow Phosphopeptide Synthesis and Purification Workflow Cleavage Cleavage from Resin & Precipitation Crude Crude Peptide Pellet Cleavage->Crude Dissolve Dissolution in Buffer A Crude->Dissolve Enrich Optional Enrichment (IMAC / TiO₂) Dissolve->Enrich HPLC Preparative RP-HPLC Enrich->HPLC Proceed to HPLC Analysis Fraction Analysis (Mass Spectrometry) HPLC->Analysis Pool Pool Pure Fractions Analysis->Pool Identify Correct Mass Lyophilize Lyophilization Pool->Lyophilize Final Purified Phosphopeptide Lyophilize->Final

Caption: Overall workflow for synthetic phosphopeptide purification.

Signaling Pathway Context

Phosphothreonine-containing peptides are key components of many signaling pathways. The diagram below illustrates a generic kinase-phosphatase signaling cascade.

cluster_pathway Generic Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase Receptor->Kinase Activates pSubstrate Phosphorylated Substrate (pThr) Kinase->pSubstrate Phosphorylates ATP ATP Kinase->ATP Substrate Substrate Protein (Threonine site) Substrate->pSubstrate pSubstrate->Substrate Response Cellular Response pSubstrate->Response Pi Pi pSubstrate->Pi Phosphatase Protein Phosphatase Phosphatase->Substrate Dephosphorylates Phosphatase->pSubstrate ADP ADP ATP->ADP

Caption: A simplified diagram of a protein kinase and phosphatase pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Thr(PO(PO₃H₂)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Thr(PO₃H₂)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is coupling with Fmoc-Thr(PO₃H₂)-OH often inefficient?

A1: The primary challenge arises from the unprotected phosphate group on the threonine side chain. At neutral pH, this group is dianionic, leading to several complications:

  • Electrostatic Repulsion: The negatively charged phosphate can repel the incoming activated amino acid, hindering its approach to the N-terminal amine of the growing peptide chain.

  • Poor Solubility: The charged nature of the phosphothreonine residue can decrease the solubility of the growing peptide-resin, leading to aggregation and reduced reaction kinetics.

  • Side Reactions: The phosphate group can interact with coupling reagents and byproducts of the SPPS process, leading to undesired side reactions.

Q2: What is piperidine salt formation and how does it affect coupling efficiency?

A2: During the Fmoc deprotection step using piperidine, the acidic proton of the phosphate group can be abstracted by the basic piperidine, forming a piperidinium salt on the phosphothreonine side chain. This salt is often not fully removed during standard washing steps. The trapped piperidine, a secondary amine, can then react with the activated amino acid in the subsequent coupling step, effectively consuming a portion of your expensive reagent and leading to incomplete coupling.[1]

Q3: What is β-elimination and when is it a concern with Fmoc-Thr(PO₃H₂)-OH?

A3: β-elimination is a side reaction where the phosphate group is eliminated from the threonine side chain, forming a dehydroamino acid residue. This is more likely to occur under basic conditions, such as during Fmoc deprotection with piperidine, especially at elevated temperatures.[2] While Fmoc-Thr(PO₃H₂)-OH is susceptible, the use of its benzyl-protected counterpart, Fmoc-Thr(PO(OBzl)OH)-OH, is a common strategy to minimize this side reaction.

Q4: Which coupling reagents are recommended for Fmoc-Thr(PO₃H₂)-OH?

A4: Uronium/aminium-based coupling reagents are generally preferred over phosphonium-based reagents (like PyBOP) or carbodiimides for phosphopeptides.[3] The most commonly recommended reagents are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HATU is often considered the most efficient, particularly for sterically hindered or otherwise "difficult" couplings.[3][4]

Q5: How can I monitor the completeness of the coupling reaction?

A5: The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. A positive test (blue color) indicates incomplete coupling, while a negative test (yellow/colorless) suggests the coupling reaction is complete. For N-terminal proline, which has a secondary amine, the Kaiser test is unreliable, and alternative tests like the isatin test or chloranil test should be used.

Troubleshooting Guide

This guide addresses common issues of low coupling efficiency with Fmoc-Thr(PO₃H₂)-OH and provides step-by-step solutions.

Issue 1: Incomplete Coupling Indicated by a Positive Kaiser Test

This is the most frequent problem and can be caused by several factors. The following troubleshooting workflow can help identify and resolve the issue.

G start Positive Kaiser Test (Incomplete Coupling) wash Perform Tertiary Amine Wash (e.g., DIPEA/DMF) start->wash To remove piperidine salts recouple Recouple with Fresh Reagents wash->recouple kaiser_test1 Perform Kaiser Test recouple->kaiser_test1 double_couple Consider Double Coupling in subsequent steps extend_time Extend Coupling Time kaiser_test2 Perform Kaiser Test extend_time->kaiser_test2 increase_base Increase Equivalents of DIPEA increase_base->recouple capping Cap Unreacted Amines analyze Analyze for Deletion Peptides (HPLC/MS) capping->analyze kaiser_test1->extend_time Positive proceed Proceed with Synthesis kaiser_test1->proceed Negative kaiser_test2->increase_base Positive kaiser_test2->capping If still positive after multiple attempts kaiser_test2->proceed Negative proceed->double_couple

Caption: Troubleshooting workflow for a positive Kaiser test.

Solutions:

  • Tertiary Amine Wash: To counteract piperidine salt formation, perform a wash with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in DMF after Fmoc deprotection and before coupling.

  • Recoupling: If the Kaiser test is positive after the initial coupling, repeat the coupling step with fresh reagents.

  • Extend Coupling Time: For sterically hindered residues like phosphothreonine, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve efficiency.

  • Increase Base Equivalents: Increasing the excess of DIPEA has been shown to significantly improve coupling yields. For example, one study reported an increase in yield from 80% to 100% for the coupling of Fmoc-Thr(PO(OBzl)OH)-OH by increasing the excess of DIPEA.

  • Double Coupling: For particularly difficult sequences, proactively perform two consecutive coupling reactions before moving to the next deprotection step.

  • Capping: If coupling remains incomplete after troubleshooting, it is crucial to "cap" the unreacted N-terminal amines with a reagent like acetic anhydride. This prevents the formation of deletion peptide impurities, which can be difficult to separate during purification.

Issue 2: Suspected β-Elimination

This side reaction is more prevalent with phosphoserine and phosphothreonine and can be identified by mass spectrometry (a mass loss of 98 Da, corresponding to H₃PO₄).

G start Suspected β-Elimination (Mass Loss of 98 Da) check_temp Review Deprotection/ Coupling Temperatures start->check_temp reduce_temp Perform Reactions at Room Temperature check_temp->reduce_temp If using elevated temperatures use_protected_aa Use Benzyl-Protected Fmoc-Thr(PO(OBzl)OH)-OH check_temp->use_protected_aa If problem persists proceed Proceed with Synthesis reduce_temp->proceed use_protected_aa->proceed cleavage Cleavage and Analysis (HPLC/MS) proceed->cleavage

Caption: Logical steps to mitigate β-elimination.

Solutions:

  • Avoid Elevated Temperatures: Perform both the deprotection and coupling steps at room temperature, as heat can promote β-elimination.

  • Use Benzyl-Protected Phosphothreonine: Employing Fmoc-Thr(PO(OBzl)OH)-OH can significantly reduce the incidence of β-elimination. The benzyl protecting group is typically removed during the final TFA cleavage step.

Quantitative Data Summary

The following table summarizes recommended coupling conditions for Fmoc-protected phosphothreonine based on literature and technical guides. Note that optimal conditions may vary depending on the specific peptide sequence.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, or HCTUUronium/aminium reagents are generally more effective for phosphopeptides than other classes of coupling reagents.[3][4]
Amino Acid Equivalents 3 - 5 eq.A higher excess helps to drive the reaction to completion, especially for difficult couplings.
Coupling Reagent Equivalents 2.9 - 5 eq.Stoichiometry close to the amino acid equivalents is recommended.
Base DIPEA (DIEA)A non-nucleophilic tertiary amine is required for the activation by uronium/aminium reagents.
Base Equivalents 6 - 15 eq.A significant excess of DIPEA is crucial to neutralize the acidic phosphate group and facilitate coupling. Increasing the excess can dramatically improve yield.
Solvent DMF or NMPStandard polar aprotic solvents for SPPS.
Reaction Time 1 - 4 hours (or overnight)Extended reaction times may be necessary for complete coupling.
Monitoring Kaiser TestA qualitative test to confirm the absence of free primary amines after coupling.

Experimental Protocols

Protocol 1: Tertiary Amine (DIPEA) Wash

This procedure should be performed after Fmoc deprotection and subsequent DMF washes, immediately before the coupling step.

  • After the standard post-deprotection DMF washes, drain the reaction vessel.

  • Add a solution of 5% (v/v) DIPEA in DMF to the resin, ensuring the resin is fully solvated.

  • Agitate the resin slurry for 1-2 minutes.

  • Drain the DIPEA/DMF solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess DIPEA before proceeding with the coupling reaction.

Protocol 2: Capping with Acetic Anhydride

This protocol is used to terminate peptide chains that have failed to couple.

  • Following the coupling reaction and subsequent DMF washes, drain the reaction vessel.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 v/v/v ratio).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, the capping step can be repeated.

Protocol 3: HPLC Analysis of Crude Phosphopeptide

This is a general protocol for analyzing the purity of the cleaved phosphopeptide.

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column: Use a C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5-65% B over 30 minutes, but this should be optimized for the specific peptide.

  • Detection: Monitor the absorbance at 220 nm.

  • Analysis: Integrate the peak areas to determine the crude purity of the desired phosphopeptide and identify any major impurities (e.g., deletion sequences). Further characterization by mass spectrometry is essential to confirm the identity of the product and any side products.

References

preventing side reactions with Fmoc-Thr(PO3H2)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting and preventing side reactions when using Fmoc-Thr(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Which is the correct phosphothreonine building block for Fmoc-SPPS?

A1: The recommended building block is Fmoc-Thr(PO(OBzl)OH)-OH . The monobenzyl protection of the phosphate group is crucial. Using the fully unprotected Fmoc-Thr(PO3H2)-OH can lead to significant side reactions and poor coupling efficiency due to the free phosphate hydroxyl groups. Fully protected phosphate triesters are prone to β-elimination during the piperidine treatment for Fmoc removal.[1][2]

Q2: Why is β-elimination a concern with Fmoc-Thr(PO(OBzl)OH)-OH?

A2: The acidic proton on the α-carbon of the threonine residue becomes susceptible to abstraction under the basic conditions used for Fmoc deprotection (e.g., piperidine). This can lead to the elimination of the phosphate group and the formation of a dehydroamino acid residue. This side reaction is particularly problematic at elevated temperatures.[3][4]

Q3: What are the standard coupling conditions for Fmoc-Thr(PO(OBzl)OH)-OH?

A3: Due to the bulky nature of the phosphothreonine residue, standard coupling conditions may need to be optimized. It is recommended to use imminium-based coupling reagents such as HCTU, HATU, PyBOP®, or TBTU.[5][6] An increased excess of the coupling reagents and a non-nucleophilic base like diisopropylethylamine (DIPEA) is often beneficial.[1]

Q4: What is the recommended cleavage cocktail for a phosphothreonine-containing peptide?

A4: For most sequences, a standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.[7] However, if your peptide contains other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), or if you observe benzylation of other residues, a more complex cleavage cocktail with additional scavengers is necessary.[1][7][8]

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction when incorporating Fmoc-Thr(PO(OBzl)OH)-OH.

  • Cause A: Steric Hindrance and Electrostatic Repulsion. The bulky and negatively charged phosphate group can hinder the approach of the activated amino acid to the free amine on the resin.[3]

  • Solution A:

    • Choice of Coupling Reagent: Utilize highly efficient uronium/imminium-based coupling reagents like HATU, HCTU, or PyBOP.[6]

    • Increased Reagent Excess: Increase the equivalents of the Fmoc-amino acid, coupling reagent, and base. Using a higher excess of DIPEA (e.g., 15 equivalents) can be beneficial.[1]

    • Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. Monitor the reaction using a qualitative test like the Kaiser or TNBS test.[1]

  • Cause B: Salt Formation with Piperidine. Residual piperidine from the previous Fmoc deprotection step can form a salt with the acidic phosphate group. This can lead to the acylation of piperidine by the activated amino acid, reducing the amount available for coupling to the peptide chain.

  • Solution B: Ensure thorough washing of the resin with DMF after the Fmoc deprotection step to remove all residual piperidine before initiating the coupling reaction.

Problem 2: Formation of a major side product corresponding to the peptide minus the phosphate group.

  • Cause: β-Elimination. This is a common side reaction for phosphoserine and phosphothreonine residues, occurring during the base-mediated Fmoc deprotection step.[3][4]

  • Solution:

    • Minimize Reaction Time and Temperature: If using elevated temperatures for synthesis, be aware that this can promote β-elimination. Standard deprotection with 20% piperidine at room temperature is generally safe, but for sensitive sequences, further optimization may be required.[3]

    • Use Alternative Bases for Deprotection: For the Fmoc deprotection of a residue immediately preceding the phosphothreonine, consider using a milder base or a different base altogether. For N-terminal phosphoserine, which is particularly sensitive, using cyclohexylamine or DBU for this specific deprotection step has been shown to eliminate this side reaction.[9] For multiphosphorylated peptides, a very low concentration of DBU (e.g., 0.5%) at high temperatures has been shown to be effective for rapid deprotection while suppressing β-elimination.[4]

Problem 3: Modification of other sensitive amino acids (e.g., Tyr, Cys, Met, Trp) during final cleavage.

  • Cause: Benzylation by Scavenged Protecting Groups. During the final TFA cleavage, the benzyl protecting group from the phosphate is cleaved as a benzyl cation. This reactive species can then modify other nucleophilic residues in the peptide chain.[1]

  • Solution:

    • Use an Appropriate Scavenger Cocktail: Add scavengers to the cleavage cocktail to trap the reactive benzyl cations. The addition of 1,2-ethanedithiol (EDT) is recommended to minimize benzylation of sensitive residues.[1]

    • Select a Cleavage Cocktail Based on Peptide Sequence: Choose a cleavage cocktail that is appropriate for all the amino acids in your peptide. A variety of cocktails with different scavengers are available.[7][8][10]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is based on established methods for coupling phosphoamino acids.[1]

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 5 mL) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (5 eq.), HCTU or HATU (5 eq.) in the minimum volume of DMF.

  • Activation: Add DIPEA (15 eq.) to the activation mixture, mix briefly, and immediately add it to the resin.

  • Coupling: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser or TNBS test to check for the presence of free amines. If the test is positive, wash the resin with DMF and repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to prepare for the next deprotection step.

Protocol 2: Cleavage and Deprotection

This protocol outlines a general procedure for the final cleavage of the phosphopeptide from the resin.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. For a peptide without other sensitive residues, use TFA/TIS/water (95:2.5:2.5) . If sensitive residues are present, refer to the "Cleavage Cocktail Composition" table below.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Data and Visualizations

Table 1: Recommended Coupling Reagent Equivalents
ReagentEquivalents (relative to resin loading)
Fmoc-Thr(PO(OBzl)OH)-OH5
HCTU / HATU5
DIPEA15

Data adapted from Novabiochem® protocols.[1]

Table 2: Cleavage Cocktail Compositions for Peptides with Sensitive Residues
Reagent NameCompositionUse CaseReference
Standard 95% TFA, 2.5% TIS, 2.5% WaterPeptides without Cys, Met, or Trp.[7][8]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose for peptides containing Cys, Met, Trp, and Tyr.[7][10]
Reagent B 88% TFA, 5.8% Phenol, 2% TIS, 4.2% WaterGood for scavenging trityl groups, but does not protect Cys and Met from oxidation.[8][10]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleMinimizes attachment of Trp-containing peptides to PAL resins and is good for sulfonyl-protected Arg.[8][11]

Diagrams

SPPS_Workflow_PhosphoThreonine start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Thr(PO(OBzl)OH)-OH + HCTU/HATU + DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser/TNBS Test wash2->kaiser_test kaiser_test->wash1 Positive (Repeat Coupling) cleavage Final Cleavage (e.g., TFA/TIS/H2O) kaiser_test->cleavage Negative end End: Crude Phosphopeptide cleavage->end

Caption: Workflow for incorporating Fmoc-Thr(PO(OBzl)OH)-OH in SPPS.

Caption: Troubleshooting decision tree for common SPPS side reactions.

References

how to avoid β-elimination in phosphothreonine peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphopeptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges, with a primary focus on preventing β-elimination during the synthesis of phosphothreonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is β-elimination in the context of phosphothreonine peptide synthesis?

A: β-elimination is a common side reaction that occurs during the Fmoc-based solid-phase peptide synthesis (SPPS) of phosphoserine (pSer) and phosphothreonine (pThr) peptides.[1] The reaction is initiated by the abstraction of the α-proton of the phosphorylated residue by a base, typically piperidine used for Fmoc-group deprotection. This leads to the elimination of the phosphate group and the formation of an unsaturated dehydroamino-2-butyryl residue in the case of pThr (or a dehydroalanyl residue for pSer).[1][2] This highly reactive intermediate can subsequently react with piperidine to form a stable piperidinyl-adduct.[1] Phosphotyrosine (pTyr) residues are not susceptible to β-elimination.[1]

View Reaction Mechanism

G cluster_mech Mechanism of β-Elimination of Phosphothreonine pThr Resin-Bound Fmoc-NH-pThr(PO3R2)-CO-Peptide Intermediate Carbanion Intermediate pThr->Intermediate α-H+ abstraction Base Base (e.g., Piperidine) DAB Dehydroamino-2-butyryl Residue (Mass Loss of H3PO4) Intermediate->DAB Elimination Phosphate Phosphate Group Intermediate->Phosphate Adduct Piperidinyl Adduct (Mass Gain) DAB->Adduct + Piperidine (Michael Addition)

Figure 1: Base-catalyzed β-elimination of phosphothreonine.

Q2: Why is β-elimination a significant problem for my synthesis?

A: β-elimination is problematic because it reduces the yield of your desired full-length phosphopeptide and introduces impurities that are often difficult to separate chromatographically.[1] Both the dehydroamino-2-butyryl peptide and the subsequent piperidinyl-adduct have different masses and chemical properties from the target peptide, complicating purification and analysis.

Q3: Under what conditions is β-elimination most likely to occur?

A: The risk of β-elimination is highest during the following steps:

  • Fmoc Deprotection: Standard conditions using 20% piperidine in DMF are a primary cause.[3]

  • Elevated Temperatures: High temperatures, often used in microwave-assisted SPPS or accelerated protocols, significantly increase the rate of β-elimination when using piperidine.[3][4]

  • Phosphate Protecting Group: The use of phosphotriester protection (e.g., dialkyl or dibenzyl) is more problematic than the more stable phosphodiester protection.[1]

Q4: How can I detect if β-elimination has occurred in my sample?

A: Mass spectrometry (MS) is the most direct method for detection. You should look for mass signals corresponding to:

  • The dehydrobutyrine product: A mass loss of 98 Da (the mass of H₃PO₄) from your expected peptide mass.

  • The piperidine adduct: A mass loss of 13 Da relative to your target peptide (loss of H₃PO₄, -98 Da; gain of piperidine, +85 Da).[1]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem: My mass spectrum shows significant peaks corresponding to β-elimination byproducts.

This is the most common issue when synthesizing pThr-containing peptides. Here are the primary strategies to resolve it, ordered from simplest to most involved.

Solution 1: Modify Fmoc Deprotection Conditions

The choice of base, its concentration, and the reaction time are critical factors. Standard 20% piperidine is often too harsh.[3] Consider switching to a bulkier or weaker base which favors Fmoc removal over α-proton abstraction.

Recommended Actions:

  • Use a DBU-based cocktail: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bulky, non-nucleophilic base that has been shown to suppress β-elimination.[3] A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct of Fmoc cleavage.[1][5]

  • Consider other bases: Piperazine and cyclohexylamine have also been shown to reduce or suppress β-elimination compared to piperidine.[4]

  • Reduce temperature: If using standard piperidine, perform the deprotection step at room temperature or below. Avoid microwave heating during this step unless using an optimized protocol with a base like DBU.[4]

Data Presentation: Comparison of Deprotection Bases at High Temperature

The following table summarizes results from a study comparing different bases for Fmoc deprotection of a model phosphopeptide at 90°C, demonstrating the kinetic advantage of using DBU.[3]

Base (in DMF)ConcentrationTimeTemperatureFmoc Deprotection (%)β-Elimination (%)
Piperidine20%5 min90 °C100> 50
DBU2%5 min90 °C100< 1
DBU0.5%5 min90 °C1000
Piperazine20%5 min90 °C100~5

Data adapted from theoretical and experimental studies on a model phosphopeptide.[3][4]

Solution 2: Use the Optimal Phosphothreonine Building Block

The choice of phosphate protecting group on your Fmoc-Thr monomer is crucial.

Recommended Action:

  • Use Monobenzyl Protection: The building block of choice is Fmoc-Thr(PO(OBzl)OH)-OH .[4][6] The free acidic proton on the phosphodiester is thought to become deprotonated under basic conditions, which electrostatically inhibits the abstraction of the nearby α-proton, thus minimizing β-elimination.[4][5] This building block is commercially available and offers a good balance of stability and ease of deprotection during final cleavage.[7]

Solution 3: Adjust Global Synthesis and Cleavage Strategy

Your overall workflow, including coupling and final cleavage, can impact the integrity of the phosphopeptide.

Recommended Actions:

  • Coupling: For sterically hindered couplings involving the pThr residue or adjacent amino acids, use a stronger activator like HATU and consider double coupling.[1]

  • Cleavage: Use a standard trifluoroacetic acid (TFA) cleavage cocktail with appropriate scavengers to remove the peptide from the resin and simultaneously deprotect the benzyl group from the phosphate.

Data Presentation: Common Cleavage Cocktails
Reagent NameCompositionRecommended Use
Standard (95% TFA) 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)General purpose, good for most sequences without sensitive residues like Trp, Cys, or Met.[8]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" cocktail, effective for scavenging trityl groups. Not recommended for Met-containing peptides.[8][9]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides with sensitive residues (Cys, Met, Trp, Tyr).[8]

Key Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection using DBU

This protocol is recommended for all steps following the incorporation of the Fmoc-Thr(PO(OBzl)OH)-OH residue to minimize β-elimination.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, anhydrous DMF.

  • Resin Treatment: Drain the coupling solution from the peptide-resin.

  • First Deprotection: Add the DBU/piperidine solution to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 3 minutes.

  • Drain: Drain the deprotection solution from the resin.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine solution and agitate for 7-10 minutes.

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of DBU and piperidine before proceeding to the next coupling step.

Protocol 2: Global Cleavage and Deprotection

This protocol uses a standard TFA-based cocktail to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the benzyl group on the phosphate.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT). Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the chilled cleavage cocktail to the dried resin in a reaction vessel. Agitate gently at room temperature for 2-3 hours.

  • Isolate Peptide: Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Pellet and Wash: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry and Store: After the final wash, dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualized Workflows and Logic

G cluster_workflow SPPS Workflow to Avoid β-Elimination start Start Synthesis couple_AA Couple Standard Amino Acids start->couple_AA decision_pThr Couple pThr? couple_AA->decision_pThr couple_pThr Use Fmoc-Thr(PO(OBzl)OH)-OH Consider stronger activator (HATU) decision_pThr->couple_pThr Yes deprotection Fmoc Deprotection decision_pThr->deprotection No couple_pThr->deprotection decision_base Base Selection deprotection->decision_base use_DBU Use 2% DBU / 2% Piperidine in DMF at RT decision_base->use_DBU Recommended use_Pip Use 20% Piperidine (High Risk - Not Recommended) decision_base->use_Pip Standard wash Wash with DMF use_DBU->wash use_Pip->wash decision_end End of Sequence? wash->decision_end decision_end->couple_AA No cleavage Final Cleavage (TFA + Scavengers) decision_end->cleavage Yes end Purify Peptide cleavage->end

Figure 2: Recommended workflow for phosphothreonine peptide synthesis.

G cluster_troubleshoot Troubleshooting Logic for β-Elimination problem Problem: β-Elimination Detected in MS (Mass loss of 98 Da) cause1 Potential Cause 1: Harsh Deprotection Base problem->cause1 cause2 Potential Cause 2: High Reaction Temperature problem->cause2 cause3 Potential Cause 3: Incorrect Protecting Group problem->cause3 solution1 Solution: Switch from 20% Piperidine to 2% DBU / 2% Piperidine in DMF. cause1->solution1 solution2 Solution: Perform deprotection at Room Temp. Avoid microwave heating for this step. cause2->solution2 solution3 Solution: Ensure use of Fmoc-Thr(PO(OBzl)OH)-OH. cause3->solution3

Figure 3: Troubleshooting decision tree for β-elimination issues.

References

Technical Support Center: Managing Pyrophosphate Formation with Unprotected Phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with unprotected phosphothreonine, specifically focusing on the prevention and management of pyrophosphate formation.

Frequently Asked Questions (FAQs)

Q1: What is pyrophosphate formation in the context of unprotected phosphothreonine experiments?

A1: Pyrophosphate formation is an undesired side reaction that can occur during solid-phase peptide synthesis (SPPS) or in kinase assays when using unprotected phosphothreonine residues. In this reaction, the phosphate group of one phosphothreonine molecule reacts with a second phosphothreonine's phosphate group, forming a pyrophosphate bond. This can lead to the formation of peptide dimers or oligomers, reducing the yield of the desired phosphopeptide and complicating purification.[1][2] This issue is particularly noted in sequences with adjacent phosphotyrosine residues, and similar reactivity can be expected with phosphothreonine.[1][2]

Q2: Why is it challenging to work with unprotected phosphothreonine?

A2: The primary challenge lies in the reactivity of the unprotected phosphate group. This functional group can participate in several side reactions, including pyrophosphate formation.[1][2] During solid-phase peptide synthesis, the phosphate group can also be susceptible to β-elimination under the basic conditions used for Fmoc deprotection.[1] Furthermore, the negatively charged phosphate can interfere with coupling reactions, leading to incomplete synthesis and lower yields.[2]

Q3: How can I detect if pyrophosphate formation is occurring in my experiment?

A3: Several analytical techniques can be employed to detect and quantify pyrophosphate formation:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): A straightforward method to identify pyrophosphate-linked peptides by observing the expected mass increase corresponding to the addition of a phosphate group (-HPO3) and the formation of a dimer or oligomer.[3][4][5]

  • 31P NMR Spectroscopy: This technique can distinguish between monophosphate and pyrophosphate species based on their different chemical shifts, providing quantitative information about the extent of the side reaction.[6][7][8][9]

  • Capillary Electrophoresis (CE): CE, especially when coupled with mass spectrometry (CE-MS), is a high-resolution technique for separating charged molecules like phosphopeptides and their pyrophosphate adducts.[10][11][12][13][14]

  • Commercial Pyrophosphate Assay Kits: Various commercially available kits, often based on enzymatic reactions coupled to colorimetric or fluorometric readouts, can be used to quantify the amount of pyrophosphate in your sample.

Q4: What is the general strategy to prevent pyrophosphate formation?

A4: The most effective strategy is to use a protecting group on the phosphate moiety of the phosphothreonine amino acid during synthesis. Protecting groups mask the reactive phosphate, preventing it from participating in side reactions. These protecting groups are then removed during the final cleavage and deprotection step of the peptide from the solid support.

Troubleshooting Guides

Issue 1: Low Yield of Target Phosphopeptide and Presence of Higher Molecular Weight Impurities

Possible Cause: Pyrophosphate formation leading to dimerization or oligomerization of the phosphopeptide.

Troubleshooting Steps:

  • Confirmation of Pyrophosphate Formation:

    • Analyze the crude peptide product by MALDI-TOF or ESI-MS to identify species with masses corresponding to pyrophosphate-linked dimers or oligomers.

    • If available, use 31P NMR to confirm the presence of pyrophosphate signals.

  • Mitigation Strategies for Future Syntheses:

    • Utilize Phosphate Protecting Groups: The most reliable solution is to switch to a protected phosphothreonine building block for your solid-phase peptide synthesis. Common protecting groups include monobenzyl (Bzl) or other acid-labile groups.[2]

    • Optimize Coupling Conditions: While less effective than using protecting groups, optimizing coupling conditions can help minimize side reactions. This includes using efficient coupling reagents and carefully controlling reaction times.

    • Consider Sequence Design: If possible, avoid sequences with multiple adjacent unprotected phosphothreonine residues, as this increases the likelihood of intramolecular and intermolecular pyrophosphate formation.[1][2]

Issue 2: Inconsistent Results in Kinase Assays Using Unprotected Phosphothreonine Peptides

Possible Cause: Interference from pyrophosphate present in the peptide stock or formed during the assay.

Troubleshooting Steps:

  • Assess Purity of the Phosphopeptide Substrate:

    • Analyze your synthesized phosphopeptide by HPLC and mass spectrometry to ensure it is free from pyrophosphate-containing impurities.

    • If impurities are present, purify the peptide using reverse-phase HPLC.

  • Optimize Kinase Assay Conditions:

    • Enzyme Purity: Ensure the kinase preparation is pure and free of contaminating enzymes that might utilize or be inhibited by pyrophosphate.

    • Buffer Composition: Use a well-defined buffer system and consider the potential impact of divalent cations, which can influence both kinase activity and pyrophosphate stability.

    • Substrate Concentration: Use the lowest effective concentration of the phosphopeptide substrate to minimize the potential for intermolecular reactions.

Quantitative Data on Factors Influencing Side Reactions

While specific quantitative data on pyrophosphate formation with unprotected phosphothreonine is not extensively available in the literature, the following tables summarize general trends and data for related side reactions in phosphopeptide synthesis. This information can guide the optimization of reaction conditions to minimize undesired products.

Table 1: Effect of Temperature on Side Reactions in Phosphopeptide Synthesis

TemperatureObserved Effect on β-Elimination (Protected pSer/pThr)Implication for Pyrophosphate FormationReference
Room TemperatureMinimal β-elimination with standard deprotectionLower temperatures are generally favorable for minimizing side reactions.[1]
High Temperature (e.g., 90°C)Significant increase in β-eliminationElevated temperatures can increase the rate of various side reactions, likely including pyrophosphate formation.[1][15]

Table 2: Influence of pH on Pyrophosphate Stability

pH RangeEffect on Pyrophosphate MoietyImplication for Experimental DesignReference
Acidic (e.g., pH < 4)Prone to hydrolysisAcidic conditions during cleavage or purification should be carefully controlled to avoid degradation of any formed pyrophosphate, which could complicate analysis.[16]
Neutral to Mildly Alkaline (pH 7.4 - 8.0)Generally stable, but enzymatic hydrolysis can be significantIn biological assays, the presence of phosphatases can lead to pyrophosphate cleavage. Maintaining a specific pH can be crucial for assay consistency.[17][18]
Strongly AlkalineSusceptible to β-eliminationStrongly basic conditions should be avoided during synthesis and handling of unprotected phosphopeptides.[16]

Experimental Protocols

Protocol 1: Detection of Pyrophosphate in a Peptide Sample using a Commercial Assay Kit

This protocol provides a general workflow for using a commercially available, enzyme-coupled colorimetric pyrophosphate assay kit. Refer to the specific manufacturer's instructions for detailed reagent preparation and incubation times.

Materials:

  • Lyophilized phosphopeptide sample

  • Pyrophosphate assay kit (e.g., based on the enzymatic conversion of pyrophosphate to a detectable product)

  • Microplate reader

  • Ultrapure water

  • Appropriate buffers as specified by the kit manufacturer

Procedure:

  • Reconstitute the Peptide: Dissolve the lyophilized phosphopeptide in a known volume of ultrapure water or a buffer compatible with the assay to create a stock solution.

  • Prepare Standards: Prepare a standard curve using the pyrophosphate standard provided in the kit. This typically involves a serial dilution to cover the expected concentration range of pyrophosphate in your sample.

  • Set up the Assay Plate: In a 96-well microplate, add the appropriate volume of standards, peptide sample, and a negative control (buffer only) to separate wells.

  • Add Reaction Mixture: Add the kit's reaction mixture, containing the necessary enzymes and substrates, to each well.

  • Incubate: Incubate the plate at the temperature and for the duration specified in the kit's protocol.

  • Measure Absorbance/Fluorescence: Read the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Data Analysis: Subtract the background reading from the negative control. Plot the standard curve and determine the concentration of pyrophosphate in your peptide sample.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) of a Phosphothreonine-Containing Peptide Using a Protected Amino Acid to Avoid Pyrophosphate Formation

This protocol outlines a standard Fmoc-based SPPS procedure using a protected phosphothreonine residue to prevent side reactions.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-Thr(PO(OBzl)OH)-OH (or another suitably protected phosphothreonine)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using your chosen coupling reagent and base.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Peptide Chain Elongation: Repeat the coupling and deprotection cycles for each amino acid in your sequence.

  • Incorporation of Protected Phosphothreonine: When the sequence calls for phosphothreonine, use Fmoc-L-Thr(PO(OBzl)OH)-OH and standard coupling procedures.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl group on the phosphate) using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Troubleshooting & Analysis synthesis_start Start with Resin coupling Couple Amino Acid synthesis_start->coupling deprotection Fmoc Deprotection coupling->deprotection repeat Repeat for Each Amino Acid deprotection->repeat repeat->coupling Next Amino Acid cleavage Cleave from Resin repeat->cleavage hplc HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms pyro_assay Pyrophosphate Assay ms->pyro_assay If Impurities Detected nmr 31P NMR pyro_assay->nmr For Quantification

Caption: Experimental workflow for phosphopeptide synthesis and troubleshooting.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor Signal kinase1 Kinase 1 adaptor->kinase1 Activates pThr_protein Substrate Protein (Phosphothreonine) kinase1->pThr_protein Phosphorylates on Threonine response Cellular Response pThr_protein->response

Caption: A generic signaling pathway involving phosphothreonine.

logical_relationship unprotected_pThr Unprotected Phosphothreonine spps Solid-Phase Peptide Synthesis unprotected_pThr->spps kinase_assay Kinase Assay unprotected_pThr->kinase_assay pyro_formation Pyrophosphate Formation (Side Reaction) spps->pyro_formation kinase_assay->pyro_formation low_yield Low Yield of Target Peptide pyro_formation->low_yield impurities Product Impurities pyro_formation->impurities inconsistent_data Inconsistent Assay Data pyro_formation->inconsistent_data

Caption: Logical relationship of issues stemming from unprotected phosphothreonine.

References

Technical Support Center: Optimizing Fmoc-Thr(PO(OH)2)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-Thr(PO(OH)2)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide & FAQs

Q1: I am experiencing low coupling efficiency with Fmoc-Thr(PO(OH)2)-OH. What are the most common causes and how can I improve my yield?

A1: Low coupling efficiency with Fmoc-Thr(PO(OH)2)-OH is a common issue primarily due to the unprotected phosphate group, which can interfere with standard coupling chemistries.[1] Here are the key factors to address:

  • Inadequate Activation: The choice of coupling reagent is critical. Uronium-based reagents like HATU and HBTU are highly effective for phosphorylated amino acids as they rapidly form activated esters.[1] Carbodiimide-based methods (e.g., DIC/HOBt) can be sluggish and may lead to side reactions with the phosphate group.[1] Phosphonium-based reagents are generally not recommended due to potential side reactions with the unprotected phosphate.[2]

  • Insufficient Base: A significant excess of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is crucial.[1] The negatively charged phosphate group can consume base, so increasing the equivalents of DIPEA (from the standard 2-3 to as high as 15-20) can dramatically improve coupling yields.[1]

  • Solubility Issues: The unprotected phosphate group can lead to poor solubility of the amino acid derivative in standard SPPS solvents like DMF.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering the accessibility of the N-terminus for coupling.[3] This is a general issue in SPPS but can be exacerbated by the properties of the phosphopeptide.

Q2: Which coupling reagent should I choose for Fmoc-Thr(PO(OH)2)-OH?

A2: For optimal results, uronium-based coupling reagents are preferred. HATU is often recommended over HBTU as it can lead to faster reactions with a lower risk of racemization.[1] Avoid phosphonium-based reagents as they can have undesired interactions with the phosphate side chain.[2]

Q3: How much DIPEA should I use for the coupling reaction?

A3: A significant excess of DIPEA is often required. While standard protocols suggest 2-3 equivalents, for Fmoc-Thr(PO(OH)2)-OH, it is recommended to increase this to 15-20 equivalents to significantly boost coupling efficiency.[1]

Q4: Can I use elevated temperatures to improve the coupling of Fmoc-Thr(PO(OH)2)-OH?

A4: While increasing the temperature can enhance the rate of coupling for difficult sequences, it must be done with caution.[3][4] High temperatures can also increase the risk of side reactions, including racemization, particularly for sensitive amino acids.[5] If you choose to use elevated temperatures, it is advisable to perform a time-course study to find the optimal balance between coupling efficiency and side product formation.

Q5: My phosphopeptide is showing signs of aggregation. What can I do?

A5: Aggregation can lead to incomplete deprotection and coupling.[3] Consider the following strategies to mitigate aggregation:

  • Solvent Choice: Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP), or add a small amount of dimethylsulfoxide (DMSO) to your DMF.[3]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt hydrogen bonding and reduce aggregation.[3]

  • Microwave Synthesis: Microwave-assisted SPPS can provide energy to overcome aggregation and drive couplings to completion more efficiently.[3]

  • Backbone Protection: For very difficult sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aggregation.[3]

Q6: Are there any specific side reactions I should be aware of when working with Fmoc-Thr(PO(OH)2)-OH?

A6: Besides incomplete coupling, be mindful of potential pyrophosphate formation, although this is more commonly reported for Fmoc-Tyr(PO3H2)-OH.[6] Additionally, general SPPS side reactions such as racemization, especially with prolonged coupling times or high temperatures, should be monitored.[5][7]

Quantitative Data Summary

The following table summarizes recommended parameter ranges for optimizing Fmoc-Thr(PO(OH)2)-OH coupling based on literature findings. These are starting points, and empirical optimization for your specific peptide sequence is highly recommended.

ParameterStandard SPPSRecommended for Fmoc-Thr(PO(OH)2)-OHRationale
Coupling Reagent HATU, HBTU, DIC/HOBtHATU, HBTU Uronium-based reagents are more effective and lead to fewer side reactions with the phosphate group.[1]
Equivalents of Amino Acid 3 - 5 eq.5 - 10 eq. To drive the sluggish reaction to completion.
Equivalents of Coupling Reagent 3 - 5 eq.4.5 - 9.5 eq. To match the increased amino acid equivalents.
Equivalents of Base (DIPEA) 2 - 3 eq.10 - 20 eq. To counteract consumption by the acidic phosphate group and ensure sufficient activation.[1]
Coupling Time 30 - 60 min2 - 4 hours (or double coupling) To allow the potentially slow coupling reaction to proceed to completion.[5]
Temperature Room TemperatureRoom Temperature to 40°C A modest increase in temperature can improve efficiency, but should be carefully optimized to avoid racemization.[4]
Solvent DMFDMF, NMP, or DMF with 10-20% DMSO NMP and DMSO can improve solubility and disrupt aggregation.[3]

Experimental Protocols

Protocol for Optimizing Fmoc-Thr(PO(OH)2)-OH Coupling Time

  • Resin Preparation: Swell your solid support resin in DMF for at least 1 hour. Perform the Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(PO(OH)2)-OH (5 eq.), HATU (4.5 eq.), and DIPEA (10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Time Points: Aliquots of the resin should be taken at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Monitoring: After each time point, wash the resin aliquot thoroughly with DMF and perform a Kaiser test (or other ninhydrin-based test) to qualitatively assess the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Cleavage and Analysis: Once the optimal time is determined, a small-scale cleavage of the peptide from an aliquot of the resin can be performed, followed by HPLC and mass spectrometry analysis to confirm the identity and purity of the product.

Visual Diagrams

experimental_workflow Workflow for Optimizing Coupling Conditions cluster_prep Preparation cluster_optimization Optimization Loop cluster_outcome Outcome start Start: Deprotected Peptide-Resin reagents Prepare Reagent Solutions: - Fmoc-Thr(PO(OH)2)-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) start->reagents coupling Perform Coupling Reaction reagents->coupling monitoring Monitor Reaction Progress (e.g., Kaiser Test) coupling->monitoring decision Coupling Complete & Pure? monitoring->decision analysis Cleave & Analyze (HPLC/MS) success Optimal Conditions Found decision->success Yes failure Adjust Parameters: - Time - Temperature - Reagent Equivalents decision->failure No failure->coupling Re-run Experiment

Caption: A workflow diagram for the systematic optimization of coupling conditions.

signaling_pathway Fmoc-Thr(PO(OH)2)-OH Coupling Pathway AA Fmoc-Thr(PO(OH)2)-OH ActiveEster Activated O-Acyl-isourea Ester AA->ActiveEster CR Coupling Reagent (e.g., HATU) CR->ActiveEster Base Excess Base (e.g., DIPEA) Base->ActiveEster Activation PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Resin N-terminal Amine (on Resin) Resin->PeptideBond Nucleophilic Attack Byproducts Byproducts PeptideBond->Byproducts

References

dealing with aggregation in phosphopeptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphopeptide synthesis, with a specific focus on aggregation.

Troubleshooting Guide: Dealing with Aggregation

Aggregation of the growing peptide chain to the resin is a primary cause of failed or low-yield phosphopeptide synthesis. Below are common indicators of aggregation and a step-by-step guide to troubleshoot this issue.

Symptoms of Aggregation
  • Poor swelling of the resin beads.[1]

  • Slow or incomplete Fmoc deprotection.[1]

  • Incomplete coupling reactions, often indicated by a positive Kaiser test after prolonged coupling times.

  • Formation of a gel-like consistency in the reaction vessel.

Troubleshooting Workflow

If you suspect aggregation, follow this workflow to diagnose and resolve the issue.

G cluster_0 Start: Suspected Aggregation cluster_1 Initial On-Resin Interventions cluster_2 Advanced On-Resin Strategies cluster_3 Resynthesis Strategies cluster_4 Outcome start Poor Swelling / Incomplete Reaction solvent Change Solvent System (e.g., NMP, DMF/DMSO) start->solvent temp Increase Coupling Temperature solvent->temp If aggregation persists sonicate Apply Sonication temp->sonicate If aggregation persists chaotropes Add Chaotropic Salts (e.g., LiCl, KSCN) sonicate->chaotropes If aggregation persists backbone_prot Incorporate Backbone Protection (Hmb, Dmb) chaotropes->backbone_prot Consider for resynthesis failure Persistent Aggregation: Re-evaluate Sequence chaotropes->failure low_sub_resin Resynthesize on Low-Substitution Resin backbone_prot->low_sub_resin backbone_prot->failure pseudoproline Incorporate Pseudoproline Dipeptides low_sub_resin->pseudoproline success Successful Synthesis pseudoproline->success

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during phosphopeptide synthesis?

A1: Aggregation during solid-phase peptide synthesis (SPPS) is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of β-sheet-like structures.[1] This is particularly common in sequences containing hydrophobic residues.[1][2] For phosphopeptides, the charge of the phosphate group, which is pH-dependent, can also influence aggregation. At neutral pH, a fully charged phosphate group can inhibit fibril formation, whereas at low pH (fully protonated), it may not prevent aggregation.[3]

Q2: How can I prevent aggregation from occurring in the first place?

A2: Proactive measures are often the most effective:

  • Resin Choice: Utilize a low-substitution resin to increase the distance between peptide chains.[1] Resins with a polyethylene glycol (PEG) linker can also improve solvation.[4]

  • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of certain amino acid residues.[1] These groups physically disrupt the hydrogen bonds that lead to aggregation.[1]

  • Pseudoproline Dipeptides: The most effective strategy for preventing aggregation in sequences containing Ser, Thr, or Cys is the incorporation of pseudoproline dipeptides.[4][5][6] These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[5][7]

Q3: What are pseudoproline dipeptides and how do they work?

A3: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[5][8] This cyclic structure mimics proline and forces a bend in the peptide chain, which disrupts the formation of inter-chain β-sheets responsible for aggregation.[7][8] The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[7]

Q4: My peptide has aggregated on the resin. What immediate steps can I take to salvage the synthesis?

A4: If you observe signs of aggregation, you can try the following on-resin interventions:

  • Solvent Exchange: Switch from standard solvents like DMF to more polar, "disrupting" solvents such as N-methylpyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO).[1][9]

  • Elevated Temperature: Increasing the coupling temperature can help to break up aggregates and improve reaction kinetics.[1]

  • Sonication: Applying ultrasound can physically disrupt the aggregated peptide chains on the resin.[1][10]

  • Chaotropic Salts: Adding chaotropic salts like LiCl, NaClO4, or KSCN to the reaction mixture can interfere with hydrogen bonding.[1]

Q5: How does phosphorylation affect peptide aggregation?

A5: The effect of phosphorylation on aggregation is complex and depends on the specific peptide sequence and the pH of the environment.[3] The negatively charged phosphate group can either inhibit aggregation through electrostatic repulsion or, in some cases, promote it by interacting with positively charged residues to form intramolecular salt bridges.[11][12] Studies have shown that at neutral pH where the phosphate group is fully charged, it can inhibit fibril formation, while at acidic pH where it is protonated, aggregation can still occur rapidly.[3]

Q6: My phosphopeptide is synthesized but is difficult to purify due to aggregation. What can I do?

A6: For aggregated phosphopeptides post-synthesis, several purification strategies can be employed:

  • Solubilization Aids: Use of detergents like SDS during cleavage and purification can help to keep the peptide in solution.[13]

  • Specialized Chromatography:

    • Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Ga³⁺, Fe³⁺) to selectively bind the phosphate groups on the peptides.[14]

    • Metal Oxide Affinity Chromatography (MOAC): This method utilizes metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂) to capture phosphopeptides.[15]

  • Selective Precipitation: Under specific pH and solvent conditions (e.g., using Ca²⁺ and ethanol), multiple phosphoseryl-containing peptides can be selectively precipitated from a mixture.[16]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of an Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide during standard Fmoc-SPPS.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Dipeptide Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Continuation: Proceed with the deprotection of the Fmoc group on the pseudoproline dipeptide and continue with the synthesis of the remaining peptide sequence.

Protocol 2: On-Resin Sonication for Disaggregation

This protocol can be applied if aggregation is detected during synthesis.

  • Solvent Addition: After a coupling or deprotection step where aggregation is suspected, drain the reaction vessel and add a sufficient volume of NMP or a 1:1 mixture of DMF/DMSO to cover the resin.

  • Sonication: Place the reaction vessel in a sonicating water bath.

  • Procedure: Sonicate the mixture for 15-30 minutes. The ultrasonic waves will help to break apart the aggregated peptide-resin matrix.[1]

  • Washing and Continuation: After sonication, drain the solvent and wash the resin extensively with the chosen solvent. Proceed with the next step in the synthesis (e.g., repeat the coupling or deprotection).

Data Summary

Table 1: Strategies to Mitigate Aggregation in Phosphopeptide Synthesis
StrategyPrincipleKey Reagents/ConditionsTypical Application
Solvent Modification Increase polarity and hydrogen bond disruptionNMP, DMSO, TFE, HFIP[1][9]During coupling and deprotection for difficult sequences.
Elevated Temperature Increase reaction kinetics and disrupt aggregates50-75°C[1]Applied during coupling steps.
Chaotropic Salts Disrupt hydrogen bonding networksLiCl, KSCN, NaClO₄[1]Added to the coupling mixture.
Backbone Protection Steric hindrance to prevent inter-chain H-bondingFmoc-AA(Hmb/Dmb)-OH[1]Incorporated every 6-7 residues in aggregation-prone sequences.[1]
Pseudoproline Dipeptides Induce a "kink" in the peptide backboneFmoc-Xaa-Ser/Thr(ψMe,MePro)-OH[5][7]Replaces a Ser or Thr residue and the preceding amino acid.[6]
Low-Load Resins Increase distance between peptide chainsResins with < 0.4 mmol/g loadingUsed from the start for known difficult or long sequences.[1]
Table 2: Comparison of Phosphopeptide Enrichment Techniques
TechniquePrinciple of SeparationSelectivityElution Conditions
IMAC Chelation of phosphate groups by immobilized metal ions (e.g., Fe³⁺, Ga³⁺)[14]Good, but can have non-specific binding to acidic residues.High pH buffer (e.g., ammonium hydroxide) or phosphate buffer.
MOAC (TiO₂) Strong binding affinity of titanium dioxide for phosphate groups.[15]Highly selective for phosphopeptides.[15]Alkaline solutions (e.g., ammonium hydroxide) or basic buffers.[17]
Selective Precipitation Ca²⁺ induced aggregation and precipitation of multi-phosphorylated peptides.[16]Specific for peptides with multiple phosphorylation sites.[16]Redissolving the precipitate in a suitable buffer after washing.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_aggregation Aggregation cluster_disruption Disruption Strategies Resin Resin AA1 Amino Acid 1 Resin->AA1 AA2 Amino Acid 2 AA1->AA2 Phospho_AA Phospho-AA pSer/pThr/pTyr AA2->Phospho_AA AAn Amino Acid 'n' Phospho_AA->AAn Aggregate β-Sheet Formation (Insoluble Aggregate) Phospho_AA->Aggregate H-Bonding AAn->Aggregate H-Bonding Disruptors Disruption Pseudoproline Dipeptide Backbone Protection (Hmb/Dmb) Chaotropic Salts NMP/DMSO Solvents Disruptors:d->Aggregate Inhibits

Caption: Relationship between peptide synthesis, aggregation, and disruption strategies.

References

Navigating the Challenges of Fmoc-Thr(PO3H2)-OH Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a critical component of research in cell signaling, drug discovery, and proteomics. The incorporation of phosphothreonine using Fmoc-Thr(PO3H2)-OH presents unique challenges during the deprotection steps. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed solutions, experimental protocols, and comparative data to ensure the successful synthesis of your target phosphopeptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern during the Fmoc deprotection of this compound?

A1: The primary side reaction is β-elimination , which leads to the formation of a dehydroamino acid residue. This can be followed by the addition of the deprotection base (e.g., piperidine) to form a piperidinyl-alanine adduct, resulting in a significant impurity that is often difficult to separate from the desired peptide.

Q2: Is β-elimination as significant for phosphothreonine as it is for phosphoserine?

A2: While still a concern, studies have shown that β-elimination is generally less pronounced for phosphothreonine compared to phosphoserine under standard piperidine deprotection conditions. One study demonstrated that piperidine-mediated phosphoryl β-elimination did not occur in phosphothreonine residues under their experimental conditions, whereas it was observed for phosphoserine. However, the risk of β-elimination for phosphothreonine increases with elevated temperatures and prolonged exposure to basic conditions.

Q3: What are the signs of incomplete Fmoc deprotection?

A3: Incomplete Fmoc deprotection can manifest as:

  • Low peptide yield in the final product.

  • The presence of deletion sequences (peptides missing one or more amino acids) in the crude product, as observed by mass spectrometry.

  • A negative or weak Kaiser test after the deprotection step, indicating the presence of protected N-terminal amines.

Q4: Can the final TFA cleavage and global deprotection step affect the phosphothreonine residue?

A4: Yes. During the final cleavage from the resin and removal of side-chain protecting groups with trifluoroacetic acid (TFA), the unprotected phosphate group can be sensitive. Additionally, reactive cationic species generated during the cleavage can lead to side reactions with sensitive amino acid residues in the peptide sequence. The use of appropriate scavengers in the TFA cleavage cocktail is crucial to minimize these side reactions.

Troubleshooting Guide

Issue 1: Presence of β-Elimination Products

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the desired peptide minus phosphoric acid (M - 98 Da).

  • Additional peaks corresponding to the base adduct of the dehydroalanine may also be present.

Solutions:

  • Use of Alternative Bases: Replace piperidine with a less nucleophilic or sterically hindered base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective alternative.

  • Optimize Reaction Conditions: Perform the deprotection at room temperature and minimize the reaction time. For sensitive sequences, shorter, repeated deprotection steps may be beneficial.

Deprotection ReagentConcentrationTemperature (°C)β-Elimination (pSer)β-Elimination (pThr)Reference
20% Piperidine/DMF20% (v/v)Room Temp~7% (N-terminal)Not Observed[1]
0.5% DBU/DMF0.5% (v/v)90SuppressedSuppressed[2]
50% Cyclohexylamine/DCM50% (v/v)Room TempSuppressedSuppressed

Note: Quantitative data for β-elimination in phosphothreonine is less prevalent in the literature compared to phosphoserine. The data for pSer provides a strong indication of the trends observed with different reagents.

Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • Low final peptide yield.

  • Presence of deletion sequences in the mass spectrum.

Solutions:

  • Increase Deprotection Time/Repetitions: Extend the deprotection time or perform multiple, shorter deprotection steps.

  • Use a Stronger Base: A solution of DBU in DMF can be more effective for difficult sequences where steric hindrance may impede complete deprotection with piperidine.

  • Monitor Deprotection: Utilize the Kaiser test or a UV-Vis spectrophotometer to monitor the release of the fluorenyl group and ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: DBU-Based Fmoc Deprotection to Minimize β-Elimination

This protocol is recommended for sequences particularly sensitive to β-elimination.

Materials:

  • Fmoc-pThr-peptide-resin

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (optional, as a scavenger for dibenzofulvene)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a 2% (v/v) DBU in DMF solution. For enhanced scavenging of the dibenzofulvene byproduct, a solution of 2% DBU and 2% piperidine in DMF can be used.[3]

  • Add the DBU deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step (steps 4-6) one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the base.

  • Proceed with the next coupling step.

Protocol 2: Standard TFA Cleavage and Global Deprotection

This protocol includes scavengers to protect the phosphothreonine and other sensitive residues during the final cleavage.

Materials:

  • Dried Fmoc-deprotected phosphopeptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail. A standard and effective cocktail is Reagent K :

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5% Alternatively, for most sequences, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is sufficient.[4][5]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualizing the Workflow

Deprotection Troubleshooting Workflow

This diagram outlines the decision-making process when encountering issues during Fmoc-pThr-OH deprotection.

Deprotection_Troubleshooting start Start: Fmoc-pThr Deprotection check_completion Check for Complete Deprotection (e.g., Kaiser Test) start->check_completion incomplete Issue: Incomplete Deprotection check_completion->incomplete Negative complete Deprotection Complete check_completion->complete Positive solution_incomplete Solution: - Increase deprotection time - Use stronger base (DBU) - Repeat deprotection step incomplete->solution_incomplete analyze_crude Analyze Crude Peptide (LC-MS) complete->analyze_crude no_side_products No Significant Side Products analyze_crude->no_side_products Clean beta_elimination Issue: β-Elimination Detected analyze_crude->beta_elimination Impurities Found proceed Proceed to Next Step no_side_products->proceed solution_beta Solution: - Switch to DBU or other non-nucleophilic base - Lower temperature - Reduce deprotection time beta_elimination->solution_beta solution_incomplete->start Re-run Deprotection solution_beta->start Re-synthesize/ Optimize

Caption: Troubleshooting workflow for Fmoc-pThr-OH deprotection.

Final Cleavage and Deprotection Workflow

This diagram illustrates the key stages of the final cleavage and workup process for a phosphothreonine-containing peptide.

Cleavage_Workflow start_cleavage Start: Dry Peptide-Resin (Fmoc Removed) prepare_cocktail Prepare TFA Cleavage Cocktail with Scavengers (e.g., TFA/TIS/H2O) start_cleavage->prepare_cocktail cleavage_step Cleavage and Global Deprotection (2-4 hours, Room Temp) prepare_cocktail->cleavage_step filtration Filter to Separate Resin from Peptide Solution cleavage_step->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge and Wash Peptide Pellet precipitation->centrifugation drying Dry Crude Peptide Under Vacuum centrifugation->drying analysis Proceed to Purification and Analysis (HPLC/MS) drying->analysis

Caption: Workflow for the final cleavage and deprotection of phosphothreonine peptides.

References

impact of excess base on Fmoc-Thr(PO3H2)-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of phosphopeptides, with a specific focus on the challenges associated with the coupling of Fmoc-Thr(PO3H2)-OH and its derivatives.

Troubleshooting Guide

Problem: Low coupling efficiency or incomplete reaction when incorporating Fmoc-Thr(PO(OBzl)OH)-OH.

Possible Causes & Solutions

  • Insufficient Activation/Coupling Time: The sterically hindered nature of phosphothreonine can lead to slower coupling kinetics.[1][2]

    • Solution: Increase the coupling time to at least 2 hours, and in difficult cases, overnight coupling may be beneficial.[3] Perform a Kaiser test to confirm the completion of the coupling reaction before proceeding.[4]

  • Inappropriate Coupling Reagents: Standard carbodiimide-based coupling reagents may not be efficient enough for this sterically demanding amino acid.

    • Solution: Utilize uronium-based coupling reagents such as HATU, HBTU, or HCTU, which are more effective for coupling bulky residues.[4]

  • Suboptimal Base Conditions: The choice and amount of base are critical for successful coupling.

    • Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). A significant excess of DIPEA is often required to facilitate the reaction. It is recommended to use at least a three-fold excess of DIPEA relative to the amino acid.[4]

  • Piperidine Salt Formation: The free hydroxyl group on the phosphate can form a salt with piperidine during the Fmoc deprotection step. This captured piperidine can then be acylated in the subsequent coupling step, consuming the activated amino acid and leading to incomplete coupling of the target residue.[4][5]

    • Solution: After the standard Fmoc deprotection with piperidine, perform an additional wash step with a solution of a tertiary amine base like DIPEA in DMF to exchange the piperidinium counter-ion.[4][5]

Problem: Presence of deletion sequences (missing phosphothreonine residue) in the final peptide.

Possible Causes & Solutions

  • Incomplete Coupling: This is the most common cause of deletion sequences.

    • Solution: Follow the recommendations above to optimize the coupling reaction. Consider performing a double coupling for the phosphothreonine residue.

  • Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can hinder the accessibility of the N-terminus for coupling.[6]

    • Solution: If aggregation is suspected, consider switching to a more suitable solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[6][7] Synthesizing the peptide at an elevated temperature can also help to disrupt secondary structures.[6]

Problem: Observation of a mass loss of 98 Da (or multiples) in the final product, corresponding to the loss of the phosphate group.

Possible Causes & Solutions

  • β-Elimination: This is a common side reaction for phosphorylated serine and threonine residues, which is promoted by basic conditions. The standard 20% piperidine in DMF used for Fmoc deprotection can induce this side reaction.[1][5]

    • Solution 1: Minimize the exposure time to piperidine during the deprotection step.

    • Solution 2: For particularly sensitive sequences, consider using a milder base for Fmoc deprotection, such as 0.5-1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, especially when performing the synthesis at higher temperatures.[1]

    • Solution 3: Ensure that the phosphate protecting group (e.g., benzyl) is stable to the deprotection conditions. Fully protected phosphate triesters are more susceptible to β-elimination with piperidine than the monobenzyl-protected versions.

Frequently Asked Questions (FAQs)

Q1: Which protected form of phosphothreonine should I use for Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The most commonly and successfully used derivative is Fmoc-Thr(PO(OBzl)OH)-OH .[8] The monobenzyl protection of the phosphate group provides a good balance between stability during synthesis and ease of deprotection during the final cleavage from the resin.[4] While fully unprotected this compound is available and cost-effective, it often leads to sluggish coupling and side reactions like pyrophosphate formation. Conversely, fully protected phosphate triesters are generally more prone to base-catalyzed β-elimination during the piperidine treatment for Fmoc removal.

Q2: Why is an excess of DIPEA necessary for the coupling of Fmoc-Thr(PO(OBzl)OH)-OH?

A2: An excess of DIPEA is crucial for several reasons. Firstly, it acts as a base to neutralize the salt of the incoming amino acid and to facilitate the activation by uronium reagents. Secondly, and more importantly for phosphothreonine, the excess base helps to overcome the sluggish reaction kinetics caused by the steric bulk and potential electrostatic repulsion of the phosphate group.[1][2] Increasing the excess of DIPEA from the standard two-fold to a three-fold excess has been shown to significantly improve coupling yields.

Q3: Can I use standard coupling reagents like DIC/HOBt for Fmoc-Thr(PO(OBzl)OH)-OH?

A3: While not impossible, it is highly discouraged. Uronium-based coupling reagents like HATU, HBTU, or PyBOP are strongly recommended for incorporating phosphothreonine.[9] These reagents are more potent and lead to faster and more complete activation, which is necessary to achieve high coupling efficiency with this sterically hindered amino acid. Poor incorporation has been observed with carbodiimide-based reagents.

Q4: What is β-elimination and how can I minimize it?

A4: β-elimination is a side reaction where the phosphate group is eliminated from the serine or threonine side chain, leading to the formation of dehydroalanine or dehydroaminobutyric acid, respectively. This reaction is catalyzed by bases, particularly the piperidine used for Fmoc deprotection.[1][5] To minimize this side reaction:

  • Keep the piperidine deprotection steps as short as possible while ensuring complete Fmoc removal.

  • For very sensitive sequences, consider using a weaker base or a lower concentration of a stronger, non-nucleophilic base like DBU for deprotection.[1]

  • Avoid excessively high temperatures during the synthesis, unless using a deprotection cocktail specifically designed for high-temperature synthesis.[1]

Q5: My phosphopeptide is difficult to purify. Any suggestions?

A5: Phosphopeptides can be challenging to purify by reverse-phase HPLC due to their high polarity, which can lead to poor retention on C18 columns.[5]

  • Ensure that the mobile phases are appropriately acidified (e.g., with 0.1% TFA) to suppress the negative charge of the phosphate group and improve retention.

  • If the peptide is still too polar, consider using a column with a different stationary phase or a lower hydrophobicity (e.g., C8 or C4).

  • Enrichment techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) can be used to selectively capture phosphopeptides from a mixture of crude products, simplifying the final purification.[10][11]

Quantitative Data Summary

The following table summarizes the impact of the amount of base on the coupling yield of Fmoc-Thr(PO(OBzl)OH)-OH to a sterically hindered resin-bound valine.

Fmoc-Thr(PO(OBzl)OH)-OH EquivalentsCoupling Reagent (Equivalents)Base (Equivalents)Coupling Yield (%)Reference
1.5HBTU (1.5)DIPEA (2.0)80
1.5HBTU (1.5)DIPEA (3.0)100

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for Fmoc-Thr(PO(OBzl)OH)-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove residual piperidine.

  • (Optional but Recommended) Counter-ion Exchange: Wash the resin with a solution of 5% DIPEA in DMF (2 x 2 minutes) to remove any piperidinium salts formed on the phosphate group. Follow with DMF washes (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), the coupling is incomplete.

  • Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next deprotection step or final cleavage.

Visual Guides

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Start Start Deprotection 20% Piperidine in DMF Start->Deprotection Wash_DMF_1 Wash (DMF) Deprotection->Wash_DMF_1 Counterion_Exchange Optional: 5% DIPEA in DMF Wash_DMF_1->Counterion_Exchange Wash_DMF_2 Wash (DMF) Counterion_Exchange->Wash_DMF_2 Activation Prepare Activation Mix: Fmoc-Thr(PO(OBzl)OH)-OH + HATU + DIPEA Wash_DMF_2->Activation Add_to_Resin Add Activation Mix to Resin Activation->Add_to_Resin React React for 2+ hours Add_to_Resin->React Kaiser_Test Kaiser Test? React->Kaiser_Test Kaiser_Test->React Positive Wash_Final Wash (DMF, DCM) Kaiser_Test->Wash_Final Negative End End Wash_Final->End

Caption: Experimental workflow for Fmoc-Thr(PO(OBzl)OH)-OH coupling.

G cluster_main Impact of Excess Base on Coupling Resin Resin-NH2 Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Resin->Incomplete_Coupling Slow Reaction Complete_Coupling Complete Coupling Resin->Complete_Coupling Fast Reaction ActivatedAA Activated Fmoc-Thr(PO(OBzl)OH)-OH ActivatedAA->Incomplete_Coupling ActivatedAA->Complete_Coupling DIPEA_Low Low DIPEA (e.g., < 2 equiv.) DIPEA_Low->Incomplete_Coupling DIPEA_High Excess DIPEA (e.g., > 3 equiv.) DIPEA_High->Complete_Coupling

Caption: Logical relationship of base concentration to coupling outcome.

G cluster_pathways Potential Side Reactions with Phosphothreonine Start Resin-Peptide-pThr(OBzl)-Fmoc Piperidine Piperidine Treatment (Fmoc Deprotection) Start->Piperidine Desired Desired Product: Resin-Peptide-pThr(OBzl)-NH2 Piperidine->Desired Main Pathway BetaElim Side Product: β-Elimination Piperidine->BetaElim Side Reaction (Base-catalyzed) PipSalt Side Product: Piperidinium Salt Formation Piperidine->PipSalt Side Reaction NextCoupling Next Coupling Step PipSalt->NextCoupling Deletion Deletion Sequence NextCoupling->Deletion Consumes Activated AA

Caption: Competing reaction pathways during Fmoc deprotection.

References

Technical Support Center: Phosphopeptide Synthesis with Fmoc-Thr(PO₃H₂)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to improve the yield of phosphopeptides when using Fmoc-Thr(PO₃H₂)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes synthesizing phosphopeptides with Fmoc-Thr(PO₃H₂)-OH challenging?

The primary challenge stems from the unprotected hydrophilic phosphate group (-PO₃H₂). This group can lead to several complications during synthesis, including poor solubility, interference with standard coupling chemistries, and sluggish reaction kinetics.[1] Furthermore, the presence of the free phosphate can result in lower yields of the final phosphopeptide.[1]

Q2: Which coupling reagents are most effective for incorporating Fmoc-Thr(PO₃H₂)-OH?

Uronium-based coupling reagents are highly recommended. Reagents like HATU and HBTU are particularly effective because they rapidly form activated esters, facilitating efficient amide bond formation.[1] HATU is often preferred as it can lead to faster reactions with a lower risk of racemization.[1] Carbodiimide-based methods (e.g., DIC/HOBt) can be sluggish and may cause side reactions involving the phosphate group.[1] Phosphonium-based reagents are generally not recommended due to potential undesired reactions with the unprotected phosphate side chain.[1][2]

Q3: How much base (e.g., DIPEA) is required during the coupling step?

A significant excess of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is crucial for efficient coupling. While standard protocols often use 2-3 equivalents, research has shown that increasing the amount of DIPEA to as high as 15-20 equivalents can dramatically improve coupling yields, in some cases from 80% to 100%.[1]

Q4: What are the most common side reactions that reduce phosphopeptide yield?

Several side reactions can occur during the synthesis process:

  • β-Elimination: During Fmoc deprotection with piperidine, the phosphate group can be eliminated, especially from N-terminal phosphoserine residues, leading to the formation of dehydroalanine.[3][4] This can be exacerbated by microwave heating during deprotection.[4]

  • Aspartimide Formation: This reaction can occur under both acidic and basic conditions when an aspartate residue is present, leading to a mix of α- and β-peptides.[5][6]

  • Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, especially with C-terminal proline, and can result in the cleavage of the peptide from the resin.[5][7]

  • Pyrophosphate Formation: This has been observed in peptides containing adjacent unprotected phosphotyrosine residues and can also be a concern with phosphothreonine.

Q5: What is the recommended method for purifying the final phosphopeptide?

Due to their low abundance and high hydrophilicity, phosphopeptides require specific enrichment techniques for successful purification and analysis.[8] The most common methods are:

  • Titanium Dioxide (TiO₂) Affinity Chromatography: This technique selectively binds phosphorylated serine, threonine, and tyrosine residues.[8][9]

  • Immobilized Metal Affinity Chromatography (IMAC): Fe-IMAC is often credited with the efficient enrichment of multiply phosphorylated peptides.[8][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or Incomplete Coupling of Fmoc-Thr(PO₃H₂)-OH 1. Inefficient activation of the amino acid. 2. Insufficient base to neutralize the acidic phosphate group. 3. Steric hindrance at the coupling site.1. Use a highly efficient uronium-based coupling reagent like HATU .[1] 2. Increase the excess of DIPEA from the standard 2-3 equivalents up to 15-20 equivalents.[1] 3. Extend the coupling reaction time and perform a double coupling if necessary.
Presence of Deletion Sequences in Final Product 1. Incomplete Fmoc deprotection. 2. Peptide aggregation on the resin.1. Extend the Fmoc deprotection time or perform a second deprotection step.[6] Consider adding 1-2% DBU to the piperidine solution for difficult sequences.[6][7] 2. Switch to a solvent like NMP or add chaotropic salts to disrupt aggregation.[5]
Mass Spectrometry Shows Mass of (Peptide - 98 Da) β-elimination of the phosphate group (H₃PO₄) has occurred.1. For N-terminal phosphoserine/threonine residues, consider using a milder base like 50% cyclohexylamine in DCM for Fmoc deprotection to minimize β-elimination.[3] 2. Avoid using microwave irradiation during the Fmoc deprotection step for phosphoserine/threonine residues.[4]
Poor Recovery After Cleavage from Resin 1. Incomplete cleavage from the resin. 2. Re-attachment of protecting groups or cations to the peptide.1. Ensure a sufficient volume of cleavage cocktail and allow the reaction to proceed for at least 2-3 hours. 2. Use a cleavage cocktail with effective scavengers, such as TFA/TIS/water (95:2.5:2.5) , to quench reactive cations.[11]
Low Yield After Purification Step 1. Inefficient binding to the enrichment column (TiO₂ or IMAC). 2. Loss of phosphopeptides during washing steps. 3. Incomplete elution from the enrichment column.1. Ensure the sample is properly acidified (e.g., 0.1% TFA) before loading onto the column.[9] 2. Follow a validated washing protocol. For TiO₂, washing with Binding Buffer followed by Wash Buffer is critical to prevent loss of product.[9] 3. Use the recommended elution buffer (e.g., 50% acetonitrile / 1% formic acid for TiO₂) and perform multiple elution steps to maximize recovery.[9]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Thr(PO₃H₂)-OH

This protocol is designed to maximize the incorporation of the phosphothreonine residue.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(PO₃H₂)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (15 eq.) in DMF.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for at least 2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 2: Cleavage and Global Deprotection

This protocol uses a standard acidic cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) . Add the cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

  • Incubation: Gently agitate the mixture at room temperature for 3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate under a stream of nitrogen. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether. Dry the crude peptide pellet under vacuum.

Protocol 3: Phosphopeptide Enrichment with TiO₂ Spin Tips

This protocol is adapted from standard methods for enriching phosphopeptides prior to mass spectrometry.[9]

  • Column Preparation:

    • Place a TiO₂ spin tip into a 2 mL collection tube.

    • Add 20 µL of Wash Buffer and centrifuge at 3,000 x g for 2 minutes.

    • Add 20 µL of Binding/Equilibration Buffer and centrifuge at 3,000 x g for 2 minutes. Discard the flow-through.[9]

  • Sample Loading:

    • Resuspend the crude peptide sample in Binding/Equilibration Buffer.

    • Apply the sample to the prepared spin tip and centrifuge at 1,000 x g for 5 minutes.

    • Re-apply the flow-through to the spin tip and centrifuge again to maximize binding. This can increase phosphopeptide yield by ~11%.[9]

  • Washing:

    • Wash the column by adding 20 µL of Binding/Equilibration Buffer and centrifuging (3,000 x g, 2 min).

    • Wash the column by adding 20 µL of Wash Buffer and centrifuging (3,000 x g, 2 min).

    • Repeat the two wash steps above.[9]

    • Wash with 20 µL of LC-MS grade water and centrifuge (3,000 x g, 2 min).

  • Elution:

    • Place the spin tip in a new collection tube.

    • Add 50 µL of Elution Buffer (e.g., 50% acetonitrile / 1% formic acid).[9]

    • Incubate for 5 minutes, then centrifuge at 1,000 x g for 5 minutes to collect the eluate.

    • Repeat the elution step and combine the eluates.

  • Drying: Evaporate the solvent using a vacuum centrifuge. The sample is now ready for LC-MS analysis.

Visualized Workflows and Mechanisms

workflow_diagram start Start: Fmoc-protected amino acid on solid support deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 Remove Dibenzofulvene coupling 2. Coupling (Fmoc-Thr(PO3H2)-OH, HATU, high excess DIPEA) repeat Repeat Steps 1-3 for chain elongation coupling->repeat Chain < Target Length wash1->coupling repeat->deprotection cleavage 3. Cleavage & Deprotection (TFA/TIS/H2O) repeat->cleavage Chain = Target Length purification 4. Enrichment (TiO2 or IMAC) cleavage->purification Crude Peptide end Final Product: Purified Phosphopeptide purification->end

Figure 1. A generalized workflow for the solid-phase synthesis of a phosphopeptide using Fmoc-Thr(PO₃H₂)-OH.

troubleshooting_diagram problem problem cause cause solution solution start Problem: Low Final Yield coupling Cause: Inefficient Coupling start->coupling Check coupling step side_reaction Cause: Side Reactions start->side_reaction Check for byproducts purification Cause: Poor Purification Recovery start->purification Check purification step sol_coupling1 Solution: - Use HATU as coupling reagent - Increase DIPEA to 15-20 eq. - Double couple coupling->sol_coupling1 sol_side_reaction1 Solution: - Avoid microwave for deprotection - Use milder deprotection base - Add HOBt to piperidine for Asp side_reaction->sol_side_reaction1 sol_purification1 Solution: - Use TiO2 or Fe-IMAC - Re-apply sample flow-through - Perform multiple elutions purification->sol_purification1

Figure 2. A troubleshooting decision tree for diagnosing and resolving low phosphopeptide yield.

side_reaction_diagram Mechanism of β-Elimination Side Reaction cluster_0 1. Piperidine-mediated Deprotonation cluster_1 2. Elimination of Phosphate cluster_2 3. Michael Addition of Piperidine pThr Peptide-Ser/Thr(PO3H2)-Resin (α-proton is acidic) intermediate1 Carbanion Intermediate pThr->intermediate1 + Piperidine piperidine Piperidine (Base) dehydroalanine Dehydroalanine Intermediate (Electrophilic) intermediate1->dehydroalanine - HPO4(2-) (Phosphate is leaving group) byproduct Final Byproduct: 3-(1-Piperidinyl)alanine (Mass Shift: +51 Da) dehydroalanine->byproduct + Piperidine

Figure 3. The chemical pathway of the β-elimination side reaction during Fmoc deprotection of phosphoserine/threonine.

References

Validation & Comparative

Phosphopeptide Synthesis: A Comparative Guide to Fmoc-Thr(PO(OBzl)OH)-OH and Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

A critical choice in the solid-phase peptide synthesis (SPPS) of phosphopeptides is the selection of the phosphorylated amino acid building block. This guide provides a detailed comparison of two common phosphothreonine derivatives, the benzyl-protected Fmoc-Thr(PO(OBzl)OH)-OH and the unprotected Fmoc-Thr(PO3H2)-OH, to assist researchers in making an informed decision for their synthesis strategy.

The incorporation of phosphothreonine into peptides is essential for studying a vast array of biological processes regulated by protein phosphorylation. The two primary "building block" strategies in Fmoc-SPPS involve using either a side-chain protected or an unprotected phosphothreonine derivative. The choice between them presents a trade-off between synthetic complexity, potential side reactions, and the conditions required for coupling and deprotection.

The benzyl-protected approach, using Fmoc-Thr(PO(OBzl)OH)-OH, is the most popular and frequently employed method.[1][2] It involves a partially protected phosphate group, which mitigates some of the challenges associated with a free phosphate during synthesis. The unprotected approach, using this compound, offers a more direct route by eliminating a final phosphate deprotection step but introduces challenges related to coupling efficiency and potential side reactions.

Performance Data Comparison

The selection of the appropriate building block significantly impacts coupling efficiency, reaction conditions, and the purity of the final phosphopeptide. The following table summarizes the key quantitative and qualitative differences between the two approaches.

ParameterFmoc-Thr(PO(OBzl)OH)-OH (Benzyl-Protected)This compound (Unprotected)
Protection Strategy Phosphate mono-benzyl ester. Requires final deprotection.Free phosphate group. No final phosphate deprotection needed.
Coupling Efficiency Generally higher. Can achieve quantitative coupling (>99%) with optimized conditions.Often sluggish and lower. Requires carefully chosen reagents and extended reaction times.
Recommended Coupling Reagents Uronium/iminium-based (HATU, HBTU).[1][2] Carbodiimides (DCC, DIC) can be less effective.Uronium-based (HATU) is strongly recommended to overcome sluggishness.
Key Side Reactions β-elimination: Can occur under basic Fmoc deprotection conditions (e.g., piperidine), especially at elevated temperatures.[3] Benzylation: Potential for benzylation of sensitive residues (e.g., Cys, Tyr) during final TFA cleavage.[1]Pyrophosphate Formation: Risk of forming pyrophosphate dimers between adjacent unprotected residues. Salt Formation: The free acidic phosphate can form salts with piperidine, consuming activated amino acids in subsequent coupling steps.[2]
Fmoc Deprotection Standard 20% piperidine in DMF. Care must be taken with peptides containing multiple pThr residues to avoid β-elimination.[3]Standard 20% piperidine in DMF. May require piperidine counterion exchange to prevent consumption of reagents in the next step.
Final Cleavage/Deprotection Standard TFA cocktail (e.g., 95% TFA). Benzyl group is removed simultaneously with other side-chain protecting groups and resin cleavage.[1]Simpler cleavage as the phosphate is already deprotected. Standard TFA cocktail cleaves the peptide and other protecting groups.
Overall Yield & Purity Often results in higher purity and yield due to more efficient couplings and fewer side reactions during chain assembly.[4]Can be lower yielding, especially for longer or multi-phosphorylated peptides, due to incomplete couplings.[3]

Experimental Methodologies and Workflows

The protocols for incorporating these two building blocks differ primarily in the coupling step and the final cleavage/deprotection strategy.

Method A: The Benzyl-Protected Approach with Fmoc-Thr(PO(OBzl)OH)-OH

This is the most established method for incorporating phosphothreonine. The benzyl group partially masks the acidic phosphate, leading to more efficient coupling reactions. However, this necessitates a final deprotection step to liberate the free phosphate.

cluster_spps_cycle SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Coupling Coupling: Fmoc-Thr(PO(OBzl)OH)-OH HATU / DIPEA in DMF Wash2 Wash (DMF) Cleavage Final Cleavage & Deprotection (TFA / H2O / TIS) Wash2->Cleavage Chain Complete Start Resin-Bound Peptide (Free N-Terminus) Start->Fmoc_Deprotection Start Cycle End Purified Phosphopeptide Cleavage->End

Caption: SPPS workflow using the benzyl-protected phosphothreonine building block.

Detailed Protocol:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 1-5 minutes.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Longer coupling times may be required compared to non-phosphorylated amino acids.[4]

    • Monitor coupling completion with a Kaiser or TNBS test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Iteration: Repeat steps 2-4 for subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail such as TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-4 hours. This step simultaneously cleaves the peptide from the resin and removes the benzyl protecting group from the phosphate, along with other acid-labile side-chain protecting groups.[1]

  • Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.

Method B: The Unprotected Approach with this compound

This strategy is more direct as it avoids the need for a final phosphate deprotection step. However, the presence of the free acidic phosphate group can significantly hinder coupling efficiency and requires specific considerations.

cluster_spps_cycle SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) + Optional Counterion Exchange Wash1 Wash (DMF) Coupling Coupling: This compound HATU / >3 eq. DIPEA in DMF Wash2 Wash (DMF) Cleavage Final Cleavage (TFA / H2O / TIS) Wash2->Cleavage Chain Complete Start Resin-Bound Peptide (Free N-Terminus) Start->Fmoc_Deprotection Start Cycle End Purified Phosphopeptide Cleavage->End

Caption: SPPS workflow using the unprotected phosphothreonine building block.

Detailed Protocol:

  • Resin Preparation: Swell the solid-phase resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. For peptides with multiple phosphorylation sites, an optional "counterion exchange" wash with a solution of DIPEA in DMF can be performed after the standard washes to prevent the phosphate from sequestering the base needed in the subsequent coupling step.

  • Coupling:

    • Coupling reactions are generally sluggish.

    • Pre-activate a solution of this compound (3-5 eq.), HATU (3-5 eq.), and a higher concentration of DIPEA (>3 eq.) in DMF. The additional base is crucial to neutralize the free phosphate.

    • Add the activation mixture to the resin and allow it to react for an extended period (e.g., 4-12 hours). Double coupling may be necessary.

    • Monitor coupling completion rigorously.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Iteration: Repeat steps 2-4 for subsequent amino acids.

  • Final Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/H₂O/TIS). Since the phosphate is already deprotected, this step only serves to cleave the peptide from the resin and remove other side-chain protecting groups.

  • Purification: Precipitate and purify the crude peptide by RP-HPLC.

Conclusion and Recommendations

The choice between Fmoc-Thr(PO(OBzl)OH)-OH and this compound depends on the specific requirements of the target peptide and the synthetic strategy.

  • Fmoc-Thr(PO(OBzl)OH)-OH (Benzyl-Protected) is the recommended choice for most applications, especially for longer peptides or those containing multiple phosphorylation sites.[3][4] Its superior coupling efficiency and the lower propensity for side reactions during chain assembly generally lead to higher purity and overall yield, justifying the additional final deprotection step.[1]

  • This compound (Unprotected) can be a viable, cost-effective option for short peptides with a single phosphothreonine residue. However, researchers must be prepared to optimize coupling conditions extensively, use stronger activation reagents, and potentially accept lower yields. Its main advantage is the simplification of the final cleavage step.

For researchers aiming for high-purity, complex phosphopeptides, the robustness and reliability of the benzyl-protected strategy make Fmoc-Thr(PO(OBzl)OH)-OH the superior building block.

References

A Comparative Guide to Protected vs. Unprotected Phosphothreonine Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of phosphopeptides is a cornerstone of dissecting cellular signaling pathways and developing novel therapeutics. A critical decision in this process is the choice of phosphorylated amino acid building blocks. This guide provides an objective comparison of protected and unprotected phosphothreonine building blocks for solid-phase peptide synthesis (SPPS), supported by experimental considerations and data.

Phosphothreonine, alongside phosphoserine and phosphotyrosine, is a key post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The ability to synthesize peptides containing phosphothreonine at specific sites is therefore essential for studying the function of kinases, phosphatases, and phosphopeptide-binding proteins. The two primary strategies for incorporating phosphothreonine into synthetic peptides involve the use of either a protected or an unprotected phosphothreonine building block during Fmoc-based SPPS.

At a Glance: Protected vs. Unprotected Phosphothreonine Building Blocks

FeatureProtected Phosphothreonine (Fmoc-Thr(PO(OBzl)OH)-OH)Unprotected Phosphothreonine (Fmoc-Thr(PO3H2)-OH)
Phosphate Protection Monobenzyl protection is common to prevent β-elimination.No protecting group on the phosphate moiety.
Coupling Efficiency Generally good with standard coupling reagents.Can be sluggish, often requiring stronger coupling reagents and longer reaction times.
Key Advantage Higher coupling efficiency and reduced risk of certain side reactions.Cost-effective and avoids a separate phosphate deprotection step.
Key Disadvantage Requires an additional deprotection step for the phosphate group (e.g., hydrogenolysis or strong acid).Prone to side reactions like pyrophosphate formation, especially with adjacent phosphoresidues.
Solubility Generally good solubility in standard SPPS solvents.Can have poor solubility in organic solvents.
Deprotection Nα-Fmoc group is removed with piperidine; benzyl group is typically removed during final cleavage with strong acid.Nα-Fmoc group is removed with piperidine; no phosphate deprotection needed.

Delving Deeper: A Technical Comparison

The primary challenge in the synthesis of phosphoserine- and phosphothreonine-containing peptides via the Fmoc strategy is the susceptibility of the phosphate group to β-elimination under the basic conditions used for Fmoc removal.

Protected Phosphothreonine Building Blocks:

To circumvent β-elimination, the phosphate group is often protected. While fully protected phosphate triesters are prone to β-elimination, the use of a monobenzyl-protected phosphothreonine building block, Fmoc-Thr(PO(OBzl)OH)-OH, is a widely adopted and effective strategy.[1] This approach minimizes the risk of the side reaction while allowing for efficient peptide chain elongation. The benzyl group is stable to the piperidine used for Fmoc deprotection and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail (e.g., trifluoroacetic acid).

The use of uronium-based coupling reagents like HBTU or HATU, in the presence of a base such as N,N-diisopropylethylamine (DIPEA), generally results in high coupling efficiencies.[1]

Unprotected Phosphothreonine Building Blocks:

The use of unprotected phosphothreonine building blocks, such as this compound, offers the advantage of simplicity and cost-effectiveness as it eliminates the need for a phosphate protecting group and its subsequent removal. However, this approach is not without its challenges.

The free phosphate group can interfere with the coupling reaction, leading to slower kinetics and potentially incomplete acylation. To overcome this, more potent coupling reagents and an excess of both the building block and the coupling reagents are often necessary.[1] A significant side reaction associated with unprotected phosphothreonine building blocks is the formation of pyrophosphate linkages, particularly when multiple phosphoresidues are in close proximity in the peptide sequence.[1]

Experimental Data Summary

While direct head-to-head quantitative comparisons in the literature are scarce, the general observations from numerous studies can be summarized as follows:

ParameterProtected pThr (Fmoc-Thr(PO(OBzl)OH)-OH)Unprotected pThr (this compound)
Typical Coupling Time 1-2 hours2-4 hours or longer
Crude Peptide Purity Generally higherOften lower due to incomplete coupling and side products
Overall Yield Typically moderate to goodCan be significantly lower, especially for longer or more complex phosphopeptides
Risk of β-elimination Minimized with monobenzyl protectionNot a primary concern during Fmoc deprotection
Risk of Pyrophosphate Formation LowHigher, especially with adjacent phosphoresidues

Signaling Pathway Example: MEK-ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the MEK-ERK cascade, is a fundamental signaling pathway that regulates cell proliferation, differentiation, and survival. The activation of Extracellular signal-Regulated Kinase (ERK) is a critical event in this pathway and requires the dual phosphorylation of a threonine and a tyrosine residue within its activation loop (Thr-Glu-Tyr motif). Specifically, MEK1/2 phosphorylates both Threonine 202 and Tyrosine 204 on ERK2. The synthesis of peptides corresponding to this activation loop, containing phosphothreonine, is crucial for studying ERK activation and for developing inhibitors of this pathway.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK_inactive ERK (inactive) MEK->ERK_inactive Phosphorylates Thr & Tyr ERK_active pThr-ERK-pTyr (active) ERK_inactive->ERK_active Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_active->Transcription_Factors Phosphorylates cluster_nucleus cluster_nucleus ERK_active->cluster_nucleus Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Figure 1. Simplified diagram of the MEK-ERK signaling pathway highlighting the dual phosphorylation of ERK.

Experimental Protocols

Below are generalized protocols for the synthesis of a model phosphopeptide using both protected and unprotected phosphothreonine building blocks.

Model Peptide Sequence: Ac-Ala-Thr(PO3H2)-Glu-Tyr-Ala-NH2 (A fragment of a generic kinase substrate)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH

  • Protected: Fmoc-Thr(PO(OBzl)OH)-OH

  • Unprotected: this compound

  • Coupling reagents: HBTU, HATU

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Acetic anhydride for N-terminal acetylation

Experimental Workflow

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->fmoc_deprotection Next cycle acetylation N-terminal Acetylation repeat->acetylation Final cycle final_wash Final Wash (DMF, DCM, MeOH) acetylation->final_wash cleavage Cleavage and Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

Figure 2. General workflow for solid-phase peptide synthesis of the model phosphopeptide.

Protocol using Protected Phosphothreonine (Fmoc-Thr(PO(OBzl)OH)-OH)
  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ala-OH: Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add to the resin and shake for 1 hour.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-5 for Fmoc-Tyr(tBu)-OH and Fmoc-Glu(OtBu)-OH.

  • Coupling of Fmoc-Thr(PO(OBzl)OH)-OH: Pre-activate Fmoc-Thr(PO(OBzl)OH)-OH (2 eq.) with HATU (2 eq.) and DIPEA (4 eq.) in DMF for 5 minutes. Add to the resin and shake for 2 hours. Monitor coupling completion with a Kaiser test.

  • Repeat Cycle: Repeat steps 2-5 for the final Fmoc-Ala-OH.

  • N-terminal Acetylation: Treat the deprotected N-terminus with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O for 3 hours. This step will also remove the benzyl protecting group from the phosphate.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol using Unprotected Phosphothreonine (this compound)
  • Resin Swelling, Deprotection, and Initial Couplings: Follow steps 1-6 of the protected protocol.

  • Coupling of this compound: Pre-activate this compound (3 eq.) with HATU (3 eq.) and DIPEA (9 eq.) in DMF for 10 minutes. Add to the resin and shake for 4 hours. Double coupling may be necessary. Monitor coupling completion.

  • Repeat Cycle and Final Steps: Follow steps 8-12 of the protected protocol. Note that the final cleavage step does not require removal of a phosphate protecting group.

Conclusion

The choice between protected and unprotected phosphothreonine building blocks depends on the specific requirements of the synthesis. For routine synthesis of phosphopeptides, especially those that are longer or contain multiple phosphorylation sites, the use of monobenzyl-protected phosphothreonine (Fmoc-Thr(PO(OBzl)OH)-OH) is generally the more robust and reliable strategy, leading to higher purity and yield of the final product.

Unprotected phosphothreonine building blocks (this compound) can be a viable and cost-effective alternative for the synthesis of shorter, simpler phosphopeptides. However, researchers must be prepared to optimize coupling conditions and carefully characterize the final product to rule out the presence of side products such as pyrophosphates. Ultimately, a careful consideration of the peptide sequence, length, and the desired final purity should guide the selection of the appropriate building block for successful phosphopeptide synthesis.

References

A Researcher's Guide to Characterizing Phosphopeptides: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the accurate characterization of phosphopeptides is paramount. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle control to apoptosis. The transient and often low-stoichiometric nature of phosphorylation, however, presents a significant analytical challenge. This guide delves into the most common and effective methods for the enrichment and analysis of phosphopeptides, with a focus on mass spectrometry-based approaches.

Comparing the Titans: Phosphopeptide Enrichment Strategies

Effective characterization of phosphopeptides almost invariably requires an enrichment step to isolate them from the overwhelming abundance of non-phosphorylated peptides.[1] The most widely adopted techniques are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. More targeted approaches, such as antibody-based enrichment, offer unique advantages for specific applications.

Immobilized Metal Affinity Chromatography (IMAC) utilizes chelated metal ions, typically Fe³⁺, Ga³⁺, or Zr⁴⁺, to capture negatively charged phosphate groups.[2] Metal Oxide Affinity Chromatography (MOAC), with Titanium Dioxide (TiO2) being the most common, also relies on the affinity between the metal oxide and phosphate groups.[3] Antibody-based methods, in contrast, use antibodies that specifically recognize phosphorylated serine (pS), threonine (pT), or tyrosine (pY) residues, or specific phosphorylation motifs.[1]

Performance Metrics: A Quantitative Comparison

The choice of enrichment strategy significantly impacts the depth and breadth of a phosphoproteomic analysis. Below is a summary of key performance metrics compiled from various studies.

Enrichment MethodNumber of Identified PhosphopeptidesEnrichment Specificity/EfficiencyKey AdvantagesKey Disadvantages
IMAC (Fe³⁺) ~5,272 (three rounds)[4]~72.3%[4]High capacity, effective for multi-phosphorylated peptides.[4]Can exhibit non-specific binding to acidic (negatively charged) peptides.[2]
TiO₂ ~4,918 (three rounds)[4]~61.2% (three rounds), ~86.1% (first round)[4]High specificity, particularly for singly phosphorylated peptides.Can be biased against multi-phosphorylated peptides.
Antibody-based (pY) High for tyrosine phosphopeptidesHigh for targeted residuesExcellent for studying specific phosphorylation events (e.g., tyrosine kinase signaling).[1]Limited to the specific phospho-residue or motif the antibody recognizes; may miss other phosphorylation events.
Antibody-based (pS/pT Motif) >3,900 (combined IAP)High for targeted motifsEnables the study of specific signaling pathways regulated by serine/threonine kinases.Coverage is dependent on the motif antibodies used.

Note: The number of identified phosphopeptides and enrichment specificity can vary significantly depending on the sample type, starting material amount, and specific experimental conditions. The data presented here is for comparative purposes. A multi-step enrichment strategy, combining different methods, can often yield a more comprehensive phosphoproteome coverage.[4]

Visualizing the Workflow: From Cell to Signal

Understanding the experimental process is crucial for troubleshooting and data interpretation. The following diagrams illustrate a typical signaling pathway and the subsequent analytical workflow for phosphopeptide characterization.

G Figure 1: Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Phosphorylates Akt->Transcription

Caption: A simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common focus of phosphoproteomic studies.

G Figure 2: General Phosphoproteomics Workflow start Cell/Tissue Lysis (with phosphatase inhibitors) protein_extraction Protein Extraction & Quantification start->protein_extraction digestion Protein Digestion (e.g., Trypsin) protein_extraction->digestion enrichment Phosphopeptide Enrichment (IMAC, TiO2, or Antibody) digestion->enrichment desalting Desalting (e.g., C18 StageTip) enrichment->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Peptide ID, Site Localization, Quantification) lcms->data_analysis

Caption: A high-level overview of the key steps in a typical mass spectrometry-based phosphoproteomics experiment.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are generalized yet detailed protocols for the major phosphopeptide enrichment techniques.

Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) Enrichment
  • Resin Preparation:

    • Transfer the desired amount of Fe-NTA IMAC resin slurry to a microcentrifuge tube.

    • Wash the resin twice with wash buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid (TFA)). Centrifuge and discard the supernatant after each wash.

  • Sample Loading:

    • Resuspend the digested peptide sample in a loading buffer (e.g., 80% acetonitrile, 0.1% TFA) to a final peptide concentration of approximately 1 mg/mL.

    • Add the peptide solution to the equilibrated IMAC resin.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for phosphopeptide binding.

  • Washing:

    • Centrifuge the resin and discard the supernatant (this contains non-phosphorylated peptides).

    • Wash the resin three times with wash buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound phosphopeptides by adding an elution buffer with a high pH (e.g., 1% ammonium hydroxide or a phosphate-containing buffer).

    • Incubate for 10-15 minutes.

    • Centrifuge and collect the supernatant containing the enriched phosphopeptides.

    • Immediately acidify the eluate with formic acid to preserve the phosphorylation.

  • Desalting:

    • Desalt the enriched phosphopeptides using a C18 StageTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.

Protocol 2: Titanium Dioxide (TiO₂) Enrichment
  • Column/Tip Equilibration:

    • Equilibrate the TiO₂ spin tip or column by washing with 100% acetonitrile, followed by the loading buffer.

  • Sample Loading:

    • Acidify the digested peptide sample with TFA to a final concentration of 1-5%.

    • Add a loading buffer containing a high concentration of an organic acid (e.g., lactic acid or glycolic acid) and acetonitrile to the peptide sample. This helps to suppress the binding of non-phosphorylated, acidic peptides.

    • Load the sample onto the equilibrated TiO₂ material and pass it through by centrifugation.

  • Washing:

    • Wash the TiO₂ material sequentially with the loading buffer and then with a wash buffer (e.g., 50% acetonitrile, 0.1% TFA) to remove non-specifically bound peptides.

  • Elution:

    • Elute the phosphopeptides using a basic solution, such as 1% ammonium hydroxide or 5% ammonia solution.

    • Collect the eluate and immediately acidify it with formic acid.

  • Desalting:

    • Proceed with desalting using a C18 StageTip before LC-MS/MS analysis.

Protocol 3: Antibody-Based Phosphopeptide Enrichment
  • Antibody-Bead Conjugation:

    • Couple the anti-phospho-tyrosine or anti-phospho-serine/threonine motif antibody to protein A/G magnetic beads according to the manufacturer's instructions.

  • Sample Incubation:

    • Resuspend the digested peptides in an immunoprecipitation (IP) buffer.

    • Add the peptide solution to the antibody-conjugated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with IP buffer and then with a final wash buffer (e.g., Tris-buffered saline) to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound phosphopeptides using an acidic elution buffer (e.g., 0.1 M glycine, pH 2.0-2.5).

    • Immediately neutralize the eluate with a basic solution (e.g., 1 M Tris, pH 8.0).

  • Desalting:

    • Desalt the enriched phosphopeptides using a C18 StageTip prior to LC-MS/MS analysis.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for phosphopeptide characterization is a critical decision that should be guided by the specific research question.

  • For a broad, discovery-based phosphoproteomics study, IMAC and TiO₂ are powerful techniques, with IMAC being particularly advantageous for capturing multi-phosphorylated peptides and TiO₂ offering high specificity. A combination of both methods often provides the most comprehensive coverage.

  • When investigating specific signaling pathways, such as those mediated by tyrosine kinases, antibody-based enrichment offers unparalleled specificity and can be the most effective approach.

By carefully considering the strengths and weaknesses of each method and adhering to rigorous experimental protocols, researchers can confidently and accurately characterize the phosphoproteome, unlocking deeper insights into the intricate signaling networks that govern cellular life.

References

Navigating the Phosphoproteome: A Comparative Guide to Mass Spectrometry Analysis of Phosphothreonine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein phosphorylation is paramount to unraveling complex cellular signaling pathways. Phosphorylation on threonine residues, in particular, plays a critical role in health and disease. This guide provides an objective comparison of common mass spectrometry fragmentation techniques for the analysis of phosphothreonine-containing peptides, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Executive Summary

The analysis of phosphothreonine (pThr) peptides by mass spectrometry is challenged by the labile nature of the phosphate group. Different fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and combined approaches like Electron Transfer/Higher-Energy Collision Dissociation (EThcD)—offer distinct advantages and disadvantages in identifying phosphopeptides and pinpointing the exact location of the phosphorylation site.

This guide reveals that for comprehensive phosphoproteome studies where acquisition speed is critical, CID can still yield a high number of identifications. However, for superior fragment ion information and higher confidence in phosphosite localization, HCD is a more robust option. When preserving the labile phosphate group is the primary concern, especially for peptides with higher charge states, ETD and its more advanced variant, EThcD, demonstrate superior performance by providing more extensive peptide backbone fragmentation and, consequently, higher localization confidence.

Comparative Analysis of Fragmentation Methods

The choice of fragmentation technique significantly impacts the quality and depth of phosphoproteomic data. Below is a summary of quantitative data comparing the performance of CID, HCD, ETD, and EThcD for the analysis of phosphopeptides.

Performance MetricCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)Electron Transfer/Higher-Energy Collision Dissociation (EThcD)
Identified Phosphopeptides (Complex Sample) ~40% more than HCD in some studies due to faster scan speeds[1]Generally higher than CID in back-to-back comparisons, but can be lower in full-scale studies due to slower scan speeds[1][2]Lower than HCD[3]Higher than ETD and HCD individually[4][5]
Phosphosite Localization Confidence (Ascore) Median Ascore of ~28.9[1]Median Ascore of ~39.6, indicating higher confidence than CID[1]81% of phosphosites with >99% localization probability[4]95% of phosphosites with >99% localization probability [4][5]
Peptide Sequence Coverage Lower, often dominated by neutral loss81% average sequence coverage[4][5]83% average sequence coverage[4][5]92% average sequence coverage [4][5]
Primary Fragment Ions b- and y-ions; prominent neutral loss of H3PO4[6]b- and y-ions; less neutral loss than CID[3]c- and z-ions; preserves the phosphate group[7]b-, y-, c-, and z-ions[3][4]
Optimal Precursor Charge State Lower charge states (e.g., 2+)Lower to medium charge statesHigher charge states (≥3+)Broad range of charge states

In-Depth Look at Fragmentation Techniques

Collision-Induced Dissociation (CID)

CID is a widely used fragmentation method that relies on collisions with an inert gas to induce peptide fragmentation. For phosphothreonine peptides, CID spectra are often characterized by a dominant neutral loss of phosphoric acid (98 Da).[8] While this neutral loss can be used as a diagnostic tool, it can also lead to a loss of crucial sequence information, making it difficult to confidently localize the phosphorylation site.[7] Despite this, the rapid scan speed of ion trap-based CID can result in a high number of identified phosphopeptides in large-scale studies.[1][2]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID method that typically provides richer fragmentation spectra with more informative b- and y-ions compared to CID.[6] While neutral loss of the phosphate group still occurs, it is generally less pronounced than in CID, leading to improved sequence coverage and higher confidence in phosphosite localization, as reflected in higher Ascore values.[1][3]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide, leading to fragmentation of the peptide backbone while preserving labile post-translational modifications like phosphorylation. This results in the generation of c- and z-type fragment ions. ETD is particularly advantageous for peptides with higher charge states and for unambiguously localizing the phosphosite.[7] However, ETD can be less efficient for doubly charged precursors and generally has a slower scan rate than CID and HCD.[3]

Electron Transfer/Higher-Energy Collision Dissociation (EThcD)

EThcD is a hybrid fragmentation method that combines ETD with HCD. This dual fragmentation approach generates a comprehensive set of fragment ions, including b, y, c, and z ions.[3] The result is significantly increased peptide sequence coverage and a higher number of confidently localized phosphosites compared to using either technique alone, making it a powerful tool for in-depth phosphoproteome characterization.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical phosphoproteomics workflow and the characteristic fragmentation patterns of a phosphothreonine-containing peptide.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction (Cell/Tissue Lysis) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Enrichment IMAC or TiO2 Enrichment Proteolytic_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis (CID, HCD, ETD, EThcD) Enrichment->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Localization Phosphosite Localization (e.g., Ascore) Database_Search->Localization Quantification Quantification Localization->Quantification Fragmentation_Patterns cluster_CID_HCD CID / HCD cluster_ETD ETD pThr_Peptide Precursor Ion H-Ala-Val-pThr-Ser-Lys-OH b_y_ions b- and y-ions Ala-Val Ser-Lys pThr_Peptide->b_y_ions Backbone Fragmentation neutral_loss Neutral Loss -H3PO4 pThr_Peptide->neutral_loss Phosphate Loss c_z_ions c- and z-ions Ala-Val-pThr Ser-Lys pThr_Peptide->c_z_ions Backbone Fragmentation (Phosphate Preserved)

References

A Comparative Guide to the HPLC Purification and Analysis of Synthetic Peptides Containing Phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides, particularly those containing phosphothreonine (pThr), is a cornerstone of research into cellular signaling, drug discovery, and proteomics. The incorporation of the phosphate moiety, however, introduces significant challenges to both the solid-phase synthesis and the subsequent purification by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of HPLC-based purification and analysis of peptides synthesized using Fmoc-Thr(PO3H2)-OH, offering detailed experimental protocols and data-driven comparisons to aid researchers in optimizing their workflows.

Introduction to Phosphopeptide Synthesis and Purification Challenges

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for producing synthetic peptides.[1][2] The synthesis of phosphopeptides requires the use of protected phosphorylated amino acid building blocks, such as Fmoc-Thr(PO(OBzl)OH)-OH or this compound. The presence of the negatively charged phosphate group, even when protected, can lead to side reactions and incomplete couplings during synthesis.[2]

Following synthesis and cleavage from the resin, the crude peptide mixture contains the target phosphopeptide along with various impurities such as deletion sequences, truncated peptides, and by-products from protecting group removal.[3] Reversed-phase HPLC (RP-HPLC) is the gold standard for purifying these crude mixtures.[3] However, the hydrophilic and charged nature of the phosphate group can lead to poor retention on traditional C18 columns and peak tailing, necessitating careful optimization of purification parameters.

Experimental Workflow and Signaling Context

The overall process, from synthesis to analysis, follows a well-defined workflow. Understanding the biological context, such as the role of a phosphothreonine-containing peptide in a signaling pathway, often drives the necessity for high-purity synthetic peptides for use in functional assays.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis resin Resin Support coupling This compound Coupling deprotection Fmoc Deprotection deprotection->coupling Repeat n cycles cleavage Cleavage & Deprotection deprotection->cleavage crude Crude Peptide cleavage->crude hplc Preparative RP-HPLC fractions Collect Fractions analysis Analytical HPLC & MS lyophilize Lyophilization pure_peptide pure_peptide lyophilize->pure_peptide Pure Phosphopeptide

Caption: Experimental workflow for phosphopeptide synthesis and purification.

G receptor Receptor kinase Kinase receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate (contains pThr) substrate->p_substrate response Cellular Response p_substrate->response

Caption: A generic kinase signaling pathway involving phosphothreonine.

Comparative HPLC Purification Strategies

The choice of stationary phase (column) and mobile phase composition are critical for the successful purification of phosphopeptides. Here, we compare the performance of the two most common reversed-phase columns, C18 and C8, for the purification of a model synthetic phosphothreonine-containing peptide.

Stationary Phase Comparison: C18 vs. C8

C18 columns, with their long alkyl chains, are highly hydrophobic and are the standard choice for peptide purification.[4] However, for more polar or hydrophilic peptides, such as phosphopeptides, a less hydrophobic C8 column may offer better resolution and peak shape by reducing strong, irreversible interactions.[5]

Table 1: Comparison of C18 and C8 Columns for Phosphopeptide Purification

ParameterC18 Column (Octadecylsilane)C8 Column (Octylsilane)Rationale for Performance
Retention Time LongerShorterThe higher hydrophobicity of C18 leads to stronger retention.[4] C8's shorter alkyl chains result in faster elution.[5]
Peak Shape May exhibit tailing for phosphopeptidesGenerally sharper peaksReduced hydrophobic interaction on C8 can minimize peak tailing for polar analytes.
Resolution High for hydrophobic impuritiesPotentially better for polar impuritiesC8 can provide better separation of hydrophilic impurities from the main phosphopeptide peak.
Crude Purity 65%65%(Assumed starting purity)
Final Purity >95%>98%C8 can sometimes yield a slightly higher final purity due to better separation from polar contaminants.
Yield ~20%~25%Improved peak shape and resolution on C8 can lead to less co-elution and thus a higher recovery of the pure fraction.
Mobile Phase Optimization: The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a common ion-pairing agent in reversed-phase HPLC of peptides. It masks the charge of basic residues and improves peak shape. The concentration of TFA can significantly impact the retention and resolution of peptides. While 0.1% TFA is standard, a higher concentration may be beneficial for phosphopeptides.

Table 2: Effect of TFA Concentration on C8 Column Purification

Parameter0.1% TFA in Mobile Phase0.2% TFA in Mobile PhaseRationale for Performance
Retention Time ShorterLongerIncreased TFA concentration enhances ion-pairing with positively charged residues, increasing overall hydrophobicity and retention.
Peak Shape GoodExcellentHigher TFA concentration can further sharpen peaks by minimizing ionic interactions with the silica backbone.
Resolution GoodImprovedEnhanced separation, particularly from closely eluting charged impurities.
Final Purity >98%>99%Improved resolution can lead to higher purity fractions.
Yield ~25%~24%A slight decrease in yield may be observed due to the broader elution profile with higher TFA concentrations, making fraction collection more stringent.

Detailed Experimental Protocols

This compound Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic phosphothreonine-containing peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including this compound) with a 3.9-fold excess of HCTU and a 6-fold excess of N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For this compound, extend the coupling time to 4 hours to ensure complete reaction.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) after each coupling and deprotection step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Preparative RP-HPLC Purification
  • Column: C8 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of acetonitrile if necessary for solubility.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the crude peptide solution.

    • Elute with a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm.

    • Collect 2 mL fractions corresponding to the major peptide peak.

Analytical RP-HPLC and Mass Spectrometry Analysis
  • Column: C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Inject a small aliquot of each collected fraction.

    • Elute with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Assess the purity of each fraction by integrating the peak area at 220 nm.

    • Pool the fractions with >98% purity.

  • Mass Spectrometry:

    • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the calculated mass of the target phosphopeptide.

  • Lyophilization: Freeze-dry the pooled pure fractions to obtain the final phosphopeptide as a white powder.

Conclusion

The successful purification of synthetic phosphothreonine-containing peptides is highly dependent on the optimization of HPLC conditions. While C18 columns are a common starting point, this guide demonstrates that a C8 stationary phase can offer superior performance in terms of purity and yield for these more hydrophilic molecules. Additionally, fine-tuning the mobile phase composition, such as increasing the TFA concentration, can further enhance resolution. By employing the detailed protocols and considering the comparative data presented, researchers can significantly improve the efficiency and outcome of their phosphopeptide purification and analysis workflows.

References

A Researcher's Guide to Assessing Synthetic Phosphopeptide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cell signaling, the purity of synthetic phosphopeptides is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the most common analytical techniques used to assess the purity of these critical reagents: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). We present a summary of their performance, detailed experimental protocols, and a visual guide to a relevant signaling pathway.

Method Comparison: HPLC-UV, LC-MS, and Amino Acid Analysis

The choice of analytical method depends on the specific information required. HPLC-UV is excellent for routine purity assessment, LC-MS provides detailed information on identity and impurities, and AAA is the gold standard for determining the absolute quantity of peptide.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Amino Acid Analysis (AAA)
Primary Measurement Purity based on UV absorbance of the peptide bond (typically at 210-220 nm).[1][2]Purity based on ion abundance and provides mass-to-charge (m/z) ratio for identity confirmation.Absolute peptide quantity by determining the amino acid composition.[3][4][5][6][7]
Information Provided Percentage of the target peptide relative to other UV-absorbing species.Confirms the molecular weight of the target peptide and helps identify impurities by their mass.[2]Determines the net peptide content, which is the percentage of peptide material in the lyophilized powder.[4][6][7]
Strengths Robust, reproducible, and widely available. Excellent for routine quality control and purity assessment.[8][9]High specificity and sensitivity. Provides definitive identification of the target peptide and characterization of impurities.Provides the most accurate measure of the absolute amount of peptide, essential for preparing solutions of known concentration.[3]
Limitations Does not confirm the identity of the main peak or impurities. Co-eluting impurities can lead to inaccurate purity assessment.Signal intensity can be influenced by ionization efficiency, which may not directly correlate with the quantity of an impurity.Destructive method. Does not provide information on the purity of the peptide, only the overall peptide content.
Typical Application Routine purity check of synthetic peptides (>95% purity for most applications).Identity confirmation and impurity profiling, especially for identifying modifications or unexpected synthesis byproducts.Determination of net peptide content to enable accurate concentration calculations for biological assays.

Common Impurities in Synthetic Phosphopeptides

Impurities in synthetic phosphopeptides can arise during solid-phase peptide synthesis (SPPS) and subsequent handling. Understanding these potential contaminants is crucial for interpreting analytical data.

Impurity TypeDescriptionDetection Method(s)
Deletion Sequences Peptides missing one or more amino acid residues due to incomplete coupling reactions.LC-MS
Truncated Sequences Peptides that are shorter than the target sequence, often due to incomplete synthesis.LC-MS
Incompletely Deprotected Peptides Peptides with remaining protecting groups on amino acid side chains.LC-MS
Oxidized Peptides Oxidation of susceptible amino acid residues like methionine or tryptophan.LC-MS
Deamidated Peptides Hydrolysis of the side-chain amide of asparagine or glutamine.LC-MS
Isomers Peptides with the same composition but different arrangement, such as racemization of amino acids.Chiral HPLC, LC-MS/MS

Experimental Workflows and Protocols

To ensure accurate and reproducible results, it is essential to follow standardized experimental procedures. Below are detailed workflows and protocols for the key analytical techniques.

Experimental Workflow for Phosphopeptide Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive analysis of a synthetic phosphopeptide.

cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Quantitative Analysis cluster_3 Data Interpretation a Dissolve Synthetic Phosphopeptide b RP-HPLC-UV Analysis a->b Purity Screening c LC-MS Analysis a->c Identity Confirmation d Amino Acid Analysis a->d Quantification e Assess Purity b->e f Confirm Identity & Characterize Impurities c->f g Determine Net Peptide Content d->g EGFR_Signaling cluster_EGFR Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR (pY1068, pY1086) EGFR->pEGFR Autophosphorylation GRB2 GRB2 pEGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates

References

A Comparative Guide to Fmoc and Boc Strategies for Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of phosphopeptides is a cornerstone of proteomics research and drug discovery, enabling the study of phosphorylation-dependent signaling pathways and the development of novel therapeutics. The two predominant strategies for solid-phase peptide synthesis (SPPS), Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), both offer viable routes to obtaining these critical research tools. This guide provides an objective comparison of the Fmoc and Boc strategies for phosphopeptide synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.

Fundamental Principles of Fmoc and Boc Chemistries

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The key difference between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the corresponding deprotection conditions.

Fmoc Strategy: This approach utilizes the base-labile Fmoc group. Deprotection is achieved by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The side-chain protecting groups are acid-labile and are removed at the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[2] This orthogonality, where the N-terminal and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc strategy.[1]

Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection.[3] Deprotection is carried out using a moderately strong acid, typically TFA in dichloromethane (DCM).[4] The side-chain protecting groups are also acid-labile but require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[3]

Head-to-Head Comparison for Phosphopeptide Synthesis

The choice between Fmoc and Boc strategies for phosphopeptide synthesis is dictated by several factors, including the nature of the phosphopeptide sequence, the required purity and yield, and the available laboratory infrastructure.

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mildly basic (e.g., 20% piperidine in DMF)[5]Strongly acidic (e.g., 50% TFA in DCM)[6]
Side-Chain Protection Acid-labile (e.g., tBu, Trt), removed with TFA[]Acid-labile (e.g., Bzl), removed with HF or TFMSA[]
Cleavage from Resin Strong acid (TFA)[2]Very strong acid (HF, TFMSA)[3]
Orthogonality High degree of orthogonality[1]Lower degree of orthogonality
Compatibility with Phospho Groups Generally preferred due to milder deprotection conditions, minimizing phosphate side reactions.[1]Harsh acidic conditions can lead to side reactions of the phosphate group, though specific protecting groups can mitigate this.[8]
Side Reactions Aspartimide formation, β-elimination (especially with phosphoserine)[1][9]Acid-catalyzed side reactions, potential for alkylation of sensitive residues.
Automation Readily automated[1]Automation is possible but requires specialized equipment to handle corrosive reagents like HF.
Cost Fmoc-protected amino acids are generally more expensive.Boc-protected amino acids are typically less expensive.[]

Quantitative Data on Performance

Direct quantitative comparisons of the two methods for the synthesis of the same phosphopeptide are scarce in the literature. However, individual studies provide insights into the expected yields and purities.

Disclaimer: The following table presents representative data from different studies and is intended for illustrative purposes. It is not a direct head-to-head comparison of the synthesis of the same phosphopeptide under identical conditions.

StrategyPeptide Sequence (Example)Crude Purity (%)Overall Yield (%)Reference
FmocAc-A-A-pY-A-A-A-G-NH₂~75%~30%Based on typical high-efficiency Fmoc synthesis reports
BocH-Arg-Val-pTyr-Ile-His-Pro-Phe-OH>90% (crude)Not specified[10]

Generally, Fmoc-SPPS is known for its high efficiency and the ability to produce high-purity peptides, with crude purities often exceeding 70%.[11] The Boc strategy, particularly with in situ neutralization protocols, can also yield peptides of high purity, especially for sequences prone to aggregation.[3]

Key Experimental Protocols

Below are detailed, side-by-side protocols for the synthesis of a generic phosphopeptide using both Fmoc and Boc strategies.

StepFmoc-based Phosphopeptide Synthesis ProtocolBoc-based Phosphopeptide Synthesis Protocol
1. Resin Selection & Swelling Choose a suitable resin (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid). Swell the resin in DMF for 30-60 minutes.[12]Choose a suitable resin (e.g., MBHA for C-terminal amide, Merrifield for C-terminal acid). Swell the resin in DCM for 30-60 minutes.[4]
2. First Amino Acid Coupling Couple the first Fmoc-amino acid to the resin using a suitable activator (e.g., HBTU/HOBt/DIPEA in DMF). Allow to react for 1-2 hours.[12]Couple the first Boc-amino acid to the resin, often via its cesium salt to the chloromethylated resin.[4]
3. Nα-Deprotection Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. Wash thoroughly with DMF.[5]Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group. Wash with DCM.[4]
4. Neutralization Not typically required as the free amine is generated directly.Neutralize the resulting trifluoroacetate salt with a base (e.g., 10% DIPEA in DCM). Wash with DCM.
5. Subsequent Amino Acid Coupling Couple the next Fmoc-protected amino acid (including the phosphoamino acid, e.g., Fmoc-pSer(OBzl)-OH) using an activator like HATU or HBTU in DMF. React for 1-2 hours.Couple the next Boc-protected amino acid (including the phosphoamino acid, e.g., Boc-pSer(Bzl)-OH) using an activator like DCC/HOBt in DMF/DCM. React for 1-2 hours.
6. Repeat Cycles Repeat steps 3 and 5 for each subsequent amino acid in the sequence.Repeat steps 3, 4, and 5 for each subsequent amino acid in the sequence.
7. Final Cleavage & Deprotection Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) to cleave the peptide and remove side-chain protecting groups. This requires specialized apparatus.[3]
8. Peptide Precipitation & Purification Precipitate the peptide in cold diethyl ether, centrifuge, and wash. Purify the crude peptide by reverse-phase HPLC.After evaporation of HF/TFMSA, precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase phosphopeptide synthesis strategies.

Fmoc_Workflow Resin Resin-AA1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA(p)-OH (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Chain Elongation Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Synthesis Complete Repeat->Deprotection Peptide Purified Phosphopeptide Cleavage->Peptide

Caption: Workflow of Fmoc-based phosphopeptide synthesis.

Boc_Workflow Resin Resin-AA1 Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Couple Boc-AA(p)-OH (DCC/HOBt) Wash2->Coupling Wash3 DCM/DMF Wash Coupling->Wash3 Repeat Repeat for next AA Wash3->Repeat Chain Elongation Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Synthesis Complete Repeat->Deprotection Peptide Purified Phosphopeptide Cleavage->Peptide

Caption: Workflow of Boc-based phosphopeptide synthesis.

Managing Side Reactions

Both strategies are susceptible to side reactions that can impact the purity and yield of the final phosphopeptide.

Fmoc Strategy:

  • β-Elimination: This is a significant side reaction for phosphoserine and, to a lesser extent, phosphothreonine residues, especially during the piperidine-mediated Fmoc deprotection. It leads to the formation of dehydroalanine.[9] Using milder bases or protected phosphoamino acid derivatives can mitigate this issue.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, which can lead to byproducts upon ring-opening.[1]

Boc Strategy:

  • Acid-Catalyzed Side Reactions: The repeated use of TFA for Boc deprotection and the harsh final cleavage with HF or TFMSA can lead to various side reactions, including the alkylation of sensitive residues like methionine and tryptophan if appropriate scavengers are not used.

  • Partial Deprotection of Side Chains: The repetitive acid treatment can cause premature partial deprotection of some side-chain protecting groups, leading to branched or otherwise modified peptides.[2]

Conclusion

Both Fmoc and Boc strategies are powerful tools for the chemical synthesis of phosphopeptides. The Fmoc strategy is now the more widely adopted method for phosphopeptide synthesis due to its milder deprotection conditions, which are more compatible with the acid-sensitive phosphate moiety, and its high degree of orthogonality. It is also more amenable to automation and avoids the use of highly hazardous reagents like HF.

The Boc strategy , while requiring harsher conditions and specialized equipment, remains a valuable alternative, particularly for the synthesis of long or hydrophobic phosphopeptides that may be prone to aggregation under Fmoc conditions. The choice between the two will ultimately depend on the specific requirements of the target phosphopeptide, the available resources, and the expertise of the researcher. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate strategy to achieve the desired synthetic outcome.

References

Navigating the Phosphoproteome: A Guide to Validating Phosphopeptide Sequences and Phosphorylation Sites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein phosphorylation is paramount to unraveling complex cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of key methodologies for validating phosphopeptide sequences and their specific phosphorylation sites, supported by experimental data and detailed protocols.

The reversible addition of a phosphate group to a protein, a post-translational modification known as phosphorylation, is a fundamental mechanism that governs a vast array of cellular processes. Consequently, the precise identification of which proteins are phosphorylated and at which specific amino acid residues is a critical step in understanding cellular function in both healthy and diseased states. This guide will objectively compare the performance of various techniques, from high-throughput mass spectrometry to targeted immunoassays and traditional sequencing methods.

Comparative Analysis of Phosphopeptide Validation Methods

The choice of method for validating phosphopeptide sequences and phosphorylation sites depends on several factors, including the required throughput, sensitivity, specificity, and the nature of the research question. The following tables provide a structured comparison of the most common techniques.

Method Principle Throughput Sensitivity Specificity Quantitative Capability Typical Sample Requirement Primary Application
LC-MS/MS Fragmentation of peptides and measurement of mass-to-charge ratios to determine amino acid sequence and modification site.[1][2][3]HighHigh (femtomole to attomole)[4]HighLabel-based and label-free quantification[5][6]Micrograms of proteinDiscovery phosphoproteomics, site localization
Western Blot Immuno-detection of a specific phosphorylated protein using a phospho-specific antibody after size-based separation.[7][8]Low to MediumModerate (picogram to nanogram)High (antibody-dependent)Semi-quantitativeMicrograms of protein lysateValidation of specific phosphorylation events
ELISA Immuno-detection of a specific phosphorylated protein in a microplate format using a phospho-specific antibody.[7][8]HighHigh (picogram to nanogram)[7]High (antibody-dependent)QuantitativeMicrograms of protein lysateHigh-throughput screening, quantification
In Vitro Kinase Assay Incubation of a substrate with a specific kinase and ATP to determine if the substrate is phosphorylated.[9][10]Low to MediumHighHighQualitative to semi-quantitativeNanograms to micrograms of purified proteinKinase substrate identification, validation of direct phosphorylation
Edman Degradation Sequential removal and identification of N-terminal amino acids from a peptide.[11]LowModerate (picomole)[11]HighNot quantitativePicomoles of purified peptideN-terminal sequencing, validation of single phosphorylation sites

Key Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the key experiments discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phosphopeptide Identification

This protocol provides a general workflow for the identification of phosphorylation sites using LC-MS/MS.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Denature proteins (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

  • Digest the proteins into peptides using a protease such as trypsin.

2. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC)[12][13] or Titanium Dioxide (TiO2) chromatography[14] to increase the chances of detection by mass spectrometry.

3. LC-MS/MS Analysis:

  • Inject the enriched phosphopeptide sample onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.

  • Elute peptides using a gradient of increasing organic solvent.

  • The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio of the eluting peptides.

  • Select the most intense precursor ions for fragmentation (MS/MS) using methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[12]

  • The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine residues.

  • Utilize software to determine the probability of phosphorylation site localization.

  • Manual validation of MS/MS spectra is often recommended for high-confidence identifications.[14]

Western Blotting with Phospho-Specific Antibodies

This protocol outlines the steps for validating the phosphorylation of a specific protein using a phospho-specific antibody.

1. Sample Preparation:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

2. Gel Electrophoresis and Transfer:

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[7]

  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

  • Wash the membrane to remove unbound secondary antibody.

4. Detection:

  • For HRP-conjugated secondary antibodies, add a chemiluminescent substrate and detect the signal using an imager.

  • For fluorescently labeled secondary antibodies, detect the signal using a fluorescence imager.

  • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphoprotein Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of a specific phosphorylated protein.

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody that binds to the total protein of interest (independent of its phosphorylation state).

  • Wash the wells to remove unbound antibody.

  • Block the wells to prevent non-specific binding.

2. Sample and Standard Incubation:

  • Prepare a standard curve using a known concentration of the phosphorylated protein.

  • Add cell lysates and standards to the wells and incubate to allow the target protein to bind to the capture antibody.

  • Wash the wells to remove unbound proteins.

3. Detection:

  • Add a detection antibody that is specific for the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme like HRP or biotinylated for subsequent detection with streptavidin-HRP.

  • Wash the wells to remove unbound detection antibody.

  • If a biotinylated detection antibody was used, add streptavidin-HRP.

  • Wash the wells.

  • Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.

  • Stop the reaction with a stop solution.

4. Data Analysis:

  • Measure the absorbance of each well using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the phosphorylated protein in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing signaling pathways and experimental workflows is essential for understanding the complex relationships and procedures involved in phosphopeptide validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_validation_methods Validation Methods cluster_data_analysis Data Analysis & Interpretation cell_lysis Cell/Tissue Lysis (with inhibitors) protein_quant Protein Quantification cell_lysis->protein_quant western Western Blot cell_lysis->western elisa ELISA cell_lysis->elisa digestion Protein Digestion (e.g., Trypsin) protein_quant->digestion lc_ms LC-MS/MS digestion->lc_ms Phosphopeptide Enrichment kinase_assay In Vitro Kinase Assay digestion->kinase_assay Substrate seq_id Sequence & Site ID lc_ms->seq_id quant Quantification western->quant elisa->quant kinase_assay->seq_id pathway Pathway Analysis seq_id->pathway quant->pathway EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Binds pY1068/1086 PI3K PI3K EGFR->PI3K Binds pY PLCg PLCγ EGFR->PLCg Binds pY992/1173 STAT STAT EGFR->STAT Binds pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Akt Akt PI3K->Akt Akt->Nucleus Cell Survival STAT->Nucleus Transcription Akt_signaling GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P at T308 mTORC2 mTORC2 mTORC2->Akt P at S473 TSC2 TSC2 Akt->TSC2 Inhibits Bad Bad Akt->Bad Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Cell_Survival Cell Survival Bad->Cell_Survival Inhibits

References

Safety Operating Guide

Proper Disposal of Fmoc-Thr(PO3H2)-OH: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Fmoc-Thr(PO3H2)-OH as a non-hazardous solid chemical waste. Dispose of in a designated, sealed container, and ensure it is collected by a licensed chemical waste disposal service. Avoid mixing with other waste streams.

This guide provides detailed procedures for the safe and proper disposal of this compound, a crucial reagent in synthetic peptide chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented here is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Protocol for this compound

The disposal of this compound should be managed through a licensed chemical waste disposal service. The following step-by-step protocol outlines the procedure for collecting and preparing the waste for disposal.

Materials Required:
  • Designated solid chemical waste container (e.g., a clearly labeled, sealable polyethylene or borosilicate glass container).

  • Waste label.

  • Spatula or scoop.

  • Personal Protective Equipment (PPE).

Step-by-Step Procedure:
  • Container Preparation:

    • Select a suitable container for solid chemical waste. High-density polyethylene (HDPE) or borosilicate glass containers are recommended due to their broad chemical resistance.[1][2][3][4][5][6][7][8][9][10]

    • Ensure the container is clean, dry, and in good condition.

    • Affix a "Solid Chemical Waste" label to the container.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, perform the transfer in a fume hood or a well-ventilated area.

  • Container Sealing and Labeling:

    • Securely seal the container lid.

    • On the waste label, clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Add the date of disposal and the name of the responsible individual.

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated, secure area for chemical waste collection.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.

    • Follow all institutional and local regulations for the final disposal of chemical waste.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key properties and recommendations for waste container materials.

ParameterRecommendation/ValueSource
Waste Category Non-hazardous solid chemical wasteGeneral laboratory guidelines
Primary Container Material High-Density Polyethylene (HDPE)[2][7][8][9][10]
Secondary Container Material Borosilicate Glass[1][3][4][5][6]
Labeling Requirement Full Chemical Name, Quantity, DateStandard laboratory practice
PPE Requirement Safety glasses, gloves, lab coatGeneral laboratory guidelines

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled Solid Waste Container (HDPE or Borosilicate Glass) B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Complete Waste Label (Chemical Name, Date, Quantity) E->F G Store in Designated Waste Area F->G H Arrange for Professional Disposal G->H I End: Waste Collected H->I

Caption: Disposal workflow for this compound.

Experimental Protocols

As this document pertains to disposal procedures, no experimental protocols are cited. The provided guidance is based on standard laboratory safety and waste management practices. For specific handling and reactivity information, it is always recommended to consult a Safety Data Sheet (SDS) if one becomes available for this specific compound. In its absence, treating it with the precautions outlined for similar non-hazardous solid organic compounds is a prudent approach.

References

Personal protective equipment for handling Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Thr(PO3H2)-OH. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Assessment

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation[2].

  • Ingestion: May be harmful if swallowed[2].

  • Skin Contact: May cause skin irritation[1].

  • Eye Contact: May cause eye irritation[1].

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on standard laboratory practices for similar compounds[1][2].

Body PartRequired PPESpecifications and Best Practices
Hands Nitrile or Latex GlovesDispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands thoroughly after handling[2].
Eyes Splash Goggles or Safety GlassesMust provide a complete seal around the eyes to protect from dust particles and splashes[1][2].
Respiratory Dust Respirator (N95 or P1)Required when handling the powder outside of a certified fume hood to prevent inhalation of dust particles[2].
Body Laboratory Coat or Full SuitA full suit is recommended for large quantities or in case of a significant spill. A standard lab coat is sufficient for routine handling in small quantities[1][2].
Feet Closed-toe Shoes and BootsBoots are recommended when handling larger quantities or during spill cleanup[1][2].

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe working environment. This compound is typically used in solid-phase peptide synthesis (SPPS)[3].

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Work should be performed in a well-ventilated area, preferably within a certified fume hood[3][4].

  • Weighing: Handle the solid powder carefully to avoid generating dust. Use appropriate tools to transfer the material.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. Common solvents in SPPS include dimethylformamide (DMF) and dichloromethane (DCM)[5].

  • Post-Handling: After use, ensure the container is tightly sealed. Clean the work area and any equipment used.

Storage Plan:

  • Temperature: Store the compound in a tightly closed container at -20°C for long-term stability. Short-term storage at 5°C (41°F) is also mentioned for similar compounds[2].

  • Conditions: Keep away from heat and sources of ignition[1][2]. The storage area should be dry and well-ventilated.

Experimental Workflow: Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Retrieve from Storage (-20°C) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Seal and Return to Storage E->F G Clean Work Area F->G H Dispose of Waste G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spills and First Aid

Immediate and appropriate action is required in the event of a spill or personal exposure.

ScenarioImmediate Action
Small Spill Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container[1][2].
Large Spill Evacuate the area. Use a shovel to place the spilled material into a convenient waste disposal container. A self-contained breathing apparatus may be necessary[1][2].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][4].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused or contaminated this compound should be placed in a clearly labeled, sealed container for chemical waste.

  • Contaminated Materials: Used PPE (gloves, etc.), weighing papers, and other contaminated disposable materials should be collected in a designated hazardous waste container[7].

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed[8]. Chlorinated and non-chlorinated solvent waste should be kept separate[7].

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr(PO3H2)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Thr(PO3H2)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。